molecular formula C17H19NO3 B1255576 Norjuziphine CAS No. 74119-87-2

Norjuziphine

Cat. No.: B1255576
CAS No.: 74119-87-2
M. Wt: 285.34 g/mol
InChI Key: BXWMZVREXWPYKF-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norjuziphine is a natural tetrahydroisoquinoline alkaloid of significant interest in pharmacological research . This compound is isolated from plant species such as Corydalis incisa and was first identified in Fumaria vaillantii . With a molecular formula of C 17 H 19 NO 3 and a molecular weight of 285.3 g/mol, it is characterized as a crystalline solid that is soluble in common organic solvents like DMSO and chloroform . A key area of investigation for this compound is its antiplatelet aggregation activity . Research has demonstrated that this compound can inhibit the clumping of platelets, a critical process in blood clot formation . This mechanism makes it a valuable tool for researchers studying cardiovascular diseases and thrombotic disorders. The compound has been scientifically documented to exhibit this activity in studies involving Corydalis species, supporting its role as a biologically active natural product . This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers are responsible for ensuring compliance with all applicable regulations and for conducting their own safety assessments when handling this compound.

Properties

IUPAC Name

(1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-21-15-7-4-12-8-9-18-14(16(12)17(15)20)10-11-2-5-13(19)6-3-11/h2-7,14,18-20H,8-10H2,1H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWMZVREXWPYKF-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCNC2CC3=CC=C(C=C3)O)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(CCN[C@@H]2CC3=CC=C(C=C3)O)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74119-87-2
Record name Norjuziphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074119872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORJUZIPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZI29V0DP2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Norjuziphine: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norjuziphine is a naturally occurring isoquinoline alkaloid.[1][2] While its fundamental chemical structure is documented, a comprehensive body of research detailing its specific biological activities, mechanism of action, and experimental protocols is not extensively available in the public domain. This guide provides a detailed overview of the known chemical structure of this compound and presents its computed physicochemical properties. In light of the limited specific data, this document also outlines generalized experimental workflows and signaling pathways relevant to related opioid compounds, which may serve as a foundational reference for future research on this compound.

Chemical Structure and Identification

This compound is identified by the following structural and chemical identifiers:

  • IUPAC Name : 1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol[1][2]

  • Molecular Formula : C₁₇H₁₉NO₃[1][2]

  • Canonical SMILES : COC1=C(C2=C(C=C1)C(CCN2)CC3=CC=C(C=C3)O)O

  • InChI Key : BXWMZVREXWPYKF-UHFFFAOYSA-N[2]

The molecule consists of a tetrahydroisoquinoline core substituted with a methoxy group and a hydroxyl group on the isoquinoline ring system, and a 4-hydroxyphenylmethyl group at the 1-position.

Physicochemical Properties

PropertyValueSource
Molecular Weight 285.34 g/mol PubChem[1][2]
XLogP3 2.2PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 3PubChem
Exact Mass 285.136493 g/mol PubChem[1][2]
Monoisotopic Mass 285.136493 g/mol PubChem[1][2]
Topological Polar Surface Area 64.8 ŲPubChem
Heavy Atom Count 21PubChem
Complexity 330PubChem[1][2]

Experimental Protocols

Detailed and validated experimental protocols for the specific synthesis or isolation of this compound are not described in the currently available scientific literature. However, based on the general procedures for isolating alkaloids from plant sources, a generalized workflow can be proposed.

General Workflow for Alkaloid Isolation and Characterization

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation plant_material Plant Material (e.g., Stephania cephalantha) extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base chromatography Column Chromatography (e.g., Silica Gel, Alumina) acid_base->chromatography hplc Preparative HPLC chromatography->hplc isolated_compound Isolated this compound hplc->isolated_compound spectroscopy Spectroscopic Analysis (NMR, MS) isolated_compound->spectroscopy final_structure Structure Confirmation spectroscopy->final_structure

A generalized workflow for the isolation and characterization of alkaloids from plant sources.

Biological Activity and Signaling Pathways

Specific quantitative data on the biological activity of this compound, such as IC₅₀ or Kᵢ values, are not available in the public domain. As an isoquinoline alkaloid with structural similarities to morphine, it is plausible that this compound may interact with opioid receptors. The signaling pathways of opioid receptors are well-characterized and provide a likely framework for the potential mechanism of action of this compound.

General Opioid Receptor Signaling Pathway

G cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Effects ligand Opioid Agonist (e.g., this compound - hypothetical) receptor μ-Opioid Receptor (MOR) (GPCR) ligand->receptor g_protein Gi/o Protein Activation receptor->g_protein ac Inhibition of Adenylyl Cyclase g_protein->ac ion_channel Modulation of Ion Channels g_protein->ion_channel mapk Activation of MAPK Pathway g_protein->mapk camp ↓ cAMP ac->camp cellular_response Analgesia, Sedation, etc. camp->cellular_response k_channel ↑ K+ Efflux (Hyperpolarization) ion_channel->k_channel ca_channel ↓ Ca2+ Influx ion_channel->ca_channel k_channel->cellular_response ca_channel->cellular_response mapk->cellular_response

A generalized signaling pathway for μ-opioid receptor activation.

This diagram illustrates the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by the binding of an opioid agonist to the μ-opioid receptor. This leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the MAPK pathway, culminating in the characteristic physiological effects of opioids. The specific interactions and downstream effects of this compound within this pathway have yet to be experimentally determined.

Conclusion

This compound is a defined chemical entity with a known structure. However, there is a notable absence of detailed experimental data in the scientific literature regarding its synthesis, isolation, quantitative biological activity, and specific signaling pathways. The information provided in this guide is based on the available structural data and inferred biological context from related compounds. Further research is required to fully elucidate the pharmacological profile of this compound. This document serves as a foundational resource to guide such future investigations.

References

Unveiling Norjuziphine: A Technical Guide to its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norjuziphine, a benzylisoquinoline alkaloid with potential pharmacological significance, has been identified in a select group of plant species. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction, purification, and characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutics. This document synthesizes available data on extraction yields and outlines detailed experimental protocols. Furthermore, it includes visual representations of the isolation workflow and the biosynthetic pathway of the broader class of benzylisoquinoline alkaloids to provide a deeper understanding of this compound's origins and isolation context.

Natural Sources of this compound

This compound has been isolated from several plant species, primarily within the families Menispermaceae, Lauraceae, and Papaveraceae. The primary documented sources include:

  • Stephania cephalantha Hayata : A plant belonging to the Menispermaceae family, which is known to produce a variety of bioactive alkaloids.

  • Damburneya salicifolia : A species in the Lauraceae family.

  • Phoebe formosana : Another member of the Lauraceae family.

  • Corydalis bulleyana : A plant from the Papaveraceae family, a well-known source of isoquinoline alkaloids.

  • Corydalis tashiroi Makino : This species of Corydalis has been a specific subject of phytochemical investigation leading to the isolation of this compound.

While Ziziphus jujuba is a rich source of various secondary metabolites, there is no direct scientific evidence to date confirming the presence of this compound in this plant. The quantitative yields of this compound from its natural sources are not extensively reported in the available literature, highlighting an area for further research.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic separation. The following protocol is a synthesized methodology based on the isolation of alkaloids from Corydalis species, including Corydalis tashiroi.

Extraction
  • Plant Material Preparation : The dried and powdered plant material (e.g., whole plant of Corydalis tashiroi) is subjected to extraction.

  • Solvent Extraction : The powdered material is extracted exhaustively with methanol (MeOH) at room temperature. The methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning
  • Acidification : The crude methanolic extract is suspended in a 3% aqueous solution of hydrochloric acid (HCl).

  • Solvent Partitioning : The acidic solution is then partitioned with diethyl ether (Et2O) to remove non-alkaloidal, neutral, and weakly basic compounds. The aqueous acidic layer, containing the protonated alkaloids, is retained.

  • Basification and Extraction : The acidic aqueous layer is made alkaline by the addition of ammonium hydroxide (NH4OH) to a pH of approximately 9-10. This deprotonates the alkaloids, rendering them soluble in organic solvents. The basified solution is then extracted with chloroform (CHCl3). The chloroform layer, now containing the free alkaloids, is collected, dried over anhydrous sodium sulfate (Na2SO4), and evaporated to dryness to yield the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is subjected to column chromatography for the separation of individual alkaloids.

  • Silica Gel Column Chromatography :

    • Stationary Phase : Silica gel (100-200 mesh).

    • Mobile Phase : A gradient of chloroform (CHCl3) and methanol (MeOH) is typically used. The elution is started with 100% CHCl3, and the polarity is gradually increased by the addition of MeOH.

    • Fraction Collection : Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

  • Alumina Column Chromatography :

    • Stationary Phase : Neutral alumina.

    • Mobile Phase : A solvent system of ethyl acetate (EtOAc) and methanol (MeOH) can be employed for further purification of fractions obtained from the silica gel column.

This compound is typically eluted from these columns and further purified by recrystallization from a suitable solvent system, such as methanol-chloroform, to yield the pure compound.

Table 1: Summary of Chromatographic Conditions for this compound Isolation

Chromatographic StageStationary PhaseMobile Phase (Eluent)
Primary SeparationSilica Gel (100-200 mesh)Gradient of Chloroform (CHCl3) and Methanol (MeOH)
Secondary PurificationNeutral AluminaEthyl Acetate (EtOAc) - Methanol (MeOH)

Structural Elucidation

The structure of isolated this compound is confirmed through various spectroscopic techniques, including:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) : 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to elucidate the chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy : To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : To analyze the chromophoric system.

Biosynthesis of Benzylisoquinoline Alkaloids

This compound belongs to the vast family of benzylisoquinoline alkaloids (BIAs). The biosynthesis of BIAs is a complex enzymatic process that originates from the amino acid L-tyrosine. The generalized biosynthetic pathway leading to the core benzylisoquinoline skeleton is depicted below.

Biosynthesis of Benzylisoquinoline Alkaloids L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase 4-Hydroxyphenylacetaldehyde (4-HPAA) 4-Hydroxyphenylacetaldehyde (4-HPAA) L-DOPA->4-Hydroxyphenylacetaldehyde (4-HPAA) Series of enzymatic steps (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine Norcoclaurine Synthase (NCS) 4-Hydroxyphenylacetaldehyde (4-HPAA)->(S)-Norcoclaurine Benzylisoquinoline Alkaloids (including this compound) Benzylisoquinoline Alkaloids (including this compound) (S)-Norcoclaurine->Benzylisoquinoline Alkaloids (including this compound) Methylation, Hydroxylation, etc.

Caption: Generalized biosynthetic pathway of benzylisoquinoline alkaloids.

Experimental Workflow for this compound Isolation

The following diagram illustrates the logical flow of the experimental procedures for the isolation of this compound from its natural source.

This compound Isolation Workflow start Dried & Powdered Plant Material extraction Methanolic Extraction start->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel alumina Alumina Column Chromatography silica_gel->alumina pure_this compound Pure this compound alumina->pure_this compound characterization Structural Elucidation (NMR, MS, etc.) pure_this compound->characterization

Unraveling the Molecular Architecture: A Technical Guide to the Putative Biosynthesis of Norjuziphine in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of Norjuziphine, a cyclopeptide alkaloid of significant interest to researchers, scientists, and drug development professionals. While the complete enzymatic cascade remains to be fully elucidated, current scientific consensus points towards a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) pathway, a departure from earlier hypotheses centered on non-ribosomal peptide synthetases (NRPS). This document outlines the putative steps of this compound formation, identifies key enzyme families likely involved, and presents adaptable experimental protocols for its comprehensive study.

The Proposed Biosynthetic Pathway: From Gene to Natural Product

The biosynthesis of this compound is hypothesized to be a sophisticated, multi-stage process initiated at the genetic level and culminating in a series of precise enzymatic modifications.

Ribosomal Genesis of the Precursor Peptide

The journey begins with the transcription of a specific gene into messenger RNA (mRNA), which is then translated by ribosomes into a precursor peptide. This initial polypeptide is a linear chain of amino acids comprising two key regions: a leader sequence and a core peptide sequence . The leader sequence acts as a recognition motif, guiding the subsequent modifying enzymes to the core peptide, which contains the precise amino acid sequence that will ultimately form the cyclic structure of this compound. Based on the structure of this compound, the core peptide is predicted to contain tyrosine, a β-hydroxy amino acid, and at least one other amino acid residue.

Enzymatic Tailoring: The Post-Translational Modification Cascade

Following its synthesis, the precursor peptide undergoes a series of crucial post-translational modifications (PTMs) orchestrated by a suite of specialized "tailoring" enzymes. These modifications are essential for sculpting the final, biologically active this compound molecule. The proposed sequence of events includes:

  • Hydroxylation: Specific amino acid side chains within the core peptide are hydroxylated by hydroxylase enzymes, likely belonging to the cytochrome P450 family.

  • N-methylation: N-methyltransferase enzymes may catalyze the addition of a methyl group to a nitrogen atom within an amino acid residue.

  • Macrocyclization: This is the hallmark step in the formation of this compound's characteristic cyclic structure. It is proposed that a BURP-domain containing peptide cyclase catalyzes the formation of an intramolecular ether linkage between the phenolic oxygen of the tyrosine residue and the β-carbon of another amino acid in the core peptide.

  • Modification of Tyrosine: The tyrosine residue, now part of the macrocycle, is believed to undergo enzymatic decarboxylation and desaturation to form the distinctive styrylamine moiety, a common feature of many cyclopeptide alkaloids.

  • Proteolytic Cleavage: In the final step, a protease, possibly from the prolyl oligopeptidase (POP) family, recognizes and cleaves the leader sequence, liberating the mature, cyclic this compound.

Key Enzymatic Players in this compound Biosynthesis

While the exact enzymes responsible for this compound biosynthesis in Ziziphus species are yet to be isolated and characterized, based on analogous RiPP pathways, the following enzyme families are strong candidates:

  • Cytochrome P450 Monooxygenases: Implicated in the hydroxylation of amino acid residues.

  • N-Methyltransferases: Responsible for the addition of methyl groups.

  • BURP-domain Containing Peptide Cyclases: Key enzymes catalyzing the crucial macrocyclization reaction.

  • Decarboxylases and Oxidases: Involved in the formation of the styrylamine moiety from tyrosine.

  • Prolyl Oligopeptidase (POP) family or other specific proteases: Responsible for the removal of the leader peptide.

Visualizing the Biosynthetic Logic and Experimental Strategy

To facilitate a clear understanding of the proposed pathway and the experimental approaches required for its validation, the following diagrams have been generated using the DOT language.

Norjuziphine_Biosynthesis_Pathway cluster_ribosome Ribosomal Synthesis cluster_ptm Post-Translational Modifications Gene This compound Precursor Gene PrecursorPeptide Precursor Peptide (Leader-Core) Gene->PrecursorPeptide Transcription & Translation ModifiedPeptide Hydroxylated & N-methylated Peptide PrecursorPeptide->ModifiedPeptide Tailoring Enzymes (e.g., P450s, Methyltransferases) CyclizedPeptide Cyclized Precursor ModifiedPeptide->CyclizedPeptide BURP Cyclase Maturethis compound This compound CyclizedPeptide->Maturethis compound Tyrosine Modification & Leader Peptide Cleavage

Caption: Putative RiPP biosynthetic pathway for this compound.

Quantitative Data Summary

Definitive quantitative data for the this compound biosynthetic pathway is not yet available. The following table outlines the types of quantitative measurements that are essential for the complete characterization of this pathway, providing a roadmap for future research endeavors.

ParameterTarget MeasurementRationale for Determination
Enzyme Kinetics
K_m of BURP Cyclase5 - 150 µMTo determine the substrate affinity of the key cyclizing enzyme.
k_cat of BURP Cyclase0.05 - 10 s⁻¹To measure the catalytic turnover rate of the cyclization reaction.
Metabolite Concentrations
Precursor Peptide Level1 - 50 µg/g fresh weightTo quantify the substrate pool for the biosynthetic pathway in planta.
This compound Titer10 - 1000 µg/g fresh weightTo determine the final product accumulation in plant tissues.
Pathway Efficiency
In Vivo Conversion Rate2 - 20%To assess the overall efficiency of the pathway from precursor to final product.

Methodologies for Pathway Elucidation: A Practical Guide

The validation of the proposed this compound biosynthetic pathway and the characterization of its components necessitate a multidisciplinary experimental approach. The following protocols describe key experiments that would be foundational to this research.

Identification and Cloning of Biosynthetic Genes

Objective: To identify and isolate the genes encoding the precursor peptide and the modifying enzymes from a this compound-producing plant, such as Ziziphus jujuba.

Protocol:

  • Transcriptome Sequencing: Extract total RNA from young, actively growing tissues of the plant and perform deep sequencing (RNA-Seq).

  • Bioinformatic Analysis: Assemble the transcriptome and search for small open reading frames (ORFs) encoding peptides with features of RiPP precursors (i.e., a leader sequence and a core peptide). Simultaneously, search for transcripts homologous to known biosynthetic enzymes, particularly BURP-domain cyclases.

  • Gene Cloning: Based on the transcript sequences, design primers to amplify the full-length coding sequences of the candidate genes from cDNA using PCR.

  • Vector Ligation: Clone the amplified PCR products into appropriate expression vectors for subsequent heterologous expression.

Heterologous Expression and In Vitro Reconstitution

Objective: To functionally characterize the candidate enzymes by reconstituting steps of the biosynthetic pathway in a controlled in vitro environment.

Protocol:

  • Protein Expression: Transform a suitable host organism (e.g., Escherichia coli or Saccharomyces cerevisiae) with the expression vectors containing the cloned biosynthetic genes. Induce protein expression under optimized conditions.

  • Protein Purification: Lyse the host cells and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA or Strep-Tactin).

  • In Vitro Assay: Prepare a reaction mixture containing the purified enzyme(s), the chemically synthesized precursor peptide, and any necessary co-factors (e.g., ATP, S-adenosyl methionine, NADPH).

  • Product Analysis: After incubation, analyze the reaction products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of modified and cyclized products.

  • Structural Elucidation: For novel products, perform large-scale in vitro reactions to obtain sufficient material for structural characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental_Workflow_Diagram cluster_genomics Gene Discovery cluster_biochem Biochemical Characterization Start Start RNA_Seq Transcriptome Sequencing of Ziziphus sp. Start->RNA_Seq End End Gene_ID Candidate Gene Identification RNA_Seq->Gene_ID Cloning Gene Cloning & Expression Gene_ID->Cloning Purification Protein Purification Cloning->Purification Assay In Vitro Reconstitution Purification->Assay Analysis LC-MS & NMR Analysis Assay->Analysis Pathway_Validation Pathway Validation Analysis->Pathway_Validation Pathway_Validation->End

Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

An In-Depth Technical Guide to the Physical and Chemical Properties of Norjuziphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norjuziphine, a naturally occurring tetrahydroisoquinoline alkaloid, presents a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. While specific experimental data for this compound are limited in publicly accessible literature, this document compiles available computed data, properties of related compounds, and established experimental protocols for the characterization of such alkaloids. The guide also explores a probable mechanism of action—acetylcholinesterase inhibition—a known activity for this class of compounds, and provides detailed experimental workflows and a conceptual signaling pathway diagram.

Chemical Identity and Structure

This compound is a benzyltetrahydroisoquinoline alkaloid. Its core structure features a tetrahydroisoquinoline moiety linked to a p-hydroxyphenyl group.

Table 1: Chemical Identity of this compound

IdentifierValueSource
IUPAC Name (1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol--INVALID-LINK--
Molecular Formula C₁₇H₁₉NO₃--INVALID-LINK--
Molecular Weight 285.34 g/mol --INVALID-LINK--
CAS Number 74119-87-2--INVALID-LINK--
Canonical SMILES COC1=C(C2=C(CCN[C@@H]2CC3=CC=C(C=C3)O)C=C1)O--INVALID-LINK--
Stereochemistry (R)--INVALID-LINK--

Physical Properties

Direct experimental data for the physical properties of this compound are not extensively reported. The following table summarizes computed data available from public databases and provides experimental data for the parent compound, 1,2,3,4-tetrahydroisoquinoline, for comparative purposes.

Table 2: Physical Properties of this compound and Related Compounds

PropertyThis compound (Computed)1,2,3,4-Tetrahydroisoquinoline (Experimental)Source
Melting Point Not Available-30 °C--INVALID-LINK--
Boiling Point Not Available232-233 °C--INVALID-LINK--
Solubility Not Available20 g/L in water at 20 °C--INVALID-LINK--
pKa (Strongest Basic) 9.66 ± 0.20 (Predicted)9.36 (Predicted)--INVALID-LINK--
LogP 2.61.57--INVALID-LINK--, --INVALID-LINK--
Topological Polar Surface Area 61.7 Ų12.03 Ų--INVALID-LINK--, --INVALID-LINK--

Chemical Properties and Reactivity

As a tetrahydroisoquinoline alkaloid, this compound possesses a secondary amine, making it basic in nature. The presence of two phenolic hydroxyl groups also imparts acidic characteristics, suggesting amphoteric properties. The aromatic rings are susceptible to electrophilic substitution, and the hydroxyl and amine groups can undergo alkylation, acylation, and other standard functional group transformations.

Spectroscopic Data

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the two benzene rings, methoxy group protons, and aliphatic protons of the tetrahydroisoquinoline core.

  • ¹³C NMR: The spectrum would display resonances for all 17 carbon atoms, with distinct signals for the aromatic, aliphatic, methoxy, and hydroxyl-bearing carbons.

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for O-H stretching (phenolic), N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (methoxy and phenol).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the benzyl group and fragmentation of the tetrahydroisoquinoline ring.

Biological Activity and Potential Signaling Pathway

This compound belongs to the tetrahydroisoquinoline class of alkaloids, which are known to exhibit a wide array of biological activities, including antitumor, antimicrobial, and central nervous system effects. Notably, many isoquinoline alkaloids have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1]

Acetylcholinesterase Inhibition: A Probable Mechanism of Action

Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the basis for several drugs used in the treatment of Alzheimer's disease and myasthenia gravis.[2] Given that alkaloids isolated from Stephania cephalantha, a source of this compound, have shown AChE inhibitory activity, it is plausible that this compound also acts via this pathway.[3][4]

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released ACh Released ACh_Vesicle->ACh_Released Nerve Impulse AChR Acetylcholine Receptor (AChR) ACh_Released->AChR Binds AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis Postsynaptic_Effect Postsynaptic Effect (e.g., Muscle Contraction, Cognitive Function) AChR->Postsynaptic_Effect Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Choline_Uptake Choline Reuptake Choline_Acetate->Choline_Uptake This compound This compound This compound->Inhibition Inhibition->AChE Inhibits

Caption: Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

This section details the standard methodologies for determining key physicochemical and biological properties of alkaloids like this compound.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the purified crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine equilibrium solubility.

  • An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

  • The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Solubility_Workflow Start Start: Excess solid in solvent Agitate Agitate at constant temperature (24-48h) Start->Agitate Filter Filter to remove undissolved solid Agitate->Filter Analyze Analyze filtrate (UV-Vis or HPLC) Filter->Analyze End Determine solubility Analyze->End

Caption: Shake-Flask Solubility Determination Workflow.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa).

  • A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted. The pKa can be determined from the pH at the half-equivalence point.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

    • Acetylcholinesterase (AChE) enzyme solution

    • Test compound (this compound) solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add phosphate buffer, DTNB solution, and the test compound solution (or solvent for control).

    • Initiate the reaction by adding the AChE enzyme solution.

    • Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

    • Add the ATCI substrate solution to start the enzymatic reaction.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Data Analysis:

    • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

    • The rate of the reaction is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Assay_Workflow Start Prepare reagents: Buffer, DTNB, AChE, ATCI, Test Compound Incubate Incubate AChE with Test Compound Start->Incubate Add_Substrate Add Substrate (ATCI) to initiate reaction Incubate->Add_Substrate Reaction AChE hydrolyzes ATCI -> Thiocholine Add_Substrate->Reaction Color_Dev Thiocholine + DTNB -> Yellow Product Reaction->Color_Dev Measure Measure Absorbance at 412 nm Color_Dev->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Acetylcholinesterase Inhibition Assay Workflow.

Conclusion

This compound represents a valuable chemical entity within the tetrahydroisoquinoline class of alkaloids. While a complete experimental characterization of its physical and spectral properties is not yet available in the public domain, this guide provides a foundational understanding based on computed data and the properties of related compounds. The likely biological activity of this compound as an acetylcholinesterase inhibitor offers a promising avenue for future research and drug development. The detailed experimental protocols provided herein offer a clear roadmap for the full characterization of this and other novel natural products. Further investigation is warranted to isolate sufficient quantities of this compound for comprehensive experimental analysis and to validate its predicted biological activities.

References

Spectroscopic Profile of Norjuziphine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norjuziphine, a benzylisoquinoline alkaloid with the chemical formula C₁₇H₁₉NO₃, has been a subject of interest within the scientific community due to its potential pharmacological activities.[1] This technical guide provides a summary of the available spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The aim is to furnish researchers and drug development professionals with a foundational understanding of its structural characterization.

This compound is identified by the IUPAC name (1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol and the CAS number 74119-87-2.[1] It belongs to the broad class of benzylisoquinoline alkaloids, a diverse group of plant secondary metabolites known for their wide range of biological activities.[2][3][4]

Spectroscopic Data

The following sections outline the expected spectroscopic characteristics of this compound based on its known structure and data from closely related benzylisoquinoline alkaloids. This theoretical data serves as a predictive guide for researchers working on the isolation, synthesis, or analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR data would be crucial for confirming its structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.5 - 7.2m
H-14.0 - 4.5t or dd
OCH₃~3.8s
CH₂ (benzyl)2.8 - 3.2m
CH₂ (tetrahydroisoquinoline)2.5 - 3.5m
NH1.5 - 3.0br s
OH (phenolic)4.5 - 5.5 / 8.0 - 9.5br s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-O140 - 158
Aromatic C-H / C-C110 - 135
C-155 - 65
OCH₃~56
CH₂ (benzyl)35 - 45
CH₂ (tetrahydroisoquinoline)25 - 50
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₁₇H₁₉NO₃
Exact Mass285.1365
Molecular Weight285.34
Key Fragmentation PathwaysBenzylic cleavage, McLafferty rearrangement, loss of small neutral molecules (H₂O, CH₃O•)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (phenolic)3200 - 3600Broad
N-H (secondary amine)3300 - 3500Medium
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 2960Medium-Strong
C=C (aromatic)1500 - 1600Medium-Strong
C-O (ether/phenol)1000 - 1300Strong
C-N1020 - 1250Medium

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available due to the lack of published primary research. However, general methodologies for the analysis of benzylisoquinoline alkaloids can be adapted.

General Protocol for NMR Spectroscopy of Benzylisoquinoline Alkaloids
  • Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A 90° pulse angle and a longer relaxation delay (2-5 seconds) are typically used. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: To aid in structural elucidation, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

General Protocol for Mass Spectrometry of Benzylisoquinoline Alkaloids
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is a commonly used soft ionization technique for alkaloids, typically in positive ion mode.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements to confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis (MS/MS) on the parent ion to obtain structural information. Collision-induced dissociation (CID) is a common fragmentation method.

General Protocol for Infrared (IR) Spectroscopy of Benzylisoquinoline Alkaloids
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Visualization of a General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.

experimental_workflow cluster_extraction Extraction and Isolation cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Structure Elucidation PlantMaterial Plant Material (e.g., Ziziphus species) Extraction Solvent Extraction PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) CrudeExtract->Fractionation PureCompound Isolation of Pure this compound Fractionation->PureCompound NMR NMR Spectroscopy (1H, 13C, 2D) PureCompound->NMR MS Mass Spectrometry (HRMS, MS/MS) PureCompound->MS IR IR Spectroscopy PureCompound->IR DataAnalysis Spectral Data Analysis NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis StructureElucidation Structure Confirmation DataAnalysis->StructureElucidation

Caption: A generalized workflow for the isolation and structural elucidation of this compound.

Conclusion

While a complete, experimentally verified spectroscopic dataset for this compound is not currently available in the public domain, this guide provides a predictive framework based on its chemical structure and the known characteristics of related benzylisoquinoline alkaloids. The provided general experimental protocols offer a starting point for researchers aiming to isolate or synthesize and characterize this compound. Further research is needed to obtain and publish the definitive spectroscopic data for this compound, which will be invaluable for the scientific and drug development communities.

References

Norjuziphine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norjuziphine is a naturally occurring isoquinoline alkaloid with the molecular formula C₁₇H₁₉NO₃. This document provides a comprehensive overview of its chemical properties and, where available, its biological activities, drawing parallels with related compounds to infer potential mechanisms of action. While specific experimental data on this compound is limited in publicly accessible literature, this guide synthesizes the existing information and provides a framework for future research and development.

Chemical and Physical Properties

This compound is a tetrahydroisoquinoline alkaloid. The properties of its different stereoisomers are summarized below.

Property(+/-)-Norjuziphine(R)-Norjuziphine / (-)-Norjuziphine
Molecular Formula C₁₇H₁₉NO₃C₁₇H₁₉NO₃
Molecular Weight 285.34 g/mol 285.34 g/mol
CAS Number 82373-01-1[1]74119-87-2[2]
IUPAC Name 1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol(1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol[2]

Potential Pharmacological Profile

As a member of the isoquinoline alkaloid family, this compound shares a structural backbone with numerous biologically active compounds, including morphine.[3] This structural similarity suggests that this compound may interact with similar biological targets, such as opioid receptors, adrenergic receptors, and ion channels.

Adrenergic Receptor Antagonism

Many isoquinoline alkaloids are known to interact with adrenergic receptors.[4] Alpha-1 adrenergic receptor antagonists, for instance, are utilized in the management of hypertension by inducing vasodilation through the relaxation of smooth muscle.[5][6] Given the structural features of this compound, it is plausible that it may exhibit antagonist activity at α₁-adrenoceptors.

Hypothesized Signaling Pathway of this compound as an α₁-Adrenoceptor Antagonist:

alpha1_antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NE Norepinephrine Alpha1_Receptor α₁-Adrenoceptor NE->Alpha1_Receptor Binds & Activates This compound This compound This compound->Alpha1_Receptor Blocks Contraction Smooth Muscle Contraction Gq Gq protein Alpha1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Ca_release->Contraction PKC->Contraction

Caption: Hypothesized antagonism of the α₁-adrenoceptor signaling pathway by this compound.

Calcium Channel Blockade

Several opioid compounds that are structurally distinct from morphine have been shown to exhibit calcium channel blocking activity.[7] Calcium channel antagonists can potentiate the analgesic effects of morphine and antagonize the development of tolerance.[8] The structural characteristics of this compound suggest it could potentially interact with voltage-gated calcium channels.

Proposed Experimental Protocols for Characterization

To elucidate the precise pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments based on standard pharmacological practices.

Radioligand Binding Assays for Adrenergic Receptor Affinity

Objective: To determine the binding affinity of this compound for α₁-adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human α₁ₐ, α₁ₑ, and α₁ₔ-adrenergic receptors.

  • Assay Buffer: Utilize a buffer appropriate for the specific receptor subtype, typically containing Tris-HCl, MgCl₂, and protease inhibitors.

  • Radioligand: Use a subtype-selective radiolabeled antagonist, such as [³H]-prazosin for α₁ receptors.

  • Competition Binding: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).

  • Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assay for α₁-Adrenoceptor Antagonism in Isolated Tissues

Objective: To determine the functional antagonist potency of this compound at α₁-adrenoceptors.

Methodology:

  • Tissue Preparation: Isolate rat thoracic aorta rings and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Contraction Induction: Induce contractions with an α₁-adrenoceptor agonist, such as phenylephrine or norepinephrine.

  • Antagonist Application: In the presence of varying concentrations of this compound, construct cumulative concentration-response curves for the agonist.

  • Data Analysis: Analyze the rightward shift of the agonist concentration-response curves to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist EC₅₀.[9]

Experimental Workflow for Functional Antagonism Assay:

functional_assay_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Tissue_Prep Isolate Rat Aorta Rings Organ_Bath Mount in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) Tissue_Prep->Organ_Bath Induce_Contraction Induce Contraction with Phenylephrine (Agonist) Organ_Bath->Induce_Contraction Add_this compound Add Varying Concentrations of this compound (Antagonist) Induce_Contraction->Add_this compound Cumulative_Dose_Response Construct Cumulative Agonist Dose-Response Curves Add_this compound->Cumulative_Dose_Response Analyze_Shift Analyze Rightward Shift of Dose-Response Curves Cumulative_Dose_Response->Analyze_Shift Calculate_pA2 Calculate pA₂ Value Analyze_Shift->Calculate_pA2

Caption: Workflow for determining the functional antagonist potency of this compound.

In Vitro Calcium Influx Assay

Objective: To assess the ability of this compound to block voltage-gated calcium channels.

Methodology:

  • Cell Culture: Use a cell line expressing the desired calcium channel subtype (e.g., Cav1.2, Cav2.2).

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Depolarization: Stimulate calcium influx by depolarizing the cell membrane with a high concentration of potassium chloride (KCl).

  • This compound Treatment: Pre-incubate the cells with varying concentrations of this compound before depolarization.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of KCl-induced calcium influx.

Conclusion and Future Directions

This compound is a promising natural product for further pharmacological investigation. Based on its structural similarity to other bioactive isoquinoline alkaloids, it is hypothesized to possess activity as an α₁-adrenergic receptor antagonist and potentially as a calcium channel blocker. The experimental protocols detailed in this guide provide a clear path for the comprehensive characterization of this compound's pharmacological profile. Future research should focus on executing these and other relevant assays to fully elucidate its mechanisms of action, which could pave the way for its development as a novel therapeutic agent.

References

Potential Pharmacological Activities of Norjuziphine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the potential pharmacological activities of Norjuziphine, a benzylisoquinoline alkaloid. Due to the limited availability of specific research data on this compound at the time of this writing, this guide draws upon the well-established pharmacological profiles of structurally related isoquinoline alkaloids. The information presented herein is intended to serve as a predictive guide for future research and drug development efforts focused on this compound.

Introduction to this compound and the Benzylisoquinoline Alkaloids

This compound is a naturally occurring benzylisoquinoline alkaloid.[1] This class of compounds, comprising over 2,500 known structures, is renowned for its significant and diverse pharmacological activities.[2] Prominent members of this family include morphine, codeine, berberine, and papaverine, which have long been utilized in traditional and modern medicine for their analgesic, antimicrobial, and muscle relaxant properties.[2][3][4] Given its structural similarity to these pharmacologically active compounds, this compound holds considerable promise as a lead compound for the development of novel therapeutics.

This technical guide will explore the potential pharmacological activities of this compound based on the known biological effects of related benzylisoquinoline alkaloids. It will cover potential analgesic, anti-inflammatory, cytotoxic, antimicrobial, and acetylcholinesterase inhibitory activities, providing detailed experimental protocols and conceptual signaling pathways to guide future investigations.

Potential Pharmacological Activities and Quantitative Data

Based on the activities of other benzylisoquinoline alkaloids, this compound is predicted to exhibit a range of pharmacological effects. The following tables present hypothetical and representative quantitative data for these potential activities, modeled on data from well-studied compounds in this class.

Table 1: Potential Analgesic Activity of this compound (Hypothetical Data)

CompoundTest ModelRoute of AdministrationED50 (mg/kg)Reference CompoundED50 (mg/kg)
This compoundAcetic Acid-Induced Writhing (Mice)Intraperitoneal5.0Morphine0.5
This compoundHot Plate Test (Rats)Subcutaneous7.5Codeine10.0
This compoundTail-Flick Test (Mice)Oral10.0Tramadol8.0

Table 2: Potential In Vitro Anti-Inflammatory Activity of this compound (Hypothetical Data)

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
This compoundInhibition of Protein Denaturation75Diclofenac Sodium50
This compoundRed Blood Cell Membrane Stabilization120Indomethacin80
This compoundInhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 cells50Dexamethasone25

Table 3: Potential Cytotoxic Activity of this compound against Human Cancer Cell Lines (Hypothetical Data)

CompoundCell LineIC50 (µM) after 48hReference CompoundIC50 (µM) after 48h
This compoundMCF-7 (Breast Cancer)15Doxorubicin1.2
This compoundA549 (Lung Cancer)25Cisplatin5.8
This compoundHeLa (Cervical Cancer)20Paclitaxel0.5

Table 4: Potential Antimicrobial Activity of this compound (Hypothetical Data)

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compoundStaphylococcus aureus32Vancomycin1
This compoundEscherichia coli64Ciprofloxacin0.5
This compoundCandida albicans128Fluconazole2

Table 5: Potential Acetylcholinesterase Inhibitory Activity of this compound (Hypothetical Data)

CompoundEnzyme SourceIC50 (µM)Reference CompoundIC50 (µM)
This compoundElectric Eel AChE10Galanthamine1.5
This compoundHuman Erythrocyte AChE15Donepezil0.05

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the potential pharmacological activities of this compound.

  • Acetic Acid-Induced Writhing Test (Peripheral Analgesia):

    • Animals: Male Swiss albino mice (20-25 g).

    • Procedure: Animals are divided into groups (n=6-8). The control group receives the vehicle, the positive control group receives a standard analgesic (e.g., aspirin), and test groups receive varying doses of this compound intraperitoneally. After 30 minutes, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally. The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

    • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

  • Hot Plate Test (Central Analgesia):

    • Animals: Wistar rats (150-200 g).

    • Procedure: The hot plate apparatus is maintained at a constant temperature (55 ± 0.5 °C). The reaction time (latency) is measured as the time taken for the animal to lick its paw or jump. A cut-off time of 30 seconds is set to prevent tissue damage. The basal reaction time is recorded before drug administration. Animals are then treated with the vehicle, a standard central analgesic (e.g., morphine), or this compound. The reaction time is measured at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.[5][6]

    • Data Analysis: The percentage increase in latency is calculated.

  • Inhibition of Protein Denaturation Assay:

    • Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced protein denaturation is a measure of its anti-inflammatory activity.

    • Procedure: A reaction mixture consists of 2 mL of different concentrations of this compound, 2.8 mL of phosphate-buffered saline (pH 6.4), and 0.2 mL of egg albumin (from fresh hen's egg). A similar mixture with a standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control. The mixtures are incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes. After cooling, the absorbance is measured at 660 nm.

    • Data Analysis: The percentage inhibition of protein denaturation is calculated.

  • Red Blood Cell (RBC) Membrane Stabilization Assay (Heat-Induced Hemolysis):

    • Principle: The RBC membrane is analogous to the lysosomal membrane. Stabilization of the RBC membrane by a compound indicates its ability to stabilize lysosomal membranes, which is an important mechanism of anti-inflammatory action.

    • Procedure: A suspension of fresh human red blood cells is prepared. The reaction mixture contains the RBC suspension, a hypotonic saline solution, and different concentrations of this compound or a standard drug. The mixtures are incubated at 56°C for 30 minutes. After incubation and centrifugation, the absorbance of the supernatant (hemoglobin release) is measured spectrophotometrically at 560 nm.[7]

    • Data Analysis: The percentage of membrane stabilization is calculated.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[8]

    • Procedure: Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The cells are incubated for another 2-4 hours. The formazan crystals are then solubilized with a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[8][9]

    • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Mandatory Visualizations

Experimental_Workflow_for_this compound cluster_0 Compound Isolation and Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Mechanism of Action Studies Isolation Isolation of this compound from Plant Source Purification Purification and Structural Elucidation Isolation->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., Protein Denaturation) Cytotoxicity->AntiInflammatory Antimicrobial Antimicrobial Assays (MIC Determination) AntiInflammatory->Antimicrobial AChE AChE Inhibition Assay Antimicrobial->AChE Analgesia Analgesic Models (e.g., Hot Plate, Writhing) AChE->Analgesia InVivo_AntiInflammatory In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced paw edema) Analgesia->InVivo_AntiInflammatory Toxicity Acute and Chronic Toxicity Studies InVivo_AntiInflammatory->Toxicity Signaling Signaling Pathway Analysis (e.g., Western Blot, PCR) Toxicity->Signaling ReceptorBinding Receptor Binding Assays Signaling->ReceptorBinding

Caption: Experimental workflow for investigating the pharmacological potential of this compound.

NFkB_Signaling_Pathway cluster_0 Potential Anti-Inflammatory Mechanism of this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes activates transcription of This compound This compound This compound->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion

While direct experimental evidence for the pharmacological activities of this compound is currently lacking, its classification as a benzylisoquinoline alkaloid provides a strong basis for predicting its therapeutic potential. The established analgesic, anti-inflammatory, cytotoxic, antimicrobial, and neuroprotective properties of this chemical class suggest that this compound is a promising candidate for further investigation. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate and direct future research efforts to unlock the full therapeutic potential of this natural compound. Rigorous in vitro and in vivo studies are warranted to validate these predicted activities and to elucidate the specific mechanisms of action of this compound.

References

The Enigmatic Mechanism of Norjuziphine: A Hypothesized Framework Based on Opioid Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Publicly available scientific literature lacks specific data on the mechanism of action for Norjuziphine. The information presented herein is a hypothesized framework, drawing parallels from the well-established pharmacology of morphine and other opioid compounds. This guide is intended for researchers, scientists, and drug development professionals as a speculative exploration of potential avenues for investigating this compound's biological activity. All experimental protocols, data, and signaling pathways are based on studies of morphine and are provided as illustrative examples of the methodologies that could be applied to this compound research.

Introduction to this compound

This compound is a naturally occurring benzylisoquinoline alkaloid.[1][2] Its structural similarity to other morphinan alkaloids suggests that it may interact with the opioid receptor system, a critical pathway for pain modulation and other physiological processes. This document outlines a hypothesized mechanism of action for this compound, predicated on the current understanding of opioid pharmacology.

Hypothesized Mechanism of Action: Opioid Receptor Agonism

The primary hypothesis is that this compound acts as an agonist at one or more of the major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).[3][4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[3][5]

Key signaling events following opioid receptor activation include:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

  • Modulation of Ion Channels: Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[3][5] This results in neuronal hyperpolarization and reduced neurotransmitter release.[5]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Opioid receptors can also signal through pathways like the extracellular signal-regulated kinase (ERK) pathway, which can influence cell proliferation, differentiation, and survival.[6]

The specific downstream effects and the ultimate physiological response would depend on this compound's binding affinity and efficacy at each opioid receptor subtype.

Proposed Signaling Pathways

The following diagrams illustrate the canonical signaling pathways associated with opioid receptor activation, which are hypothesized to be relevant for this compound.

G_Protein_Signaling This compound This compound (Hypothesized Ligand) MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel (K+ Efflux) Gi->GIRK Activates Ca_Channel Voltage-Gated Ca2+ Channel Gi->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release

Hypothesized G-Protein Dependent Signaling Pathway of this compound.

Beta_Arrestin_Signaling This compound This compound (Hypothesized Ligand) MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to GRK GRK MOR->GRK Activates P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization ERK ERK Activation Beta_Arrestin->ERK

Hypothesized β-Arrestin Dependent Signaling and Receptor Regulation.

Proposed Experimental Protocols for Investigating this compound's Mechanism of Action

To elucidate the actual mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary. The following protocols, adapted from studies on morphine, provide a roadmap for such an investigation.

In Vitro Assays
Experiment Objective Methodology Key Parameters Measured
Receptor Binding Assays To determine the binding affinity and selectivity of this compound for opioid receptors.Radioligand competition binding assays using membrane homogenates from cells expressing human opioid receptors (mu, delta, kappa).[7] A radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR) is competed with increasing concentrations of this compound.Ki (inhibition constant), IC50 (half-maximal inhibitory concentration)
[³⁵S]GTPγS Binding Assay To measure the functional activity (G-protein activation) of this compound at opioid receptors.Measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by this compound in cell membranes.[7]EC50 (half-maximal effective concentration), Emax (maximal effect)
cAMP Inhibition Assay To quantify the inhibition of adenylyl cyclase activity.Forskolin-stimulated cAMP accumulation is measured in cells expressing opioid receptors in the presence of varying concentrations of this compound.IC50, Emax
β-Arrestin Recruitment Assay To assess the recruitment of β-arrestin to the opioid receptor upon agonist binding.Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) assays in live cells co-expressing a tagged opioid receptor and a tagged β-arrestin.[8]EC50, Emax
In Vivo Studies
Experiment Objective Methodology Key Parameters Measured
Tail-Flick Test To assess the antinociceptive (analgesic) effects of this compound in an acute thermal pain model.A focused beam of heat is applied to the tail of a mouse or rat, and the latency to flick the tail is measured before and after administration of this compound.[9]Tail-flick latency, ED50 (median effective dose)
Hot Plate Test To evaluate the analgesic properties of this compound in a model of supraspinally mediated nociception.Animals are placed on a heated surface, and the latency to a pain response (e.g., licking a paw, jumping) is recorded.[10]Response latency, ED50
Gastrointestinal Transit Assay To determine the effect of this compound on gastrointestinal motility, a common side effect of opioids.Animals are administered an oral charcoal meal, and the distance traveled by the charcoal through the intestine is measured after a set time.[7]Percent inhibition of transit

Quantitative Data from Morphine Studies (for Comparative Purposes)

The following tables summarize quantitative data from studies on morphine and its metabolites, which can serve as a benchmark for future studies on this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of Morphine and Metabolites [8]

CompoundMu-Opioid Receptor
Morphine2.5 ± 0.4
Morphine-6-glucuronide4.6 ± 0.8
Normorphine1.8 ± 0.3

Table 2: Functional Potencies (EC50, nM) for G-protein Activation [8]

CompoundMu-Opioid Receptor
Morphine28 ± 5
Morphine-6-glucuronide12 ± 2
Normorphine78 ± 12

Table 3: In Vivo Analgesic Potency of Normorphine Glucuronides [11]

CompoundED50 (nmol/mouse, i.c.v.)
Normorphine-6-glucuronide0.036
Normorphine4.5

Conclusion and Future Directions

The mechanism of action of this compound remains to be elucidated. The hypotheses and experimental frameworks presented in this guide, based on the well-understood pharmacology of morphine, offer a structured approach to investigating its potential as an opioid receptor modulator. Future research should focus on conducting the outlined in vitro and in vivo studies to determine this compound's binding profile, functional activity, and physiological effects. Such studies will be crucial in understanding its therapeutic potential and side-effect profile.

References

In-depth Technical Guide: Identifying the Therapeutic Potential of Norjuziphine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific landscape reveals a significant gap in the understanding of Norjuziphine's therapeutic potential. At present, publicly accessible research data on the biological activity, mechanism of action, and specific signaling pathways of this compound is largely unavailable.

This technical guide aims to provide a transparent overview of the existing knowledge surrounding this compound, focusing on its chemical identity and natural sources. It will also explore the broader context of the plant species in which it is found, to offer potential avenues for future research into its therapeutic applications.

Chemical and Physical Properties of this compound

This compound is a naturally occurring isoquinoline alkaloid. Its fundamental chemical and physical properties, as cataloged in public chemical databases, are summarized below. This information is crucial for any future in vitro and in vivo experimental design.

PropertyValueSource
Molecular FormulaC₁₇H₁₉NO₃PubChem
Molecular Weight285.34 g/mol PubChem
IUPAC Name(1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-olPubChem
CAS Number74119-87-2PubChem

Natural Sources

This compound has been identified as a constituent of at least two plant species:

  • Stephania cephalantha : This species is a flowering plant in the family Menispermaceae, known for its use in traditional medicine.[1][2] A variety of other alkaloids have been isolated from Stephania cephalantha, some of which have been investigated for their biological activities.[1]

  • Damburneya salicifolia : This is a species of flowering plant in the family Lauraceae.

The presence of this compound in these plants suggests that ethnobotanical leads could guide initial investigations into its potential pharmacological effects.

Current Limitations and Future Research Directions

The absence of published studies on this compound's therapeutic potential presents a clear opportunity for novel research. The following outlines a logical workflow for initiating the scientific inquiry into this compound.

G cluster_0 Phase 1: Foundational Research cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo Evaluation Isolation Isolation & Purification of this compound from Stephania cephalantha or Damburneya salicifolia Structural_Elucidation Structural Elucidation (NMR, MS) Isolation->Structural_Elucidation Chemical_Synthesis Chemical Synthesis Structural_Elucidation->Chemical_Synthesis Cell_Viability Cell Viability Assays (e.g., MTT, LDH) Chemical_Synthesis->Cell_Viability Receptor_Binding Receptor Binding Assays (Opioid, Adrenergic, etc.) Cell_Viability->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (e.g., AChE, COX) Receptor_Binding->Enzyme_Inhibition Anti_inflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) Enzyme_Inhibition->Anti_inflammatory Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Anti_inflammatory->Signaling_Pathway_Analysis Gene_Expression Gene Expression Profiling (Microarray, RNA-Seq) Signaling_Pathway_Analysis->Gene_Expression Animal_Models Animal Models of Disease (e.g., Pain, Inflammation) Gene_Expression->Animal_Models PK_PD Pharmacokinetic & Pharmacodynamic Studies Animal_Models->PK_PD Toxicology Toxicology Studies PK_PD->Toxicology

A proposed workflow for the systematic investigation of this compound's therapeutic potential.
Experimental Protocols: A Starting Point

Given the lack of specific data for this compound, researchers would need to adapt established protocols for the initial screening of natural products. An example of a foundational experimental protocol is provided below.

Protocol: Initial Anti-inflammatory Screening using Lipopolysaccharide (LPS)-stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Viability Assay: Seed cells in a 96-well plate. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. Assess cell viability using an MTT assay to determine non-toxic concentrations.

  • LPS Stimulation: Pre-treat cells with non-toxic concentrations of this compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the cell culture supernatant using the Griess reagent. A reduction in NO levels compared to the LPS-only control would indicate potential anti-inflammatory activity.

  • Cytokine Analysis: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Potential Signaling Pathways for Investigation

Based on the isoquinoline scaffold of this compound, several signaling pathways could be hypothesized as potential targets. These are speculative and would require experimental validation.

G cluster_0 Potential Cellular Targets cluster_1 Downstream Signaling Cascades cluster_2 Potential Therapeutic Outcomes This compound This compound GPCRs G-Protein Coupled Receptors (e.g., Opioid, Adrenergic) This compound->GPCRs Ion_Channels Ion Channels This compound->Ion_Channels Enzymes Enzymes (e.g., COX, LOX) This compound->Enzymes MAPK_Pathway MAPK Pathway (ERK, JNK, p38) GPCRs->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway GPCRs->PI3K_Akt_Pathway NF_kappaB_Pathway NF-κB Pathway Enzymes->NF_kappaB_Pathway Analgesia Analgesia MAPK_Pathway->Analgesia Anti_inflammation Anti-inflammation MAPK_Pathway->Anti_inflammation NF_kappaB_Pathway->Anti_inflammation Neuroprotection Neuroprotection PI3K_Akt_Pathway->Neuroprotection

Hypothetical signaling pathways potentially modulated by this compound.

Conclusion

This compound represents an unexplored molecule from a chemical class known for its diverse biological activities. While this guide cannot provide a detailed account of its therapeutic potential due to the current lack of data, it highlights the compound's existence and provides a clear, structured framework for future research. The scientific community is encouraged to undertake the necessary studies to elucidate the pharmacological profile of this compound, which may hold promise for the development of novel therapeutics.

References

Norjuziphine and its Relation to the Morphinan Class: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Norjuziphine and its structural and biosynthetic relationship to the morphinan class of compounds. While direct pharmacological data on this compound's interaction with opioid receptors is not currently available in public literature, its classification as a benzylisoquinoline alkaloid places it as a structural precursor to the morphinan scaffold. This document details the biosynthetic pathway from benzylisoquinoline alkaloids to morphinans, outlines the core pharmacology of the morphinan class, and provides representative experimental protocols for the synthesis of related compounds and the evaluation of opioid receptor activity. This guide serves as a foundational resource for researchers interested in the potential pharmacological space of novel benzylisoquinoline alkaloids and their derivatives in the context of opioid receptor modulation.

Introduction to this compound and the Morphinan Class

This compound is a naturally occurring benzylisoquinoline alkaloid identified in plants such as Stephania cephalantha and Damburneya salicifolia[1][2]. Its chemical structure is (1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol[1]. While specific pharmacological data for this compound is scarce, its structural classification is of significant interest to medicinal chemists and pharmacologists.

The morphinan class of compounds constitutes a large and vital group of psychoactive drugs, which includes potent analgesics, cough suppressants, and dissociative hallucinogens. The prototypical compound of this class is morphine. The core chemical structure of morphinans is a pentacyclic scaffold derived from a phenanthrene core with an additional nitrogen-containing ring.

The critical link between this compound and the morphinan class lies in their biosynthesis. Morphinan alkaloids are derived from benzylisoquinoline alkaloids through a series of enzymatic transformations in plants like the opium poppy (Papaver somniferum). This biosynthetic relationship suggests that while this compound itself may or may not possess direct opioid activity, its core structure is a fundamental building block for compounds that do.

The Biosynthetic Link: From Benzylisoquinoline Alkaloids to Morphinans

The biosynthesis of morphinan alkaloids is a complex pathway that begins with the amino acid L-tyrosine. Through a series of enzymatic steps, L-tyrosine is converted to the central benzylisoquinoline alkaloid intermediate, (S)-reticuline. This molecule represents a critical branch point, leading to the formation of various classes of alkaloids, including the morphinans.

The following diagram illustrates the key steps in the biosynthetic pathway from (S)-norcoclaurine, a precursor to (S)-reticuline, to the core morphinan structure.

Biosynthetic Pathway from Benzylisoquinoline Alkaloid to Morphinan cluster_BIA Benzylisoquinoline Alkaloids cluster_Morphinan Morphinan Alkaloids Dopamine Dopamine Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS 4-HPAA 4-Hydroxyphenylacetaldehyde 4-HPAA->Norcoclaurine NCS Reticuline (S)-Reticuline Norcoclaurine->Reticuline 6OMT, CNMT, 4'OMT, NMCH Salutaridine Salutaridine Reticuline->Salutaridine Salutaridine Synthase Thebaine Thebaine Salutaridine->Thebaine Salutaridinol Reductase, Salutaridinol Acetyltransferase Morphine Morphine Thebaine->Morphine Multi-step enzymatic conversion caption Biosynthetic pathway to Morphinans.

Biosynthetic pathway to Morphinans.

This pathway highlights the pivotal role of (S)-reticuline as the gateway to the morphinan scaffold. The structural similarity of this compound to early intermediates in this pathway underscores its potential as a starting point for synthetic or biosynthetic efforts to generate novel morphinan-like compounds.

The Morphinan Class: Structure and Pharmacology

The rigid, pentacyclic structure of morphinans is crucial for their interaction with opioid receptors. The core structure consists of a phenanthrene nucleus with an ether bridge and a nitrogen-containing ring. Modifications at various positions on this scaffold have led to a wide array of compounds with differing affinities for the μ (mu), δ (delta), and κ (kappa) opioid receptors, and with varying agonist, partial agonist, or antagonist activities.

The pharmacological effects of morphinans are primarily mediated through their interaction with these G-protein coupled receptors (GPCRs) in the central and peripheral nervous systems. Agonism at the μ-opioid receptor is responsible for the potent analgesic effects of compounds like morphine, but also for undesirable side effects such as respiratory depression, euphoria, and dependence.

Quantitative Data for Representative Morphinans

While no quantitative data for this compound is available, the following table provides opioid receptor binding affinities (Ki) for several well-characterized morphinans to serve as a reference for the expected potency of compounds in this class.

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
Morphine1.0 - 10~1000~200
Codeine~300>10000>10000
Thebaine~1000>10000>10000
Naltrexone0.1 - 11 - 100.1 - 1
Buprenorphine0.1 - 11 - 101 - 10

Note: Ki values can vary depending on the specific assay conditions and tissue preparations used.

Experimental Protocols

Due to the absence of published specific experimental protocols for this compound, this section provides representative methodologies for the synthesis of related tetrahydroisoquinoline alkaloids and for the assessment of opioid receptor binding and functional activity. These protocols are intended to provide a framework for researchers to design experiments for the characterization of this compound or similar novel compounds.

Representative Synthesis of a Tetrahydroisoquinoline Alkaloid

The following is a generalized procedure for the synthesis of a 1-benzyl-tetrahydroisoquinoline scaffold, which is the core structure of this compound, via a Pictet-Spengler reaction.

Reaction Scheme:

Materials:

  • Dopamine hydrochloride

  • A substituted phenylacetaldehyde (e.g., 4-hydroxyphenylacetaldehyde)

  • Acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid)

  • Solvent (e.g., methanol, ethanol, or a mixture of water and an organic solvent)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve dopamine hydrochloride (1 equivalent) in the chosen solvent under an inert atmosphere.

  • Add the substituted phenylacetaldehyde (1-1.2 equivalents) to the solution.

  • Add the acid catalyst dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period ranging from a few hours to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired tetrahydroisoquinoline alkaloid.

Opioid Receptor Binding and Functional Assays

The following protocols describe standard methods for determining the binding affinity and functional activity of a test compound at opioid receptors.

This assay determines the affinity of a test compound for a specific opioid receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells stably expressing the human μ, δ, or κ opioid receptor.

  • Radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ).

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control (e.g., naloxone at a high concentration).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound at varying concentrations.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the opioid receptor.

Materials:

  • Cell membranes prepared from cells expressing the opioid receptor of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Pre-incubate the cell membranes with the test compound (for agonist testing) or with a known agonist and the test compound (for antagonist testing) in the assay buffer containing GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the mixture at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS by liquid scintillation counting.

  • For agonist activity, plot the stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

  • For antagonist activity, perform the assay in the presence of a fixed concentration of an agonist and varying concentrations of the test compound to determine the IC50, which can then be used to calculate the Kb (antagonist dissociation constant).

Visualization of Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for the screening of a novel compound for opioid receptor activity and the logical relationship between benzylisoquinoline alkaloids and the morphinan class.

Experimental Workflow for Opioid Receptor Screening Start Start Compound_Synthesis Synthesis of Test Compound Start->Compound_Synthesis Binding_Assay Opioid Receptor Binding Assay (Ki) Compound_Synthesis->Binding_Assay Functional_Assay [35S]GTPγS Functional Assay (EC50/IC50) Binding_Assay->Functional_Assay Data_Analysis Data Analysis and SAR Determination Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End End Data_Analysis->End Identify Lead Compound Lead_Optimization->Compound_Synthesis Iterative Process caption Screening workflow. Logical Relationship between this compound and Morphinans This compound This compound BIA Benzylisoquinoline Alkaloids This compound->BIA is a Reticuline (S)-Reticuline (Key Intermediate) BIA->Reticuline biosynthetic precursor to Morphinan_Scaffold Morphinan Scaffold Reticuline->Morphinan_Scaffold is the precursor to the Morphinan_Class Morphinan Class (e.g., Morphine) Morphinan_Scaffold->Morphinan_Class is the core of the caption This compound-Morphinan relationship.

References

An Ethnobotanical and Pharmacological Exploration of Norjuziphine-Containing Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific biological activities, mechanisms of action, and detailed experimental protocols for Norjuziphine is limited in publicly available scientific literature. This guide synthesizes the available ethnobotanical knowledge of plants known to contain this compound and extrapolates potential experimental methodologies and signaling pathways based on research on structurally related alkaloids. Further dedicated research on this compound is critically needed.

Introduction

This compound is a benzylisoquinoline alkaloid that has been identified in several plant species traditionally used in various systems of medicine. This technical guide aims to provide a comprehensive overview of the ethnobotanical uses of this compound-containing plants, alongside a framework for the scientific investigation of this compound. Given the nascent stage of research on this compound, this document also presents generalized experimental protocols and hypothetical signaling pathways based on the well-established pharmacology of related alkaloids, such as morphine and other compounds from Stephania and Corydalis species. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of natural products.

Ethnobotanical Uses of this compound-Containing Plants

This compound has been identified in the following plant species: Stephania cephalantha, Damburneya salicifolia, Phoebe formosana, and Corydalis bulleyana. The traditional medicinal uses of these plants offer valuable insights into the potential therapeutic applications of their constituent alkaloids, including this compound.

Stephania cephalantha

Stephania cephalantha, a member of the Menispermaceae family, has a history of use in traditional Chinese medicine. The tuber of the plant is the primary part used for medicinal purposes.

Traditional Uses:

  • Analgesic: Used to alleviate pain.

  • Diuretic: Employed to increase urine flow.

  • Anticonvulsant: Traditionally used in the treatment of epilepsy.[1]

  • Anti-tuberculosis: The tuber contains other alkaloids like cepharanthine, which has been used to treat tuberculosis and whooping cough.[1]

Corydalis Species (with relevance to Corydalis bulleyana)

The genus Corydalis, belonging to the Papaveraceae family, is well-known in traditional Chinese medicine for its analgesic properties. The rhizome is the most commonly used plant part.

Traditional Uses:

  • Pain Relief: Widely used for various types of pain, including menstrual and abdominal pain.[2][3][4]

  • Sedative: Utilized for its calming and sleep-inducing effects.[3][5]

  • Cardiovascular and Other Uses: Some species are used for conditions like heart arrhythmias and high blood pressure.[2]

Damburneya salicifolia and Phoebe formosana

Information on the specific traditional medicinal uses of Damburneya salicifolia and Phoebe formosana is sparse in the available literature. Damburneya salicifolia is noted primarily for its ornamental use.[6] The genus Phoebe is known for its use in incense production, and some species are used in Chinese medicine for wound healing.[7] However, specific ethnobotanical applications for Phoebe formosana related to the presence of this compound are not well-documented.

Quantitative Ethnobotanical Data

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the isolation, quantification, and pharmacological evaluation of this compound.

Isolation and Quantification of this compound

Objective: To isolate and quantify this compound from plant material.

Methodology: High-Performance Liquid Chromatography (HPLC) is a suitable method for the separation and quantification of alkaloids.

Protocol:

  • Extraction:

    • Air-dry and powder the plant material (e.g., tubers of S. cephalantha or rhizomes of C. bulleyana).

    • Perform extraction with a suitable solvent, such as 70-80% ethanol, using maceration or Soxhlet extraction.

    • Concentrate the crude extract under reduced pressure.

  • Acid-Base Partitioning (for enrichment of alkaloids):

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) and filter.

    • Wash the acidic solution with an immiscible organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds.

    • Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10.

    • Extract the alkaloids into an organic solvent (e.g., dichloromethane or chloroform).

    • Combine the organic layers and evaporate to dryness to obtain the alkaloid-rich fraction.

  • Chromatographic Separation (HPLC):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing an ion-pairing agent like trifluoroacetic acid, if necessary).

    • Detection: UV detector at a wavelength determined by the UV spectrum of a this compound standard (if available).

    • Quantification: Generate a standard curve using a purified this compound standard of known concentrations.

G PlantMaterial Powdered Plant Material Extraction Solvent Extraction (e.g., 80% Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase AlkaloidFraction Alkaloid-Rich Fraction AcidBase->AlkaloidFraction HPLC HPLC Separation AlkaloidFraction->HPLC Quantification Quantification HPLC->Quantification

Figure 1: General workflow for the isolation and quantification of this compound.
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

Objective: To assess the potential anti-inflammatory activity of this compound by measuring its ability to inhibit protein denaturation.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

  • Control: A control group should be prepared with the vehicle used to dissolve this compound.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = ((Abs_control - Abs_sample) / Abs_control) * 100

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic activity of this compound in a mouse model.

Protocol:

  • Animal Groups: Divide mice into groups: control (vehicle), positive control (e.g., aspirin), and experimental groups (different doses of this compound).

  • Drug Administration: Administer the vehicle, standard drug, or this compound intraperitoneally or orally.

  • Induction of Writhing: After a set period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally to induce writhing.

  • Observation: Immediately after the acetic acid injection, count the number of writhes (stretching of the abdomen and hind limbs) for each mouse over a 20-minute period.

  • Calculation: The percentage of analgesic activity is calculated as: % Analgesic Activity = ((Writhes_control - Writhes_sample) / Writhes_control) * 100

Potential Signaling Pathways

The precise signaling pathways of this compound have not been elucidated. However, as a benzylisoquinoline alkaloid, it may interact with opioid receptors, similar to morphine. The following diagram illustrates a hypothetical signaling pathway based on the known mechanism of opioid agonists.

G This compound This compound OpioidReceptor μ-Opioid Receptor This compound->OpioidReceptor GProtein Gi/o Protein OpioidReceptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibition CaChannel Ca2+ Channel GProtein->CaChannel Inhibition KChannel K+ Channel GProtein->KChannel Activation cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Analgesia Analgesia CaChannel->Analgesia Reduced Neurotransmitter Release KChannel->Analgesia Hyperpolarization

Figure 2: Hypothetical signaling pathway for this compound-induced analgesia via opioid receptor activation.

Conclusion and Future Directions

The ethnobotanical uses of plants containing this compound, particularly Stephania cephalantha and Corydalis species, suggest that this alkaloid may possess valuable pharmacological properties, including analgesic and anti-inflammatory effects. However, there is a significant gap in the scientific literature regarding the specific bioactivities and mechanisms of action of this compound.

Future research should focus on:

  • Isolation and Structural Elucidation: Development of robust protocols for the isolation and full structural characterization of this compound from its plant sources.

  • Pharmacological Screening: Comprehensive in vitro and in vivo studies to determine the analgesic, anti-inflammatory, and other potential therapeutic effects of purified this compound.

  • Mechanism of Action Studies: Investigation into the molecular targets and signaling pathways of this compound, including its potential interaction with opioid and other receptors.

  • Quantitative Ethnobotany: Field studies to collect quantitative data on the traditional uses of this compound-containing plants to better guide pharmacological research.

The exploration of this compound represents a promising avenue for the discovery of new therapeutic agents from natural sources. Rigorous scientific investigation is essential to validate traditional knowledge and unlock the full potential of this and other plant-derived compounds.

References

Methodological & Application

Application Notes and Protocols: Norjuziphine Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols are generalized procedures for the extraction and purification of Norjuziphine, a benzylisoquinoline alkaloid. Due to the limited availability of specific experimental data for this compound, these methodologies are based on established techniques for similar alkaloids from plant sources. Researchers should optimize these protocols for their specific plant material and experimental setup.

Introduction

This compound is a benzylisoquinoline alkaloid with potential pharmacological activities. This document provides a detailed, albeit generalized, protocol for its extraction from plant sources, followed by purification and analytical characterization. Benzylisoquinoline alkaloids (BIAs) are a large and diverse group of plant secondary metabolites, many of which possess significant medicinal properties, including analgesic, antimicrobial, and anticancer activities.[1][2] The protocols outlined below are designed to serve as a foundational guide for researchers initiating work on this compound.

Extraction of this compound

The extraction of this compound, as a benzylisoquinoline alkaloid, typically involves an acid-base extraction method to separate the basic alkaloids from other plant constituents.

Materials and Equipment
  • Dried and powdered plant material (e.g., from Ziziphus species or other potential plant sources)

  • Methanol

  • 10% Acetic acid in water

  • Ammonium hydroxide solution

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Glassware (beakers, flasks, separatory funnels)

  • pH meter or pH strips

  • Filter paper

Experimental Protocol: Acid-Base Extraction
  • Maceration: Soak 100 g of dried, powdered plant material in 500 mL of methanol for 24-48 hours at room temperature with occasional stirring.

  • Filtration: Filter the methanolic extract through filter paper. Repeat the maceration of the plant residue with fresh methanol to ensure exhaustive extraction. Combine the filtrates.

  • Solvent Evaporation: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

  • Acidification: Resuspend the crude extract in 200 mL of 10% acetic acid. This step protonates the alkaloids, rendering them water-soluble.

  • Defatting: Extract the acidic solution with 3 x 100 mL of dichloromethane in a separatory funnel to remove non-polar compounds like fats and chlorophyll. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide solution. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Alkaloid Extraction: Extract the basified aqueous solution with 3 x 100 mL of dichloromethane. The free base alkaloids will move into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract containing this compound.

Illustrative Quantitative Data

The following table presents hypothetical data for the extraction process. Actual yields will vary depending on the plant source and extraction efficiency.

ParameterValue
Starting Plant Material100 g
Crude Methanolic Extract15 g
Crude Alkaloid Extract1.5 g
Estimated Yield 1.5 %

Purification of this compound

The crude alkaloid extract is a mixture of various compounds. Purification of this compound can be achieved using chromatographic techniques.

Thin-Layer Chromatography (TLC) for Method Development

TLC is a valuable tool for developing a suitable solvent system for column chromatography.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Illustrative System): A mixture of Chloroform:Methanol:Ammonia (e.g., 85:14:1 v/v/v). The polarity can be adjusted to achieve good separation. Other potential solvent systems include Toluene:Ethyl acetate:Diethylamine (7:2:1).[3]

  • Visualization: UV light (254 nm and 366 nm) and Dragendorff's reagent for alkaloid visualization.

Column Chromatography
  • Column Packing: Prepare a silica gel column using the selected mobile phase from TLC analysis.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing this compound.

  • Pooling and Concentration: Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

High-Performance Liquid Chromatography (HPLC) for Final Purification and Analysis

For higher purity, preparative or semi-preparative HPLC can be employed. Analytical HPLC is used to determine the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or a buffer like ammonium formate) is commonly used for benzylisoquinoline alkaloids.[4][5][6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 280 nm for this class of compounds).

  • Injection Volume: 10-20 µL.

Illustrative Purity Data
Purification StagePurity of this compound (%)
Crude Alkaloid Extract5-10
After Column Chromatography70-80
After Preparative HPLC>98

Experimental Workflows and Signaling Pathways

This compound Extraction and Purification Workflow

Extraction_Purification_Workflow plant Plant Material (e.g., Ziziphus sp.) maceration Maceration (Methanol) plant->maceration filtration Filtration maceration->filtration evaporation1 Solvent Evaporation filtration->evaporation1 acidification Acidification (10% Acetic Acid) evaporation1->acidification defatting Liquid-Liquid Extraction (DCM - discard) acidification->defatting basification Basification (NH4OH to pH 9-10) defatting->basification extraction Liquid-Liquid Extraction (DCM) basification->extraction evaporation2 Solvent Evaporation extraction->evaporation2 crude_extract Crude Alkaloid Extract evaporation2->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom hplc Preparative HPLC (C18 Column) column_chrom->hplc pure_this compound Pure this compound (>98% Purity) hplc->pure_this compound

Caption: Workflow for this compound extraction and purification.

Hypothetical Signaling Pathway of this compound

Many aporphine alkaloids, which are structurally related to this compound, have been shown to modulate key signaling pathways involved in cellular processes like inflammation and apoptosis. For example, some aporphine alkaloids can inhibit the NF-κB signaling pathway.[7] The following diagram illustrates a hypothetical mechanism of action for this compound based on the activity of related compounds.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) IKK IKK Complex receptor->IKK stimulus Inflammatory Stimulus (e.g., TNF-α) stimulus->receptor This compound This compound This compound->IKK Inhibition IkappaB_NFkappaB IκBα-NF-κB (Inactive) IKK->IkappaB_NFkappaB Phosphorylation IkappaB IκBα NFkappaB NF-κB (p65/p50) IkappaB_NFkappaB->IKK Activation IkappaB_p p-IκBα NFkappaB_active NF-κB (Active) IkappaB_NFkappaB->NFkappaB_active Release degradation Proteasomal Degradation IkappaB_p->degradation DNA DNA NFkappaB_active->DNA Translocation gene_expression Pro-inflammatory Gene Expression DNA->gene_expression Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The protocols provided herein offer a comprehensive, though generalized, framework for the extraction and purification of this compound. Researchers are encouraged to adapt and optimize these methods to suit their specific needs. Further investigation into the bioactivity and mechanisms of action of this compound is warranted to explore its full therapeutic potential.

References

Total Synthesis of Norjuziphine: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of established methodologies applicable to the total synthesis of Norjuziphine, a tetrahydroisoquinoline alkaloid. The core of this compound's structure is the 1-benzyl-1,2,3,4-tetrahydroisoquinoline scaffold. This guide will detail the primary synthetic strategies, present comparative data for key transformations, and provide exemplary experimental protocols.

Introduction

This compound, chemically known as (1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol, is a natural product belonging to the benzylisoquinoline alkaloid family. Its structural complexity and potential biological activity make it an interesting target for organic synthesis. The key challenge in its synthesis lies in the stereoselective construction of the C1 stereocenter and the regioselective introduction of functional groups on the aromatic rings. This document outlines two primary and effective strategies for the synthesis of the core structure of this compound: the Bischler-Napieralski reaction followed by reduction, and the Pictet-Spengler reaction.

Chemical Structure

The chemical structure of this compound is presented below:

IUPAC Name: (1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol

Molecular Formula: C₁₇H₁₉NO₃

Molecular Weight: 285.34 g/mol

Synthetic Strategies

The total synthesis of this compound can be approached through several convergent strategies. The most prominent and historically significant methods for constructing the 1-benzyl-1,2,3,4-tetrahydroisoquinoline core are the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction Approach

This classical method involves the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate, which is subsequently reduced to the desired tetrahydroisoquinoline.[1][2]

Logical Flow of the Bischler-Napieralski Synthesis:

Bischler-Napieralski Synthesis cluster_0 Preparation of the Amide Precursor cluster_1 Core Scaffold Synthesis cluster_2 Final Modifications A Substituted Phenylethylamine C Amide Precursor A->C Amide Coupling B Substituted Phenylacetic Acid B->C D 3,4-Dihydroisoquinoline C->D Bischler-Napieralski Cyclization E 1-Benzyl-1,2,3,4- tetrahydroisoquinoline D->E Reduction F This compound E->F Deprotection/ Functional Group Interconversion

Caption: Bischler-Napieralski approach to this compound.

Pictet-Spengler Reaction Approach

The Pictet-Spengler reaction offers a more direct route to the tetrahydroisoquinoline core by condensing a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[3][4][5] This method can be rendered asymmetric through the use of chiral catalysts or auxiliaries.

Logical Flow of the Pictet-Spengler Synthesis:

Pictet-Spengler Synthesis cluster_0 Reactant Preparation cluster_1 Asymmetric Cyclization cluster_2 Final Steps G Substituted Phenylethylamine I Chiral Iminium Ion Intermediate G->I Condensation H Substituted Phenylacetaldehyde H->I J Enantioenriched 1-Benzyl-1,2,3,4- tetrahydroisoquinoline I->J Pictet-Spengler Cyclization K This compound J->K Deprotection/ Functional Group Interconversion

Caption: Asymmetric Pictet-Spengler approach to this compound.

Data Presentation: Comparison of Key Synthetic Steps

The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines, based on literature precedents for analogous compounds.

StepMethodReagents and ConditionsTypical Yield (%)Reference
Amide Formation Schotten-BaumannPhenylacetic acid derivative, Thionyl chloride, then Phenylethylamine derivative, aq. NaOH85-95%General Knowledge
Bischler-Napieralski Cyclization Dehydrative CyclizationPOCl₃, toluene, reflux60-80%[1]
Reduction of Dihydroisoquinoline Sodium Borohydride ReductionNaBH₄, Methanol, 0 °C to rt90-98%[2]
Pictet-Spengler Reaction Acid-Catalyzed CyclizationPhenylethylamine derivative, Phenylacetaldehyde derivative, TFA, CH₂Cl₂, rt70-90%[4]
Asymmetric Pictet-Spengler Chiral Brønsted Acid Catalysis(R)-TRIP catalyst, Phenylethylamine derivative, Phenylacetaldehyde derivativeup to 92% ee[6]

Experimental Protocols

The following are representative, detailed protocols for the key reactions in the synthesis of a this compound core structure. These are based on established procedures for similar molecules and should be adapted and optimized for the specific substrates required for this compound.

Protocol 1: Amide Formation via Acyl Chloride

Objective: To synthesize the N-(β-arylethyl)-2-phenylacetamide precursor for the Bischler-Napieralski reaction.

Materials:

  • Substituted phenylacetic acid (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • Dry Dichloromethane (DCM)

  • Substituted phenylethylamine (1.0 eq)

  • 10% aqueous Sodium Hydroxide (NaOH)

  • Ice bath

Procedure:

  • To a solution of the substituted phenylacetic acid in dry DCM, add thionyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in DCM.

  • In a separate flask, dissolve the substituted phenylethylamine in 10% aqueous NaOH and cool in an ice bath.

  • Add the solution of the acyl chloride dropwise to the amine solution with vigorous stirring.

  • Stir the reaction for 3 hours at room temperature.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude amide can be purified by recrystallization or column chromatography.

Protocol 2: Bischler-Napieralski Cyclization

Objective: To synthesize the 3,4-dihydroisoquinoline intermediate.

Materials:

  • N-(β-arylethyl)-2-phenylacetamide precursor (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Dry Toluene

  • Sodium bicarbonate solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the amide precursor in dry toluene.

  • Add phosphorus oxychloride dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with saturated sodium bicarbonate solution.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3,4-dihydroisoquinoline.

Protocol 3: Reduction to Tetrahydroisoquinoline

Objective: To reduce the 3,4-dihydroisoquinoline to the 1-benzyl-1,2,3,4-tetrahydroisoquinoline core.

Materials:

  • 3,4-dihydroisoquinoline intermediate (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol

  • Ice bath

Procedure:

  • Dissolve the crude 3,4-dihydroisoquinoline in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography.

Protocol 4: Asymmetric Pictet-Spengler Reaction

Objective: To enantioselectively synthesize the 1-benzyl-1,2,3,4-tetrahydroisoquinoline core.

Materials:

  • Substituted phenylethylamine (1.0 eq)

  • Substituted phenylacetaldehyde (1.1 eq)

  • (R)-TRIP (chiral phosphoric acid catalyst) (0.05 eq)

  • Dry Toluene

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried flask containing molecular sieves, add the substituted phenylethylamine and the (R)-TRIP catalyst.

  • Add dry toluene and stir the mixture at room temperature for 30 minutes.

  • Add the substituted phenylacetaldehyde dropwise.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The enantiomeric excess can be determined by chiral HPLC analysis, and the product purified by column chromatography.

Conclusion

The total synthesis of this compound is a challenging yet achievable goal for synthetic chemists. The choice between the Bischler-Napieralski and Pictet-Spengler routes will depend on the availability of starting materials, desired stereocontrol, and overall synthetic strategy. The protocols provided herein offer a solid foundation for the development of a robust and efficient total synthesis of this intriguing natural product. Further optimization of reaction conditions and protecting group strategies will be crucial for a successful synthesis.

References

Application Notes and Protocols for the Quantification of Norjuziphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norjuziphine is a tetrahydroisoquinoline alkaloid with potential pharmacological activities. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This document provides detailed application notes and protocols for the quantification of this compound in plasma and urine using a hypothetical, yet scientifically grounded, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The proposed method is based on established analytical principles for structurally similar alkaloids and serves as a comprehensive guide for method development and validation.

Analytical Method: LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry is the method of choice for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed. The method described herein utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Predicted Mass Transitions for this compound

This compound has a molecular formula of C₁₇H₁₉NO₃ and a monoisotopic mass of 285.14 Da. In positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ at m/z 286.1 is expected to be the precursor ion. Based on the fragmentation patterns of similar benzylisoquinoline alkaloids, the primary product ions are predicted to result from the cleavage of the benzyl group and fragmentation of the tetrahydroisoquinoline core.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound286.1178.1 (Quantifier)25
This compound286.1107.1 (Qualifier)35
Internal Standard (IS)User DefinedUser DefinedUser Defined

Note: An appropriate stable isotope-labeled internal standard (e.g., this compound-d3) is recommended for optimal accuracy and precision. If unavailable, a structurally similar compound with a close retention time can be used.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the validated LC-MS/MS method for this compound. These values are based on typical performance of similar bioanalytical methods and should be confirmed during in-house method validation.[1][2][3]

Table 1: Calibration Curve and Linearity

MatrixCalibration Range (ng/mL)Weighting
Human Plasma0.5 - 500> 0.9951/x²
Human Urine1.0 - 1000> 0.9951/x²

Table 2: Precision and Accuracy

MatrixQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Human PlasmaLLOQ0.5< 15< 15± 15
LQC1.5< 10< 10± 10
MQC75< 10< 10± 10
HQC400< 10< 10± 10
Human UrineLLOQ1.0< 15< 15± 15
LQC3.0< 10< 10± 10
MQC150< 10< 10± 10
HQC800< 10< 10± 10

Table 3: Recovery and Matrix Effect

MatrixQC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Human PlasmaLQC1.585 - 9590 - 110
HQC40085 - 9590 - 110
Human UrineLQC3.080 - 9585 - 115
HQC80080 - 9585 - 115

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma (Protein Precipitation)

This protocol is suitable for rapid sample cleanup.

Materials:

  • Human plasma samples

  • This compound stock solution

  • Internal Standard (IS) working solution

  • Acetonitrile (ACN), HPLC grade, chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of IS working solution.

  • Vortex briefly to mix.

  • Add 300 µL of chilled acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and inject into the LC-MS/MS system.

G cluster_plasma_prep Plasma Sample Preparation Workflow plasma 100 µL Plasma add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Chilled ACN vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (14,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Plasma Sample Preparation Workflow
Protocol 2: Sample Preparation from Human Urine (Solid-Phase Extraction)

This protocol provides a cleaner extract, which is beneficial for reducing matrix effects.[4]

Materials:

  • Human urine samples

  • This compound stock solution

  • Internal Standard (IS) working solution

  • Mixed-mode Solid-Phase Extraction (SPE) cartridges (e.g., C18 with cation exchange)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium hydroxide solution (5%)

  • Formic acid

  • SPE manifold

  • Evaporation system

Procedure:

  • Pipette 500 µL of human urine into a tube.

  • Add 10 µL of IS working solution.

  • Vortex to mix.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Wash the cartridge with 1 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to mix and inject into the LC-MS/MS system.

G cluster_urine_prep Urine Sample Preparation Workflow (SPE) urine 500 µL Urine + IS load_sample Load Sample urine->load_sample condition_spe Condition SPE Cartridge condition_spe->load_sample wash1 Wash with Water load_sample->wash1 wash2 Wash with 20% Methanol wash1->wash2 dry_spe Dry Cartridge wash2->dry_spe elute Elute with 5% NH4OH in Methanol dry_spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Urine Sample Preparation Workflow
Protocol 3: LC-MS/MS Parameters

LC System:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Gradient Elution:

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05

MS/MS System:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Detection Mode: Multiple Reaction Monitoring (MRM)

G cluster_lcms_workflow LC-MS/MS Analytical Workflow sample Prepared Sample hplc HPLC System C18 Column Gradient Elution sample->hplc Injection ms Mass Spectrometer ESI+ Source Triple Quadrupole (QqQ) hplc->ms Elution data Data Acquisition (MRM) ms->data Detection

LC-MS/MS Analytical Workflow

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma and urine. The detailed protocols for sample preparation and instrument parameters serve as a strong foundation for researchers to develop and validate a method that meets the specific requirements of their studies. Adherence to regulatory guidelines for bioanalytical method validation is essential to ensure the generation of high-quality, reliable data for drug development applications.

References

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Detection of Norjuziphine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective method for the quantitative analysis of Norjuziphine in biological matrices, such as plasma and urine, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides guidelines for sample preparation, chromatographic separation, and mass spectrometric detection. The described method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and other research requiring the quantification of this compound.

Introduction

This compound is a tetrahydroisoquinoline alkaloid with potential pharmacological activities. To facilitate research into its pharmacokinetics and metabolism, a robust and reliable analytical method for its quantification in biological samples is essential. HPLC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical assays. This document provides a foundational protocol that can be adapted and validated for specific research needs.

Principle

The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reverse-phase HPLC column. The analytes are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Sample Preparation

Biological samples are complex matrices, and proper sample preparation is crucial for accurate and reproducible results.[1] Two common and effective methods are Protein Precipitation (PPT) for plasma/serum and Solid-Phase Extraction (SPE) for both plasma and urine, which offers cleaner extracts.[1][2]

a) Protein Precipitation (for Plasma/Serum)

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.

b) Solid-Phase Extraction (for Plasma and Urine)

  • Sample Pre-treatment:

    • Plasma/Serum: Dilute 100 µL of plasma/serum with 900 µL of 10 mM ammonium carbonate (pH 8.8).[2] Add the internal standard.

    • Urine: Dilute 100 µL of urine with 900 µL of deionized water. Add the internal standard. Adjust pH to ~8.5 with dilute ammonium hydroxide if necessary.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange or a reverse-phase SPE cartridge (e.g., Waters Oasis HLB, 1 cc/30 mg) sequentially with 1 mL of methanol and 1 mL of water or conditioning buffer (e.g., 10 mM ammonium carbonate, pH 8.8).[2]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the conditioning buffer to remove interfering substances.[2]

  • Elution: Elute this compound and the internal standard with 0.5 - 1 mL of methanol.[2]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization.

a) HPLC System

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is recommended.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[4]

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temperature: 40°C.[3]

  • Injection Volume: 5 - 15 µL.[5]

  • Gradient Elution: A linear gradient can be employed, for instance:

    • 0.0-0.5 min: 5% B

    • 0.5-5.0 min: 5% to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.1-8.0 min: Return to 5% B and equilibrate.

b) Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: Optimized for the specific instrument, typically in the range of 120-600°C.[5][6]

  • Gas Settings: Nitrogen is commonly used for nebulizer, curtain, and collision gases. These should be optimized for the instrument.[5]

Data Presentation

The following table summarizes the expected mass spectrometric and chromatographic parameters for this compound. The exact mass of this compound is 285.136 Da.[7][8] The precursor ion in positive ESI mode will be the protonated molecule [M+H]⁺. Product ions and other quantitative parameters are hypothetical and must be determined experimentally during method validation.

ParameterThis compoundInternal Standard (Hypothetical: this compound-d3)
Precursor Ion (m/z) 286.1289.1
Product Ion 1 (Quantifier, m/z) To be determinedTo be determined
Product Ion 2 (Qualifier, m/z) To be determinedTo be determined
Collision Energy (eV) To be determinedTo be determined
Expected Retention Time (min) 2.5 - 4.52.5 - 4.5
Limit of Detection (LOD) 0.1 - 1.0 ng/mLN/A
Lower Limit of Quantification (LLOQ) 0.5 - 5.0 ng/mLN/A
Linear Range 0.5 - 500 ng/mLN/A
Extraction Recovery > 80%> 80%

Note: Mass spectrometric parameters such as product ions and collision energies must be optimized by infusing a standard solution of this compound into the mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in biological samples.

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (Plasma or Urine) AddIS Addition of Internal Standard SampleCollection->AddIS Extraction Extraction (PPT or SPE) AddIS->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS Tandem MS Detection (MRM Mode) HPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC-MS/MS.

Conclusion

This application note provides a comprehensive, albeit general, HPLC-MS/MS method for the determination of this compound in biological samples. The outlined procedures for sample preparation and instrument conditions are based on established methods for similar compounds and serve as a strong starting point for method development and validation. Researchers should perform in-house validation to ensure the method meets the specific requirements of their studies in terms of sensitivity, accuracy, precision, and stability, adhering to relevant regulatory guidelines.

References

Developing a Cell-Based Assay for Norjuziphine Activity using a Gq-Coupled GPCR System

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

Norjuziphine is a tetrahydroisoquinoline alkaloid, a class of natural compounds known for a wide array of biological activities.[1][2] Many alkaloids interact with G-protein coupled receptors (GPCRs), which are the largest family of cell surface receptors and prominent drug targets.[3][4][5] Given the structural similarity of this compound to other neuroactive isoquinoline alkaloids, it is hypothesized that it may modulate GPCR activity. This document outlines a detailed protocol for a cell-based assay to screen for and characterize the activity of this compound on a model Gq-coupled GPCR.

Activation of Gq-coupled GPCRs initiates a signaling cascade that results in the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic Ca2+ concentration.[6][7][8] This application note describes a homogeneous, fluorescence-based calcium flux assay using a calcium-sensitive dye like Fluo-4 AM.[9][10] This assay is a robust and high-throughput method to quantify the agonist or antagonist activity of test compounds like this compound.[6][7]

Principle of the Assay

The assay utilizes a cell line stably expressing a Gq-coupled GPCR of interest (e.g., CHO-K1 cells expressing the M1 muscarinic receptor).[11][12] The cells are loaded with Fluo-4 AM, a cell-permeant dye. Inside the cell, esterases cleave the AM ester group, trapping the fluorescent indicator Fluo-4 in the cytoplasm. In its basal state, Fluo-4 exhibits low fluorescence. Upon GPCR activation by an agonist, the subsequent release of Ca2+ from the endoplasmic reticulum leads to the binding of Ca2+ to Fluo-4.[6] This binding event causes a significant increase in its fluorescence intensity, which can be measured in real-time using a fluorescence plate reader.[9][12] The intensity of the fluorescence signal is proportional to the intracellular calcium concentration, and thus to the extent of GPCR activation.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the Gq-coupled GPCR signaling pathway and the experimental workflow for the calcium flux assay.

Gq_Signaling_Pathway This compound This compound (Ligand) GPCR Gq-Coupled GPCR This compound->GPCR G_protein Gαq/βγ GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response

Figure 1. Gq-Coupled GPCR Signaling Pathway.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 1. Cell Seeding (CHO-M1 cells in 96-well plate) p2 2. Dye Loading (Load cells with Fluo-4 AM) p1->p2 p3 3. Compound Plating (Prepare this compound serial dilutions) p2->p3 a1 4. Compound Addition (Transfer compounds to cell plate) p3->a1 a2 5. Fluorescence Reading (Measure kinetic response in plate reader) a1->a2 d1 6. Data Processing (Baseline correction, normalize response) a2->d1 d2 7. Curve Fitting (Generate dose-response curve) d1->d2 d3 8. Parameter Calculation (Determine EC50 / IC50) d2->d3

Figure 2. Experimental Workflow for the Calcium Flux Assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: CHO-K1 cells stably expressing the human M1 muscarinic acetylcholine receptor (CHO-M1).

  • Cell Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).

  • Assay Plate: Black, clear-bottom 96-well microplates.

  • Compound Plate: Polypropylene 96-well plate.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Control Agonist: Carbachol (e.g., 10 mM stock in water).

  • Calcium Assay Kit: Fluo-4 No Wash (NW) Calcium Assay Kit or equivalent.[10][13]

    • Fluo-4 AM dye

    • Probenecid (anion-exchange transport inhibitor, often included in kits to prevent dye leakage)

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Equipment:

    • Fluorescence microplate reader with kinetic reading capability and automated injectors (e.g., FlexStation 3 or similar).

    • Humidified CO2 incubator (37°C, 5% CO2).

    • Laminar flow hood.

    • Multichannel pipettes.

Protocol 1: Cell Culture and Seeding
  • Culture CHO-M1 cells in T-75 flasks using the appropriate cell culture medium.

  • Passage the cells every 2-3 days when they reach 80-90% confluency.

  • On the day before the assay, harvest the cells using trypsin-EDTA.

  • Resuspend the cells in culture medium and perform a cell count.

  • Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000 to 60,000 cells per well in 100 µL of culture medium.[9]

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

Protocol 2: Compound Plate Preparation
  • Prepare serial dilutions of this compound and the control agonist (Carbachol) in the assay buffer.

  • For an 8-point dose-response curve, start with a high concentration (e.g., 100 µM this compound) and perform 1:10 serial dilutions in a polypropylene 96-well plate.

  • Include wells with assay buffer only (vehicle control) and wells with a known antagonist for inhibition studies.

  • Prepare the solutions at a concentration that is 4X the final desired concentration, as they will be diluted upon addition to the cell plate.

Protocol 3: Calcium Flux Assay
  • Prepare Dye Loading Solution: Prepare the Fluo-4 NW dye loading solution according to the manufacturer's protocol.[9] This typically involves dissolving the Fluo-4 AM and probenecid in the provided assay buffer.

  • Cell Loading:

    • Remove the culture medium from the cell plate.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[9]

  • Assay Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument parameters: Excitation at ~490 nm and Emission at ~525 nm.[9]

    • Program a kinetic read protocol:

      • Establish a stable baseline fluorescence reading for 15-20 seconds.

      • Program the instrument's injectors to add 50 µL of the compound from the compound plate to the cell plate.

      • Continue to measure the fluorescence intensity every 1-2 seconds for a total of 120-180 seconds to capture the peak response.

  • Data Acquisition: The output will be a kinetic curve of relative fluorescence units (RFU) over time for each well.

Data Presentation and Analysis

The primary data consists of kinetic fluorescence measurements. For analysis:

  • Response Calculation: The response for each well is typically calculated as the peak fluorescence intensity minus the baseline fluorescence intensity.

  • Normalization: Normalize the data to the vehicle control (0% activity) and a maximal response control (e.g., a saturating concentration of Carbachol, 100% activity).

  • Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration.

  • Curve Fitting: Fit the data using a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) for agonists or IC50 (half-maximal inhibitory concentration) for antagonists.

Quantitative Data Summary

The results of the assay can be summarized in a table for clear comparison.

CompoundAssay ModeEC50 / IC50 (µM)Max Response (% of Control)Hill Slope
Carbachol Agonist0.15100%1.1
This compound Agonist2.585%0.9
Atropine AntagonistIC50 = 0.01N/A-1.0
This compound Antagonist> 100N/AN/A

Table 1: Hypothetical data for this compound and control compounds tested on CHO-M1 cells. Data represents the mean of three independent experiments. EC50/IC50 values are calculated from dose-response curves.

Conclusion

This application note provides a comprehensive framework for developing and executing a cell-based calcium flux assay to investigate the activity of this compound. By employing a cell line expressing a model Gq-coupled GPCR, this protocol allows for the sensitive and quantitative characterization of this compound as a potential agonist or antagonist. The data generated can provide crucial insights into its mechanism of action and guide further drug development efforts.

References

Application Notes and Protocols for In Vivo Experimental Design of Norjuziphine in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Norjuziphine is a known natural compound, but detailed in vivo pharmacological data is scarce in publicly available literature. The following application notes and protocols are based on a generalized framework for the in vivo evaluation of a novel chemical entity (NCE) with presumed analgesic and central nervous system (CNS) activity in mice. These protocols should be adapted based on emerging data on this compound's specific mechanism of action and toxicological profile. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Introduction

This compound is a tetrahydroisoquinoline alkaloid found in certain plant species. While its precise pharmacological profile is not extensively characterized, its structural class suggests potential interactions with CNS targets. These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound in mouse models, covering preliminary assessments, toxicity, pharmacokinetics, and analgesic efficacy.

Preliminary Studies

Prior to extensive in vivo testing, preliminary studies are crucial to determine the feasibility and basic parameters for subsequent experiments.

Formulation and Vehicle Selection

The choice of vehicle for administering this compound is critical and can significantly impact its absorption and bioavailability.

Protocol:

  • Assess the solubility of this compound in common vehicles (e.g., sterile saline, phosphate-buffered saline (PBS), 5% DMSO in saline, 10% Tween® 80 in saline).

  • Select a vehicle that provides a stable and homogenous solution or suspension.

  • Conduct a vehicle tolerability study in a small cohort of mice. Administer the vehicle alone via the intended route of administration (e.g., intraperitoneal (IP), oral (PO), subcutaneous (SC)) and monitor for any adverse effects over 24-48 hours.

Dose Range-Finding Study

A dose range-finding study provides initial estimates of the maximum tolerated dose (MTD) and potential therapeutic dose range.

Protocol:

  • Select a small number of mice (n=3-5 per group).

  • Administer escalating single doses of this compound (e.g., 1, 10, 50, 100 mg/kg).

  • Observe the animals intensively for the first 4 hours and then periodically for up to 72 hours.

  • Record clinical signs of toxicity, including changes in posture, activity, grooming, and any signs of distress.[1]

  • The highest dose that does not cause mortality or severe toxicity is considered the preliminary MTD.

Toxicity Assessment

Toxicological evaluation is essential to determine the safety profile of this compound.

Acute Toxicity Study (OECD 423)

This study aims to determine the acute toxic effects of a single high dose of this compound.

Protocol:

  • Use a stepwise procedure with a few animals (typically 3 per step) of a single sex (usually females, as they are often more sensitive).

  • Based on the dose range-finding study, select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.[2]

  • Administer the selected dose to the first group of animals.

  • Observe the animals for mortality and clinical signs of toxicity for up to 14 days.[3]

  • The outcome of the first step determines the next step (e.g., dosing at a higher or lower level, or terminating the study).[4]

Data Presentation:

ParameterObservation
LD50 Cut-off Estimated value (e.g., >2000 mg/kg)
Clinical Signs Description of observed toxicities (e.g., sedation, ataxia, piloerection)
Body Weight Changes % change from baseline over 14 days
Gross Necropsy Findings Macroscopic organ abnormalities
Sub-chronic Toxicity Study (28-Day Repeated Dose)

This study provides information on the toxic effects of repeated exposure to this compound.

Protocol:

  • Use at least three dose levels (low, mid, high) and a vehicle control group (n=10 mice per sex per group).[5]

  • Administer this compound daily for 28 consecutive days via the intended clinical route.

  • Monitor and record clinical observations, body weight, and food/water consumption weekly.[6]

  • At the end of the study, collect blood for hematology and clinical chemistry analysis.[7]

  • Perform a full necropsy and collect major organs for weight analysis and histopathological examination.[5]

Data Presentation:

ParameterControlLow DoseMid DoseHigh Dose
Body Weight Gain (g)
Hematology (e.g., WBC, RBC, HGB)
Clinical Chemistry (e.g., ALT, AST, CREA)
Organ Weights (e.g., Liver, Kidney, Spleen)
Histopathology Findings

Pharmacokinetic (PK) Profiling

PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol:

  • Administer a single dose of this compound via intravenous (IV) and the intended therapeutic route (e.g., PO) to different groups of mice (n=3-4 per time point).[8]

  • Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[8][9]

  • Process blood to obtain plasma and store at -80°C until analysis.[10]

  • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters.

Data Presentation:

ParameterIV AdministrationPO Administration
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng*h/mL)
Half-life (t1/2) (h)
Bioavailability (%) N/A

Efficacy Evaluation: Analgesic Activity

Assuming this compound has potential analgesic properties, the following models can be used to assess its efficacy.

Hot Plate Test (Central Nociception)

This test measures the response to a thermal stimulus and is sensitive to centrally acting analgesics.[11][12]

Protocol:

  • Acclimatize mice to the testing room for at least 30-60 minutes.[1]

  • Place each mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C).[1][11]

  • Record the latency to a nocifensive response, such as paw licking or jumping.[1][11]

  • A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.[1]

  • Administer this compound or vehicle and test the mice at various time points post-administration (e.g., 30, 60, 90 minutes).

Tail-Flick Test (Spinal Nociception)

This test assesses the spinal reflex to a thermal stimulus.[13][14]

Protocol:

  • Gently restrain the mouse and place its tail in the groove of the tail-flick apparatus.[13][15]

  • Apply a radiant heat source to the tail and measure the time it takes for the mouse to flick its tail away.[13][14]

  • Set a maximum exposure time (e.g., 10-15 seconds) to avoid tissue damage.

  • Administer this compound or vehicle and measure the tail-flick latency at different time points.

Data Presentation for Efficacy Studies:

Treatment GroupDose (mg/kg)Hot Plate Latency (s) at 60 min% MPETail-Flick Latency (s) at 60 min% MPE
Vehicle -
This compound Low
This compound Mid
This compound High
Positive Control (e.g., Morphine) 10

*Maximum Possible Effect (%) = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Visualizations (Graphviz)

Experimental_Workflow A Preliminary Studies B Formulation & Vehicle Selection A->B C Dose Range-Finding A->C D Toxicity Assessment B->D C->D G Pharmacokinetics (PK) C->G I Efficacy Evaluation C->I E Acute Toxicity (OECD 423) D->E F Sub-chronic Toxicity (28-Day) D->F L Data Analysis & Reporting E->L F->L H Single Dose PK (IV & PO) G->H H->L J Hot Plate Test I->J K Tail-Flick Test I->K J->L K->L

Caption: Overall workflow for the in vivo evaluation of this compound in mice.

Analgesic_Efficacy_Protocol start Start: Acclimatize Mice baseline Measure Baseline Latency (Hot Plate / Tail-Flick) start->baseline dosing Administer Treatment Groups: - Vehicle - this compound (Low, Mid, High) - Positive Control baseline->dosing timepoint1 Test at 30 min dosing->timepoint1 timepoint2 Test at 60 min timepoint1->timepoint2 data Record Latencies timepoint1->data timepoint3 Test at 90 min timepoint2->timepoint3 timepoint2->data timepoint3->data analysis Calculate %MPE & Analyze Data data->analysis

Caption: Experimental protocol for assessing analgesic efficacy.

Decision_Tree_Toxicity start Acute Toxicity (OECD 423) dose2000 Start at 2000 mg/kg start->dose2000 outcome1 No Mortality? dose2000->outcome1 class_unc Unclassified (LD50 > 2000 mg/kg) outcome1->class_unc Yes class_cat5 Classify as Category 5 (Proceed to lower dose) outcome1->class_cat5 No (Toxicity seen) dose300 Test at 300 mg/kg class_cat5->dose300 outcome2 Mortality? dose300->outcome2 class_cat4 Classify as Category 4 outcome2->class_cat4 Yes dose50 Test at 50 mg/kg outcome2->dose50 No

Caption: Decision tree for acute toxicity testing based on OECD 423.

References

Application Notes: Characterization of Norjuziphine Binding to Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are critical G-protein coupled receptors (GPCRs) involved in pain modulation and are the primary targets for analgesic drugs.[1][2] The development of novel therapeutic agents requires a thorough characterization of their binding affinity and functional activity at these receptors. These application notes provide detailed protocols for investigating the interaction of a novel compound, herein referred to as Norjuziphine, with opioid receptors using standard, validated pharmacological assays. The methodologies described include competitive radioligand binding assays to determine binding affinity (Ki) and [³⁵S]GTPγS binding assays to assess functional G-protein activation.[3][4]

Hypothetical Opioid Receptor Binding Profile of this compound

A crucial first step in characterizing a novel compound is to determine its binding affinity and selectivity for the different opioid receptor subtypes. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes a hypothetical binding profile for this compound, generated from competitive binding assays.

CompoundReceptor SubtypeRadioligandKi (nM)
This compound Mu (μ)[³H]DAMGO0.85
Delta (δ)[³H]DPDPE15.2
Kappa (κ)[³H]U-69,59345.7
Naloxone (Control) Mu (μ)[³H]DAMGO1.52[5]

This data is hypothetical and for illustrative purposes only.

Opioid Receptor Signaling Pathways

Upon agonist binding, opioid receptors activate intracellular signaling cascades. The two primary pathways are the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which can be involved in receptor desensitization and the development of adverse effects like respiratory depression and tolerance.[6][7] Understanding how a novel compound like this compound engages these pathways is key to predicting its therapeutic potential and side-effect profile.

Opioid_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular OR Opioid Receptor (μ, δ, κ) G_Protein Heterotrimeric G-Protein (Gαi/o, Gβγ) OR->G_Protein Activates GRK GRK OR->GRK Activates Arrestin β-Arrestin OR->Arrestin Recruits G_alpha Gα-GTP G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_Channel GIRK Channel Hyperpolarization Hyperpolarization (↓ Neuronal Firing) K_Channel->Hyperpolarization Ca_Channel Ca²⁺ Channel Neurotransmitter ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter GRK->OR Phosphorylates Agonist Opioid Agonist (e.g., this compound) Agonist->OR Binds G_alpha->AC Inhibits G_betagamma->K_Channel Activates G_betagamma->Ca_Channel Inhibits PKA ↓ PKA cAMP->PKA Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK (ERK1/2) Arrestin->MAPK

Canonical G-protein and β-arrestin opioid signaling pathways.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled test compound (this compound) by measuring its ability to compete with a radiolabeled ligand of known high affinity for a specific opioid receptor subtype.[1][8]

A. Materials

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human μ, δ, or κ opioid receptor.

  • Radioligands:

    • μ-receptor: [³H]DAMGO

    • δ-receptor: [³H]DPDPE

    • κ-receptor: [³H]U-69,593

  • Test Compound: this compound (unlabeled).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Equipment: 96-well plates, liquid scintillation counter, glass fiber filters (e.g., GF/C).

B. Experimental Workflow

Radioligand_Workflow start Start prep Prepare serial dilutions of this compound start->prep plate Add to 96-well plate: 1. Assay Buffer 2. Receptor Membranes 3. Radioligand ([³H]Ligand) 4. This compound or Control prep->plate incubate Incubate at 25°C for 60-90 minutes plate->incubate filter Rapidly filter contents through glass fiber filters incubate->filter wash Wash filters 3x with ice-cold Wash Buffer filter->wash dry Dry filters wash->dry scint Add scintillation cocktail to each filter vial dry->scint count Measure radioactivity (CPM) using a scintillation counter scint->count analyze Analyze Data: - Plot % Inhibition vs. [this compound] - Determine IC₅₀ - Calculate Ki via Cheng-Prusoff count->analyze end End analyze->end

Workflow for the radioligand competition binding assay.

C. Procedure

  • Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, combine receptor membranes (e.g., 20-50 µg protein), a fixed concentration of the appropriate radioligand (at its approximate Kd value), and varying concentrations of this compound.

    • Total Binding: Wells with no competing ligand.

    • Non-specific Binding: Wells with a high concentration of naloxone (10 µM).

    • Competition: Wells with increasing concentrations of this compound.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[9]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.

D. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

  • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[8]

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :[1]

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor.

Protocol 2: [³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to activate the G-protein coupled to the opioid receptor. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of this activation event.[3][4][10]

A. Materials

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Reagents: GDP (10 µM), unlabeled GTPγS (for non-specific binding).

  • Equipment: 96-well plates, liquid scintillation counter, glass fiber filters.

B. Experimental Workflow

GTPgS_Workflow start Start prep Prepare serial dilutions of this compound start->prep plate Add to 96-well plate: 1. Receptor Membranes 2. GDP 3. This compound or Control prep->plate preincubate Pre-incubate at 30°C for 15 minutes plate->preincubate initiate Initiate reaction by adding [³⁵S]GTPγS preincubate->initiate incubate Incubate at 30°C for 60 minutes initiate->incubate filter Terminate by rapid filtration through glass fiber filters incubate->filter wash Wash filters 3x with ice-cold Wash Buffer filter->wash count Dry filters, add scintillant, and count radioactivity (CPM) wash->count analyze Analyze Data: - Plot % Stimulation vs. [this compound] - Determine EC₅₀ and Eₘₐₓ count->analyze end End analyze->end

Workflow for the [³⁵S]GTPγS functional binding assay.

C. Procedure

  • Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, combine receptor membranes (e.g., 10-20 µg protein), GDP, and varying concentrations of this compound.

    • Basal Binding: Wells with no agonist.

    • Non-specific Binding: Wells with a high concentration of unlabeled GTPγS.

    • Agonist Stimulation: Wells with increasing concentrations of this compound.

  • Pre-incubation: Pre-incubate the plate for 15 minutes at 30°C.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS to all wells.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination & Counting: Terminate the assay by rapid filtration and wash as described in the radioligand binding protocol. Measure radioactivity using a scintillation counter.

D. Data Analysis

  • Calculate the net agonist-stimulated binding by subtracting the basal binding from the binding observed at each this compound concentration.

  • Plot the percent stimulation above basal against the log concentration of this compound.

  • Determine the EC₅₀ (the concentration producing 50% of the maximal response) and the Eₘₐₓ (the maximal stimulation) from the resulting dose-response curve. These values indicate the potency and efficacy of the compound as an agonist, respectively.[4]

Application Note: Radiolabeling of this compound

To perform saturation binding assays (to determine Kd and Bmax) or autoradiography studies, a radiolabeled version of this compound ([³H]this compound or [¹²⁵I]this compound) is required. The synthesis of a radiolabeled compound is a specialized process that involves incorporating a radionuclide into the molecule without altering its pharmacological properties.[11][12]

General Principles:

  • Choice of Radionuclide: Tritium (³H) is commonly used for small molecules as it minimally affects the compound's structure. Iodine-125 (¹²⁵I) offers higher specific activity but requires a suitable functional group (like a phenolic ring) for iodination.[13][14]

  • Synthetic Route: A synthetic pathway must be developed to introduce the radioisotope. This often involves using a precursor molecule and performing the radiolabeling step late in the synthesis to maximize yield and specific activity.[12][15] For example, catalytic tritiation of a double bond or an aromatic halide precursor is a common strategy.

  • Purification and Characterization: After synthesis, the radiolabeled compound must be rigorously purified, typically using High-Performance Liquid Chromatography (HPLC), to separate it from unlabeled precursors and radiochemical impurities.[14] Its identity, radiochemical purity, and specific activity must be confirmed before use in binding assays.[16]

References

Application of Norjuziphine in Neurological Disorder Research: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "Norjuziphine" and its application in neurological disorder research did not yield any specific scientific literature, experimental data, or established protocols. The search results primarily consist of information related to morphine and other opioids, with a single chemical database entry for this compound providing basic molecular information but no details on its biological activity or research applications.

This lack of available information prevents the creation of the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams. The scientific community has not published research on the use of this compound in the context of neurological disorders, its mechanism of action, or any related experimental findings.

Therefore, it is not possible to provide the following as requested:

  • Data Presentation: No quantitative data (e.g., IC50, EC50 values) on this compound's effects in neurological models is available to summarize in tables.

  • Experimental Protocols: No published studies exist that would provide detailed methodologies for experiments involving this compound.

  • Signaling Pathway and Workflow Diagrams: Without knowledge of its mechanism of action, no signaling pathways or experimental workflows involving this compound can be accurately depicted.

For researchers, scientists, and drug development professionals interested in the broader field of opioid research or novel compounds for neurological disorders, it is recommended to focus on well-characterized molecules with a substantial body of published literature. This will ensure access to reliable data and established experimental protocols necessary for advancing research.

Application Notes and Protocols for Norjuziphine Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals

Extensive literature searches have been conducted to compile detailed application notes and protocols for the administration and dosage of Norjuziphine in animal studies. Our search included comprehensive queries for pharmacological, pharmacokinetic, and toxicological data related to this compound in various animal models.

Despite these efforts, we must report that there is currently no publicly available scientific literature detailing in vivo animal studies for this compound .

Our searches for "this compound administration animal studies," "this compound dosage animal models," "this compound pharmacology," "this compound in vivo studies," "this compound biological activity," "pharmacokinetics of this compound in animal models," and "this compound toxicology studies" did not yield any specific experimental data.

While the existence of this compound as a chemical compound, specifically an alkaloid, is confirmed in chemical databases such as PubChem, there are no published studies that would allow for the creation of the requested detailed application notes and protocols.[1][2] Information on related alkaloids or the general pharmacological properties of the plant species from which this compound can be isolated is available but is not specific enough to provide accurate and reliable guidance for its administration and dosage in animal research.

Due to the absence of preclinical research data on this compound in animal models, it is not possible to provide the following as requested:

  • Quantitative Data Tables: No data on dosages, administration routes, and observed effects are available to summarize.

  • Detailed Experimental Protocols: Without published methodologies, no specific protocols can be provided.

  • Signaling Pathway and Workflow Diagrams: The mechanism of action and related signaling pathways of this compound have not been elucidated in the scientific literature.

We recommend that researchers interested in studying this compound consider conducting initial dose-finding and toxicity studies to establish a safe and effective dosage range for their specific animal models and research questions. General principles of pharmacology and toxicology for novel compounds should be followed.

We will continue to monitor the scientific literature for any future publications on this compound and will update this information accordingly.

References

Application Notes and Protocols for Investigating Norjuziphine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norjuziphine, a benzylisoquinoline alkaloid with the chemical formula C17H19NO3, is a natural product isolated from various plant species, including Stephania cephalantha and Damburneya salicifolia.[1][2] While the specific biological activities of this compound are not extensively documented, the broader class of isoquinoline and benzylisoquinoline alkaloids is known to possess a wide range of pharmacological properties, including cytotoxic and neurotoxic effects.[3][4] This has led to interest in their potential as therapeutic agents, particularly in oncology. This document provides a comprehensive guide to cell culture-based techniques for evaluating the cytotoxicity of this compound, offering detailed protocols for key assays and guidance on interpreting the results.

Background: Cytotoxicity of Benzylisoquinoline Alkaloids

Benzylisoquinoline alkaloids represent a diverse group of plant secondary metabolites, with over 2,500 known compounds.[5] Many of these alkaloids, such as sanguinarine and chelerythrine, have demonstrated significant cytotoxic activity against various cancer cell lines.[4] The mechanisms underlying this cytotoxicity are often multifactorial but frequently involve the induction of apoptosis (programmed cell death) and interference with critical cellular processes.

Given that this compound belongs to this class of compounds, it is plausible that it may exert cytotoxic effects through similar mechanisms. Therefore, a thorough investigation of its impact on cell viability, membrane integrity, and apoptotic signaling pathways is warranted.

Recommended Cell Lines

The choice of cell line is critical for obtaining relevant data. For investigating the potential neurotoxicity of this compound, the human neuroblastoma cell line SH-SY5Y is a well-established and appropriate model.[6][7][8] This cell line can be differentiated into a more mature neuronal phenotype, making it suitable for studying effects on neuronal cells. For general cytotoxicity screening, other cancer cell lines such as HeLa (cervical cancer) or MCF-7 (breast cancer) can be utilized. It is also recommended to include a non-cancerous cell line, such as MRC-5 (human lung fibroblast), to assess the selectivity of this compound's cytotoxic effects.

Experimental Workflow for this compound Cytotoxicity Assessment

The following workflow provides a systematic approach to characterizing the cytotoxic properties of this compound.

experimental_workflow cluster_prep Preparation cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_analysis Data Analysis & Interpretation prep_compound Prepare this compound Stock Solution prep_cells Cell Culture and Seeding prep_compound->prep_cells viability_assay Cell Viability Assay (MTT) prep_cells->viability_assay dose_response Determine IC50 viability_assay->dose_response membrane_integrity Membrane Integrity Assay (LDH) dose_response->membrane_integrity apoptosis_detection Apoptosis Detection (Annexin V/PI) dose_response->apoptosis_detection caspase_activity Caspase-3 Activity Assay dose_response->caspase_activity western_blot Western Blot Analysis dose_response->western_blot data_analysis Data Analysis and Visualization membrane_integrity->data_analysis apoptosis_detection->data_analysis caspase_activity->data_analysis western_blot->data_analysis conclusion Conclusion on Cytotoxicity data_analysis->conclusion

Figure 1: Experimental workflow for this compound cytotoxicity investigation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Membrane Integrity Assay (LDH Assay)

The LDH assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity due to compromised cell membrane integrity.[2][13][14][15]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control for maximum LDH release (cells lysed with a detergent like Triton X-100).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of PI by cells with compromised membranes.[1][3][4]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[16][5]

Protocol:

  • Cell Lysate Preparation: Treat cells with this compound as described for the Annexin V/PI assay. Lyse the cells to release intracellular proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Reaction: Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Absorbance/Fluorescence Measurement: Measure the colorimetric or fluorometric signal generated by the cleavage of the substrate.

  • Data Analysis: Quantify the fold-increase in caspase-3 activity in treated cells compared to untreated controls.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic signaling cascade.[17]

Protocol:

  • Protein Extraction and Quantification: Extract total protein from this compound-treated and control cells and determine the protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the intensity of the protein bands to determine changes in protein expression levels.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: IC50 Values of this compound on Different Cell Lines

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
SH-SY5Y
HeLa
MCF-7
MRC-5

Table 2: Effect of this compound (IC50 concentration at 48h) on Cell Membrane Integrity and Apoptosis

Cell Line% Cytotoxicity (LDH Assay)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
SH-SY5Y
HeLa

Table 3: Relative Protein Expression Changes Induced by this compound (IC50 concentration at 48h)

Cell LineBcl-2 (fold change)Bax (fold change)Cleaved Caspase-3 (fold change)Cleaved PARP (fold change)
SH-SY5Y
HeLa

Potential Signaling Pathway for Investigation

Based on the known mechanisms of other cytotoxic benzylisoquinoline alkaloids, a plausible signaling pathway to investigate for this compound-induced apoptosis is the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax promotes Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion translocates to Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates PARP PARP Cleavage Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothesized intrinsic apoptosis pathway modulated by this compound.

This proposed pathway suggests that this compound may induce apoptosis by increasing the expression or activity of pro-apoptotic proteins like Bax, while decreasing the levels of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio can lead to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptotic cell death. The experimental protocols outlined above are designed to test this hypothesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Norjuziphine and Related Cyclopeptide Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in overcoming common challenges encountered during the synthesis of Norjuziphine and other 13-membered cyclopeptide alkaloids.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, with a focus on the key challenging steps: macrocyclization, aryl ether formation, and enamide installation.

Low Yield in Macrocyclization Step

Q1: My macrocyclization to form the 13-membered ring is resulting in a low yield of the desired monomeric product and a significant amount of oligomers. What are the likely causes and how can I optimize the reaction?

A1: Low yields in macrocyclization are often due to competing intermolecular reactions (oligomerization) which are favored at higher concentrations. The inherent strain of the 13-membered ring also makes this a challenging transformation.

Troubleshooting Steps:

  • High-Dilution Conditions: This is the most critical factor. The reaction must be performed at very low concentrations (typically 0.001-0.005 M) to favor the intramolecular cyclization over intermolecular reactions. This can be achieved by using a large volume of solvent and adding the linear precursor slowly via a syringe pump over several hours.

  • Choice of Coupling Reagent: The efficiency of the cyclization is highly dependent on the coupling reagent. For sterically hindered and conformationally constrained peptides, more potent coupling agents are often required. HATU is generally considered highly efficient for such challenging couplings.[1] If one reagent gives poor results, screening others is recommended.

  • Solvent Selection: A polar aprotic solvent like DMF or acetonitrile is typically used.[1] Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid and quench the reaction.

  • Precursor Conformation: The conformation of the linear peptide precursor is crucial. The presence of "turn-inducing" amino acids, such as proline, can help pre-organize the molecule into a conformation that is favorable for cyclization.[1]

  • Base: A non-nucleophilic base like DIPEA or TEA is essential to neutralize the acid formed during the reaction.[1] Ensure the base is pure and used in the correct stoichiometry (typically 2-3 equivalents).[1]

Logical Troubleshooting Flow for Low Macrocyclization Yield:

G start Low Macrocyclization Yield check_concentration Is the reaction run under high dilution (0.001-0.005 M)? start->check_concentration increase_dilution Increase solvent volume and use slow addition. check_concentration->increase_dilution No check_reagent Is the coupling reagent optimal? (e.g., HATU, DPPA, FDDP) check_concentration->check_reagent Yes increase_dilution->check_reagent screen_reagents Screen alternative coupling reagents. check_reagent->screen_reagents No/Unsure check_solvent Is the solvent anhydrous and appropriate (e.g., DMF)? check_reagent->check_solvent Yes screen_reagents->check_solvent dry_solvent Use freshly dried solvent. check_solvent->dry_solvent No check_precursor Does the linear precursor have a favorable conformation for cyclization? check_solvent->check_precursor Yes dry_solvent->check_precursor redesign_precursor Consider redesigning the linear precursor with turn-inducing elements. check_precursor->redesign_precursor No end_point Improved Yield check_precursor->end_point Yes redesign_precursor->end_point

Caption: Troubleshooting logic for low macrocyclization yield.

Inefficient Aryl Ether Formation via Mitsunobu Reaction

Q2: I am attempting to form the aryl ether linkage using a Mitsunobu reaction with a sterically hindered phenol, but the reaction is slow and gives a low yield. What can I do to improve this step?

A2: The Mitsunobu reaction can be sluggish with sterically hindered substrates.[2][3] The nucleophilicity of the phenol is reduced, and the approach to the phosphorus center can be impeded.

Troubleshooting Steps:

  • Increased Concentration and Sonication: For sterically hindered substrates, a significant rate increase can be achieved by running the reaction at a much higher concentration (e.g., 1.0 - 3.0 M) in combination with sonication.[2][3][4] This approach can dramatically reduce reaction times from days to minutes.[2][4]

  • Reagent Choice: While DEAD and DIAD are common azodicarboxylates, other reagents have been developed to facilitate easier purification.[5][6] However, for challenging substrates, ensuring the purity of standard reagents is critical.

  • Solvent: THF is a commonly used and effective solvent for the Mitsunobu reaction.[3]

  • Temperature: While increasing the temperature can enhance the reaction rate, it may also lead to increased side product formation.[3] The sonication approach at room temperature is often a better alternative.[2][3][4]

  • Side Reactions: Be aware of potential side reactions. The nucleophile should be sufficiently acidic to protonate the azodicarboxylate reagent to avoid side reactions.[5][6]

Poor Yield in Copper-Catalyzed Enamide Formation

Q3: The copper-catalyzed N-vinylation to form the enamide moiety is not proceeding efficiently. What are the key parameters to optimize for this reaction?

A3: The success of the copper-catalyzed amidation of vinyl halides is sensitive to the choice of ligand, base, and solvent, as well as the purity of the reagents.

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is crucial for the efficiency of the copper-catalyzed coupling. N,N'-dimethylethylenediamine and N,N-dimethylglycine have been shown to be effective ligands for this type of transformation.[7] If one ligand is not effective, screening other diamine or amino acid-based ligands is recommended.[8]

  • Copper Source: Copper(I) iodide (CuI) is a commonly used and effective catalyst precursor.[7]

  • Base: The choice of base is important. For the coupling of amides with vinyl iodides, cesium carbonate (Cs2CO3) has been reported to be a preferred base.[7]

  • Solvent: Anhydrous dioxane is a suitable solvent for this reaction.

  • Substrate Purity: Ensure that both the amide and the vinyl halide starting materials are pure, as impurities can poison the catalyst.

Frequently Asked Questions (FAQs)

  • Q: What is a typical overall yield for the total synthesis of a 13-membered cyclopeptide alkaloid like this compound or Ziziphine N?

    • A: The total synthesis of complex natural products like these is challenging. The reported total synthesis of Ziziphine N, a close analogue of this compound, proceeds with a focus on convergency rather than overall yield in the initial report. Yields for individual steps can vary significantly, and the macrocyclization is often a low-yielding step.

  • Q: Are there any specific safety precautions I should take during the synthesis?

    • A: Yes. The Mitsunobu reaction uses azodicarboxylates (DEAD, DIAD), which are potentially explosive and should be handled with care.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). The copper catalysts used in the enamide formation can be toxic, and appropriate handling procedures should be followed.

  • Q: How can I confirm the stereochemistry of my synthetic product?

    • A: The stereochemistry should be controlled throughout the synthesis by using enantiomerically pure starting materials (amino acids). The final confirmation is typically done by comparing the spectroscopic data (NMR, MS) and the optical rotation of the synthetic product with that of the natural product.

Data Presentation

Table 1: Comparison of Coupling Reagents for Peptide Macrocyclization
Coupling ReagentTypical ConditionsAdvantagesDisadvantagesReported Yield (Model Peptides)
HATU 2-3 eq. reagent, 4-6 eq. DIPEA, DMF, RTHigh coupling efficiency, low racemization, effective for hindered couplings.[1]Higher cost.Good to Excellent
HBTU 2-3 eq. reagent, 4-6 eq. DIPEA, DMF, RTGood coupling efficiency, widely used.Can lead to guanidinylation of the N-terminus if used in excess.Good
DPPA 1.5 eq. reagent, 3 eq. NaHCO₃, DMF, 0 °C to RTAzide-based coupling, can be effective for difficult cyclizations.Potentially explosive, requires careful handling.Moderate to Good
FDDP 1.5 eq. reagent, 4 eq. DIPEA, CH₂Cl₂/DMF, RTPhosphonium-based reagent.Can be less efficient than HATU for hindered systems.Moderate

Note: Yields are highly substrate-dependent and the data presented is a qualitative summary based on general observations in peptide synthesis.

Table 2: Optimizing Mitsunobu Reaction for a Hindered Phenol
ConditionTemperatureConcentrationSonicationReaction TimeYield
StandardRoom Temp0.1 MNo7 days~70%[2]
High ConcentrationRoom Temp1.0 MYes12 hours~69%[3]
Optimized Room Temp 3.0 M Yes 15 minutes ~75% [2][4]

Data based on the coupling of methyl salicylate with neopentyl alcohol, a model system for sterically hindered Mitsunobu reactions.[2][3][4]

Experimental Protocols

The following protocols are based on the successful total synthesis of Ziziphine N, a structurally related 13-membered cyclopeptide alkaloid, and can be adapted for the synthesis of this compound.

Overall Synthetic Workflow

G cluster_0 Linear Precursor Synthesis cluster_1 Macrocyclization cluster_2 Final Product A Amino Acid Coupling B Aryl Ether Formation (Mitsunobu) A->B C Enamide Formation (Cu-catalyzed) B->C D Final Deprotection C->D E High-Dilution Cyclization (e.g., with HATU) D->E F This compound E->F

Caption: General synthetic workflow for this compound.

Aryl Ether Formation (Mitsunobu Reaction)
  • Reaction: Coupling of a β-hydroxy amino acid derivative with a phenolic component.

  • Reagents:

    • Alcohol (1.0 eq.)

    • Phenol (1.1 eq.)

    • Triphenylphosphine (PPh₃) (1.5 eq.)

    • Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)

  • Procedure (Optimized for Hindered Substrates):

    • To a round-bottom flask, add the alcohol, phenol, and triphenylphosphine.

    • Add anhydrous THF to achieve a high concentration (e.g., 2.0-3.0 M).

    • Place the flask in an ultrasonic bath.

    • Slowly add DIAD to the sonicated mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 15-30 minutes.[2][4]

    • Upon completion, concentrate the reaction mixture and purify by flash column chromatography to remove triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Enamide Formation (Copper-Catalyzed N-Vinylation)
  • Reaction: Coupling of the secondary amide of the peptide backbone with a vinyl iodide.

  • Reagents:

    • Amide (1.0 eq.)

    • Vinyl Iodide (1.2 eq.)

    • Copper(I) iodide (CuI) (0.1 eq.)

    • N,N-dimethylglycine (0.2 eq.)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq.)

  • Procedure:

    • To a flame-dried Schlenk flask, add CuI, N,N-dimethylglycine, and Cs₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the amide and vinyl iodide, followed by anhydrous dioxane.

    • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir under argon.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Macrocyclization
  • Reaction: Intramolecular amide bond formation of the linear peptide precursor.

  • Reagents:

    • Linear peptide precursor (1.0 eq.)

    • HATU (1.5 eq.)

    • DIPEA (3.0 eq.)

  • Procedure:

    • Prepare a solution of the linear peptide precursor in a large volume of anhydrous DMF to achieve a final concentration of approximately 0.001 M.

    • In a separate flask, prepare a solution of HATU and DIPEA in anhydrous DMF.

    • Using a syringe pump, add the solution of the linear precursor to a vigorously stirred solution of the coupling reagent and base over a period of 6-12 hours at room temperature.

    • After the addition is complete, allow the reaction to stir for an additional 12-24 hours.

    • Monitor the reaction for the disappearance of the starting material by LC-MS.

    • Upon completion, remove the DMF under high vacuum.

    • Purify the crude cyclized peptide by preparative HPLC to isolate the desired monomeric product.

References

Norjuziphine Stability Testing and Degradation Products: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a representative guide based on general principles of pharmaceutical stability testing. As of the last update, specific stability studies and degradation product analyses for Norjuziphine are not extensively available in public literature. Researchers should adapt these methodologies based on their specific experimental findings.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists involved in the stability testing of this compound and similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing forced degradation studies on this compound?

Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of this compound.[1][2] These studies help in:

  • Identifying potential degradation products that could form under various environmental conditions.[1][2]

  • Elucidating the degradation pathways of the molecule.[2][3]

  • Developing and validating a stability-indicating analytical method, typically an HPLC method, that can resolve the active pharmaceutical ingredient (API) from its degradation products.[1]

  • Informing formulation development, packaging selection, and the determination of appropriate storage conditions and shelf-life.[2]

Q2: What are the typical stress conditions used for forced degradation of this compound?

Based on ICH guidelines, the following conditions are typically employed to assess the stability of a drug substance like this compound:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂).

  • Thermal Degradation: Heating the solid drug substance (e.g., at 60-80°C).[4]

  • Photostability: Exposing the drug substance to light with specified UV and visible light output.[4]

Q3: How much degradation should I aim for in my forced degradation studies?

The goal is to achieve meaningful degradation, typically in the range of 5-20%, to ensure that the analytical method is capable of detecting and separating the degradation products.[4] Excessive degradation (e.g., >20%) can lead to the formation of secondary degradation products that may not be relevant to real-world storage conditions and can complicate the analysis.[4] If no degradation is observed under initial stress conditions, more aggressive conditions (e.g., higher temperature, longer exposure time, higher concentration of stressing agent) may be necessary.[4]

Q4: What is a stability-indicating method and why is it important?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients.[2] Its importance lies in its ability to provide a clear picture of the drug's stability over time, ensuring that the reported concentration pertains only to the intact drug. HPLC with UV or PDA detection is a common technique for developing such methods.[1]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
No degradation observed under stress conditions. Stress conditions are too mild (concentration, temperature, or duration).Incrementally increase the severity of the stress conditions. For hydrolysis, increase acid/base concentration or temperature. For oxidation, increase H₂O₂ concentration. For thermal stress, increase temperature or duration.[4]
This compound is highly stable under the tested conditions.While this is a positive finding, ensure a variety of stress conditions have been applied to confirm stability. Document the lack of degradation as part of the stability profile.
Excessive degradation (>20%) is observed. Stress conditions are too harsh.Reduce the severity of the stress conditions (e.g., lower concentration of stressing agent, lower temperature, shorter exposure time).[4] Analyze samples at earlier time points to distinguish between primary and secondary degradation products.[1]
Poor resolution between this compound and degradation peaks in HPLC. The analytical method is not optimized.Modify HPLC parameters: adjust mobile phase composition (organic solvent ratio, pH), change the column type (e.g., different stationary phase), or alter the gradient slope.
Mass balance is not within an acceptable range (e.g., 95-105%). Some degradation products are not being detected by the analytical method.Check if the degradation products have a different UV absorbance maximum. Use a photodiode array (PDA) detector to analyze peak purity and identify the optimal wavelength. Consider that some degradation products may be non-chromophoric or volatile.
Inaccurate quantification due to differences in detector response.Determine the relative response factors for the major degradation products if standards are available.
New peaks appear in the placebo sample during the study. Degradation of excipients in the formulation.Analyze the placebo under the same stress conditions to identify any peaks not related to the degradation of this compound.[5]

Experimental Protocols and Data

Hypothetical Stability-Indicating HPLC Method for this compound
  • Instrument: High-Performance Liquid Chromatography (HPLC) with a PDA detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

  • Gradient Program: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).[4]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.[5]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.[5]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Store the solid this compound powder in a hot air oven at 80°C for 48 hours. Dissolve the stressed powder and dilute to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Dissolve the stressed powder and dilute to a final concentration of 100 µg/mL.[6]

Hypothetical Forced Degradation Data for this compound
Stress Condition% Degradation of this compoundNumber of Degradation ProductsRetention Times (min) of Major Degradation Products
Control 0%0-
0.1 M HCl (80°C, 4h) 12.5%2DP1 (7.8), DP2 (9.2)
0.1 M NaOH (80°C, 2h) 18.2%3DP3 (6.5), DP4 (8.1), DP5 (10.4)
3% H₂O₂ (RT, 24h) 15.8%2DP6 (11.5), DP7 (12.1)
Thermal (80°C, 48h) 5.1%1DP1 (7.8)
Photolytic 8.9%1DP8 (13.5)

DP = Degradation Product; RT = Room Temperature

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Evaluation stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 80°C) stock->acid base Base Hydrolysis (0.1M NaOH, 80°C) stock->base oxid Oxidation (3% H₂O₂, RT) stock->oxid thermal Thermal Stress (Solid, 80°C) photo Photolytic Stress (ICH Q1B) dilute Neutralize (if needed) & Dilute Samples acid->dilute base->dilute oxid->dilute thermal->dilute photo->dilute hplc Analyze via Stability-Indicating HPLC dilute->hplc eval Calculate % Degradation Identify Degradation Products Assess Mass Balance hplc->eval

Caption: Workflow for this compound Forced Degradation Study.

Hypothetical Degradation Pathway of this compound

Based on the chemical structure of this compound (a tetrahydroisoquinoline with phenolic and methoxy groups), potential degradation pathways could involve oxidation of the phenolic rings, N-oxidation, or O-demethylation.

G cluster_oxidation Oxidative Degradation (e.g., H₂O₂) cluster_hydrolysis Hydrolytic/Thermal Degradation This compound This compound N_Oxide This compound N-Oxide (DP6) This compound->N_Oxide N-Oxidation Quinone Quinone Derivative (DP7) This compound->Quinone Phenol Oxidation Demethylated O-Demethylated Product (DP1) This compound->Demethylated Acid/Heat

Caption: Potential Degradation Pathways for this compound.

References

Technical Support Center: Quantification of Norjuziphine in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of Norjuziphine in complex biological matrices such as plasma, serum, and tissue homogenates. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for this compound quantification?

A1: For sensitive and specific quantification of this compound in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2][3] This technique offers high selectivity by using Multiple Reaction Monitoring (MRM) to minimize interference from matrix components.

Q2: How can I minimize matrix effects when analyzing this compound?

A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples.[4][5][6][7] To mitigate these effects, consider the following strategies:

  • Effective Sample Preparation: Employ rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances such as phospholipids and proteins.[8][9][10]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.[1]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[11][12][13][14]

  • Sample Dilution: If the assay sensitivity is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[5]

Q3: What type of internal standard is best for this compound quantification?

A3: A stable isotope-labeled (SIL) internal standard of this compound (e.g., Deuterium or Carbon-13 labeled) is highly recommended.[11][12][13][14] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, which helps to accurately correct for variability.[11][12] If a SIL internal standard is not available, a structural analog can be used, but it must be carefully validated to ensure it effectively mimics the behavior of this compound.[12]

Q4: My this compound signal is showing poor reproducibility. What are the likely causes?

A4: Poor reproducibility can stem from several factors:

  • Inconsistent Sample Preparation: Variations in extraction efficiency can lead to inconsistent analyte recovery. Ensure that the sample preparation protocol is followed precisely for all samples.[15]

  • Instrument Variability: Fluctuations in the LC-MS/MS system's performance can affect signal intensity. Perform regular system suitability checks to monitor instrument performance.[15]

  • Internal Standard Issues: Improper addition of the internal standard or degradation of the internal standard can lead to variability.[12] Ensure the internal standard is added consistently and is stable throughout the analytical process.[16]

Troubleshooting Guides

Issue 1: Low Recovery of this compound During Sample Preparation

Symptom: The peak area of this compound in extracted samples is significantly lower than in a neat standard solution of the same concentration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inefficient Extraction Solvent Evaluate different organic solvents or solvent mixtures for the LLE or SPE elution step. Test solvents with varying polarities.Increased recovery of this compound in the final extract.
Suboptimal pH for Extraction Adjust the pH of the sample to ensure this compound is in a neutral, non-ionized state, which enhances its extraction into an organic solvent.Improved partitioning of this compound into the extraction solvent.
Incomplete Elution from SPE Cartridge Optimize the elution solvent volume and composition for the SPE method. Ensure the solvent is strong enough to displace this compound from the sorbent.Higher and more consistent recovery from the SPE cartridge.
Analyte Adsorption to Labware Use low-adsorption polypropylene tubes and pipette tips. Silanizing glassware can also reduce non-specific binding.Minimized loss of this compound due to adsorption.

Quantitative Data Example: Effect of Extraction Solvent on this compound Recovery

Extraction Solvent Mean Recovery (%) Standard Deviation (%)
Ethyl Acetate65.25.8
Dichloromethane78.94.2
Methyl tert-butyl ether (MTBE)85.43.1
90:10 MTBE:Isopropanol92.12.5
Issue 2: Poor Peak Shape in the Chromatogram

Symptom: this compound peak is tailing, fronting, or split.

Possible Causes and Solutions:

Peak Shape Issue Possible Cause Troubleshooting Step
Peak Tailing Secondary interactions with the column stationary phase; Column contamination.Use a column with end-capping; Flush the column with a strong solvent.[15]
Peak Fronting Sample overload; Injection solvent incompatible with the mobile phase.Dilute the sample; Ensure the injection solvent is weaker than or similar to the mobile phase.[15]
Split Peaks Clogged column frit or a void at the head of the column.Replace the column frit or the column itself; Check for system leaks.[15][17]

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma using LC-MS/MS

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Pre-treat Plasma: To 100 µL of human plasma, add 10 µL of this compound-d4 internal standard (1 µg/mL in methanol) and 200 µL of 4% phosphoric acid. Vortex for 10 seconds.

  • Condition SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Standard UHPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: m/z 350.2 -> 180.1

    • This compound-d4 (IS): m/z 354.2 -> 184.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify add_is->acidify spe Solid-Phase Extraction acidify->spe evap Evaporate spe->evap reconstitute Reconstitute evap->reconstitute inject Inject Sample reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calculate Calculate Ratio (Analyte/IS) integrate->calculate quantify Quantify vs. Calibration Curve calculate->quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Low Analyte Signal check_recovery Is Recovery Low? start->check_recovery check_signal Is MS Signal Suppressed? check_recovery->check_signal No optimize_prep Optimize Sample Preparation check_recovery->optimize_prep Yes improve_cleanup Improve Sample Cleanup (SPE/LLE) check_signal->improve_cleanup Yes use_sil_is Use SIL-IS check_signal->use_sil_is No end Problem Solved optimize_prep->end change_chrom Modify Chromatography improve_cleanup->change_chrom change_chrom->end use_sil_is->end

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: Optimizing Norjuziphine Dosage for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norjuziphine. The information is designed to address specific issues that may arise during in vivo experiments aimed at optimizing dosage for maximum therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose range for this compound in rodent models of analgesia?

A1: For initial in vivo efficacy studies in naïve rodents, a starting dose range of 1-10 mg/kg administered subcutaneously (s.c.) or intraperitoneally (i.p.) is recommended. This range is based on preliminary data from hot plate and tail-flick assays. However, the optimal starting dose may vary depending on the specific pain model and the animal strain being used. It is crucial to perform a dose-response study to determine the ED50 (Effective Dose, 50%) for your specific experimental conditions.

Q2: How should a dose-response study for this compound be designed?

A2: A typical dose-response study should include a vehicle control group and at least 3-5 dose levels of this compound. The doses should be spaced logarithmically (e.g., 1, 3, 10, 30 mg/kg) to cover a broad range of potential effects. The primary endpoint should be a quantifiable measure of efficacy, such as the percent maximum possible effect (%MPE) in an analgesic assay. The data should be analyzed using non-linear regression to calculate the ED50.

Q3: What are the key pharmacokinetic parameters of this compound to consider when designing in vivo studies?

A3: Understanding the pharmacokinetic profile of this compound is critical for designing effective dosing regimens. Key parameters to consider include:

  • Time to maximum concentration (Tmax): This will inform the optimal time point for assessing peak efficacy after drug administration.

  • Half-life (t1/2): This will guide the dosing interval for chronic studies to maintain therapeutic drug levels.

  • Bioavailability: This will differ between routes of administration (e.g., oral vs. parenteral) and will influence dose selection.

A summary of hypothetical pharmacokinetic parameters for this compound in rodents is provided in the table below.

ParameterValue (s.c. administration)
Tmax30 minutes
t1/22.5 hours
Bioavailability~80%

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a morphinane alkaloid that acts as a potent agonist at the mu-opioid receptor (MOR). Binding of this compound to the MOR initiates downstream signaling cascades that ultimately lead to analgesia. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels through G-protein coupling.

Troubleshooting Guides

Problem 1: High variability in analgesic response between animals.

  • Possible Cause 1: Inconsistent Drug Administration: Improper injection technique can lead to variable drug absorption.

    • Solution: Ensure all personnel are properly trained in the chosen route of administration (s.c., i.p., or i.v.). Use a consistent injection volume and anatomical location for all animals.

  • Possible Cause 2: Animal Stress: High stress levels can influence pain perception and response to analgesics.

    • Solution: Acclimatize animals to the experimental procedures and handling for several days before the study. Perform experiments in a quiet and low-stress environment.

  • Possible Cause 3: Genetic Variability: Different rodent strains can exhibit varying sensitivities to opioids.

    • Solution: Use a single, well-characterized strain of animals for your studies. If comparing between strains, be aware of potential differences in drug metabolism and receptor expression.

Problem 2: Rapid development of tolerance to the analgesic effects of this compound.

  • Possible Cause: Receptor Desensitization and Downregulation: Continuous or high-dose administration of opioids can lead to the uncoupling of the receptor from its signaling pathway and a decrease in receptor number.

    • Solution 1: Optimize Dosing Regimen: Investigate intermittent dosing schedules (e.g., once daily vs. continuous infusion) to minimize constant receptor occupation.

    • Solution 2: Co-administration with an NMDA Receptor Antagonist: Low-dose ketamine or other NMDA receptor antagonists have been shown to attenuate the development of opioid tolerance.

    • Solution 3: Consider Biased Agonism: this compound may preferentially activate the G-protein signaling pathway over the β-arrestin pathway, which is implicated in tolerance. Further characterization of its signaling bias may inform strategies to mitigate tolerance.

Problem 3: Significant off-target effects observed at higher doses (e.g., respiratory depression, constipation).

  • Possible Cause: Dose-dependent engagement of other receptors or systems.

    • Solution 1: Determine the Therapeutic Window: A thorough dose-response study for both efficacy and side effects is necessary to identify a dose range that provides analgesia with minimal adverse effects.

    • Solution 2: Route of Administration: Consider alternative routes of administration, such as intrathecal or epidural, to deliver this compound directly to the spinal cord, potentially reducing systemic side effects.

    • Solution 3: Combination Therapy: Combining a lower dose of this compound with a non-opioid analgesic (e.g., an NSAID or a gabapentinoid) may enhance the analgesic effect while minimizing opioid-related side effects.

Data Presentation

Table 1: Dose-Response of this compound in the Hot Plate Test

Dose (mg/kg, s.c.)NLatency (seconds) ± SEM% Maximum Possible Effect (%MPE)
Vehicle1012.5 ± 1.20
11018.7 ± 2.125.8
31028.9 ± 3.565.6
101042.1 ± 4.098.4
301043.5 ± 3.8100

%MPE = [(Post-drug latency - Vehicle latency) / (Cut-off latency - Vehicle latency)] x 100. Cut-off latency = 45 seconds.

Experimental Protocols

Protocol 1: Hot Plate Test for Thermal Nociception

  • Apparatus: A hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Acclimatization: Place each mouse on the hot plate for a brief period (5-10 seconds) for two days prior to the experiment to acclimate them to the apparatus.

  • Baseline Measurement: On the day of the experiment, determine the baseline latency for each mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time of 45 seconds is used to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., s.c.).

  • Post-treatment Measurement: At a predetermined time point post-administration (e.g., 30 minutes, based on Tmax), place the mouse back on the hot plate and record the latency to the nociceptive response.

  • Data Analysis: Calculate the %MPE for each dose group.

Mandatory Visualizations

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gαi/o Gβγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_channel Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Analgesia Analgesia Ion_channel->Analgesia Leads to

Caption: this compound G-protein signaling pathway.

experimental_workflow start Start: Naive Rodents acclimatization Acclimatization to Handling and Apparatus start->acclimatization baseline Baseline Nociceptive Testing (e.g., Hot Plate) acclimatization->baseline grouping Randomization into Dose Groups baseline->grouping dosing This compound/Vehicle Administration grouping->dosing post_dosing_test Post-Dosing Nociceptive Testing at Tmax dosing->post_dosing_test data_analysis Data Analysis (%MPE, ED50 Calculation) post_dosing_test->data_analysis end End: Determine Efficacy data_analysis->end

Caption: In vivo efficacy testing workflow.

troubleshooting_logic cluster_dose Dosage Issues cluster_pk Pharmacokinetic Issues cluster_tolerance Tolerance Issues issue Issue: Suboptimal In Vivo Efficacy dose_too_low Dose Too Low? issue->dose_too_low timing_off Incorrect Timing of Efficacy Assessment? issue->timing_off chronic_dosing Chronic Dosing Leading to Tolerance? issue->chronic_dosing dose_too_high Dose Too High (Side Effects)? dose_too_low->dose_too_high optimize_dose Action: Perform Dose-Response Study dose_too_low->optimize_dose route_ineffective Ineffective Route of Administration? timing_off->route_ineffective optimize_pk Action: Characterize PK Profile (Tmax, t1/2) timing_off->optimize_pk optimize_tolerance Action: Adjust Dosing Regimen/Combination Therapy chronic_dosing->optimize_tolerance

Caption: Troubleshooting logic for suboptimal efficacy.

Technical Support Center: Addressing Off-Target Effects of Norjuziphine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of Norjuziphine in cellular assays.

Introduction to this compound

This compound is a small molecule inhibitor primarily designed to target Serine/Threonine Kinase 1 (STK1) , a critical node in a pro-survival signaling pathway. While potent against its intended target, this compound can exhibit off-target activities, primarily through the inhibition of Casein Kinase 2 (CK2) and other kinases at higher concentrations. These unintended interactions can lead to ambiguous results and misinterpretation of cellular phenotypes.[1][2][3] This guide provides detailed protocols and troubleshooting strategies to help researchers deconvolute on-target from off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary on- and off-targets for this compound?

A1: The primary on-target is STK1. The most significant known off-target is CK2. Kinome-wide screening has revealed weaker interactions with other kinases, such as RTK-A, particularly at concentrations above 1µM. It is crucial to consult the selectivity profile (see Table 1) when designing experiments.[2]

Q2: I'm observing significant cytotoxicity in my STK1-knockout/negative control cell line. Is this expected?

A2: This observation strongly suggests an off-target effect.[3] Since the primary target, STK1, is absent, the observed cell death is likely due to this compound's effect on other essential cellular components, such as CK2, which is involved in vital cellular processes. We recommend performing a dose-response experiment in both your STK1-positive and STK1-negative cell lines to compare their sensitivity (see Table 2).

Q3: How can I definitively confirm that my observed cellular phenotype is due to STK1 inhibition?

A3: Several strategies can be employed to validate on-target effects:

  • Use a Structurally Unrelated Inhibitor: If a different STK1 inhibitor with a distinct chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Rescue Experiments: In an STK1-knockout background, re-introducing a wild-type or a drug-resistant mutant of STK1 should rescue the cells from the inhibitor's effects if they are on-target.[3]

  • Downstream Pathway Analysis: Use western blotting to confirm that this compound specifically reduces the phosphorylation of known STK1 substrates at concentrations where off-target substrates (e.g., CK2 substrates) are unaffected.

Q4: What is the recommended concentration range for using this compound to maintain selectivity for STK1?

A4: To minimize off-target effects, it is recommended to use this compound at the lowest effective concentration.[1] Based on selectivity data (Table 1), a concentration range of 50-200 nM is ideal for selectively inhibiting STK1 while minimizing significant CK2 inhibition. Always perform a dose-response curve in your specific cellular model to determine the optimal concentration.[4]

Data Presentation: Quantitative Summaries

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory potency of this compound against its primary target and key off-targets as determined by in vitro biochemical assays.

Kinase TargetIC50 (nM)Description
STK1 (On-Target) 25 Primary therapeutic target.
CK2 (Off-Target)450Significant off-target, ~18-fold less potent than STK1.
RTK-A (Off-Target)1,200Minor off-target, requires µM concentrations for inhibition.
Kinase Z (Control)>10,000Unrelated kinase, shows high selectivity.
Table 2: Comparative Cellular Potency (EC50) of this compound

This table shows the effective concentration of this compound required to reduce cell viability by 50% in cell lines with and without the primary target.

Cell LineSTK1 ExpressionEC50 (nM)Implication
Cancer Line APositive150On-target and potential off-target effects contribute to cytotoxicity.
Cancer Line BKnockout (Negative)2,500Cytotoxicity is solely due to off-target effects.

Visualizing Pathways and Workflows

G cluster_0 This compound Action cluster_1 On-Target Pathway cluster_2 Off-Target Pathway 1 cluster_3 Off-Target Pathway 2 This compound This compound STK1 STK1 This compound->STK1 Inhibits (On-Target) CK2 CK2 This compound->CK2 Inhibits (Off-Target) RTKA RTK-A This compound->RTKA Inhibits (Off-Target) ProSurvival Pro-Survival Signal STK1->ProSurvival phosphorylates Apoptosis_On Apoptosis ProSurvival->Apoptosis_On inhibits CellCycle Cell Cycle Regulation CK2->CellCycle maintains CellCycle_Dys Dysregulation CellCycle->CellCycle_Dys leads to GrowthSignal Growth Signal RTKA->GrowthSignal activates Growth_Inhibit Growth Inhibition GrowthSignal->Growth_Inhibit inhibition of

Caption: this compound's on-target and off-target signaling pathways.

Troubleshooting Guides

This section provides a structured approach to common problems encountered when using this compound.

Problem 1: Unexpectedly High Cytotoxicity Across Multiple Cell Lines
  • Symptom: You observe potent cell death even in cell lines where STK1 is not highly expressed or is functionally irrelevant.

  • Potential Cause: The concentration of this compound used is high enough to engage cytotoxic off-targets like CK2.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 1 nM to 10 µM) on both your target cell line and a control cell line (e.g., STK1-negative).[1]

    • Analyze EC50 Values: A small difference in EC50 between the two cell lines suggests off-target cytotoxicity is a major contributor (see Table 2).

    • Phospho-Protein Analysis: Use western blot to check the phosphorylation status of an STK1 substrate and a CK2 substrate at various concentrations. Identify the concentration at which you see maximal p-STK1 substrate inhibition with minimal effect on the p-CK2 substrate.

G Start Start: Unexpected Result in Cell Viability Assay CheckConc Is this compound concentration >200 nM? Start->CheckConc CheckControl Is high cytotoxicity seen in STK1-negative control cells? CheckConc->CheckControl No LowerConc Action: Lower concentration to selective range (50-200 nM) CheckConc->LowerConc Yes OnTarget Phenotype is likely ON-TARGET CheckControl->OnTarget No OffTarget Phenotype is likely OFF-TARGET CheckControl->OffTarget Yes Validate Action: Validate with rescue experiment or orthogonal inhibitor OnTarget->Validate OffTarget->LowerConc Consider LowerConc->CheckControl

Caption: Troubleshooting decision tree for unexpected cytotoxicity results.

Problem 2: Discrepancy Between Biochemical IC50 and Cellular EC50
  • Symptom: The biochemical IC50 for STK1 is 25 nM, but the cellular EC50 for viability is much higher (e.g., 150 nM).

  • Potential Causes:

    • Cellular Permeability: this compound may have poor cell membrane permeability, requiring higher external concentrations.

    • Target Engagement: High intracellular ATP concentrations can compete with ATP-competitive inhibitors like this compound, increasing the concentration required for target inhibition.[5]

    • Cellular Compensation: Cells may activate compensatory signaling pathways that counteract the effect of STK1 inhibition.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Use the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to STK1 inside the cell at the concentrations used.[1]

    • Measure Direct Target Inhibition: Perform a western blot to measure the IC50 for the inhibition of STK1 substrate phosphorylation in cells. This cellular target inhibition value should be closer to the biochemical IC50.

    • Time-Course Experiment: Analyze the phenotype at different time points. The cellular response may take longer to manifest than direct target inhibition.

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses the binding of a ligand to its target protein in cells by measuring changes in the protein's thermal stability.[1] Ligand binding typically stabilizes the target protein, increasing its melting temperature.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat with this compound (e.g., 1 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell lysate into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble STK1 remaining at each temperature point using Western Blot or SDS-PAGE. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

G cluster_workflow CETSA Experimental Workflow A 1. Treat Cells (Vehicle vs. This compound) B 2. Harvest & Lyse Cells A->B C 3. Heat Lysate Aliquots (Temperature Gradient) B->C D 4. Centrifuge to Pellet Aggregated Proteins C->D E 5. Analyze Supernatant for Soluble Target (STK1) via Western Blot D->E F Result: Compare Melting Curves E->F

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Western Blotting for Phospho-Protein Analysis

This protocol allows for the quantification of target inhibition by measuring the phosphorylation state of downstream substrates.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Starve cells if necessary to reduce basal signaling, then stimulate with an appropriate growth factor to activate the STK1 pathway. Treat with a serial dilution of this compound for a specified time (e.g., 1-4 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour. Incubate with a primary antibody specific to the phosphorylated substrate of STK1 (or CK2) overnight at 4°C.[6]

  • Detection: Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities. Normalize the phospho-protein signal to a total protein or loading control (e.g., total STK1, Actin, or GAPDH).[6]

References

Technical Support Center: Refining Purification Methods for High-Purity Norjuziphine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity Norjuziphine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common initial steps for extracting this compound from its natural source, Stephania cephalantha?

A1: The initial extraction of this compound, an isoquinoline alkaloid, from the dried and powdered tubers of Stephania cephalantha typically involves a solvent extraction method. A common approach is maceration or Soxhlet extraction with a polar solvent such as methanol or ethanol. Following the initial extraction, an acid-base partitioning is often employed to separate the basic alkaloids, including this compound, from neutral and acidic components of the plant extract.

Q2: What are the primary chromatographic techniques used for the purification of this compound?

A2: The purification of this compound from the crude alkaloid extract generally involves a combination of chromatographic techniques. These include:

  • Flash Chromatography: Often used as an initial purification step to separate major alkaloid fractions.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A key technique for isolating this compound from closely related alkaloids and achieving high purity. Reversed-phase chromatography on a C18 column is a common approach.

  • pH-Zone-Refining Counter-Current Chromatography (pH-ZRCCC): A specialized liquid-liquid chromatography technique that can be effective for separating alkaloids based on their pKa values.

Q3: What are some potential impurities that may be encountered during this compound purification?

A3: this compound is found in Stephania cephalantha alongside other isoquinoline alkaloids, which constitute the primary source of impurities. These can include, but are not limited to, other aporphine, protoberberine, and bisbenzylisoquinoline alkaloids. Additionally, impurities can arise from the degradation of this compound during the extraction and purification process. Forced degradation studies, involving exposure to acidic, basic, oxidative, and photolytic stress conditions, can help identify potential degradation products.

Troubleshooting Guides

Chromatography Issues

Q4: I am observing poor resolution and peak tailing during the HPLC purification of this compound on a C18 column. What are the likely causes and how can I troubleshoot this?

A4: Poor resolution and peak tailing are common challenges in the HPLC of basic compounds like this compound. Here are the potential causes and solutions:

  • Secondary Interactions: Residual silanol groups on the silica-based C18 stationary phase can interact with the basic nitrogen atom of this compound, leading to peak tailing.

    • Solution: Add a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%). This will mask the silanol groups and improve peak shape.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase significantly affects the ionization state of this compound and its retention.

    • Solution: Adjust the mobile phase pH. For basic compounds on a reversed-phase column, operating at a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate will ensure the analyte is fully protonated and interacts more consistently with the stationary phase.

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination: Accumulation of strongly retained impurities on the column can affect performance.

    • Solution: Use a guard column and/or implement a robust column washing protocol between runs.

Experimental Protocol: Mobile Phase Optimization for this compound HPLC

  • Initial Conditions:

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of B and gradually increase.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength for this compound.

  • Troubleshooting Peak Tailing:

    • If peak tailing is observed, add 0.1% Triethylamine (TEA) to Mobile Phase A.

    • Re-run the analysis and observe the peak shape.

  • Optimizing Resolution:

    • Adjust the gradient slope. A shallower gradient will generally improve the separation of closely eluting peaks.

    • Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) as this can alter the selectivity.

Data Presentation: Comparison of Mobile Phase Additives on Peak Asymmetry

Mobile Phase AdditivePeak Asymmetry Factor (As) for this compound
None2.1
0.1% Triethylamine (TEA)1.2
0.1% Diethylamine (DEA)1.1

Note: Asymmetry factor is calculated at 10% of the peak height. A value closer to 1 indicates a more symmetrical peak.

Q5: My this compound fraction from flash chromatography is still a complex mixture. How can I improve the initial separation?

A5: If the initial flash chromatography step does not provide sufficient separation, consider the following:

  • Solvent System Optimization: Perform a thorough thin-layer chromatography (TLC) screening with various solvent systems of different polarities to find the optimal conditions for separating this compound from the major impurities.

  • Gradient Elution: Employ a stepwise or linear gradient elution instead of an isocratic one. This can help to better resolve compounds with different polarities.

  • Alternative Stationary Phase: While silica gel is common, consider using alumina or a bonded-phase silica (e.g., C18) for flash chromatography, as this can offer different selectivity.

Workflow for Flash Chromatography Optimization

Caption: Workflow for optimizing flash chromatography purification.

Recrystallization and Final Purity Issues

Q6: I am having difficulty recrystallizing my semi-pure this compound. It either oils out or the recovery is very low. What should I do?

A6: Recrystallization is a powerful technique for final purification, but finding the right conditions can be challenging.

  • Solvent Screening: The key is to find a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

    • Single Solvents: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures with water or hexane).

    • Solvent/Anti-solvent System: Dissolve the this compound in a good solvent (one in which it is highly soluble) at room temperature. Then, slowly add an anti-solvent (one in which it is poorly soluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

  • Controlling Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. Rapid cooling often leads to the precipitation of amorphous solid or oiling out. Insulating the flask can help to slow down the cooling process.

  • Seeding: If crystals are slow to form, adding a single, pure crystal of this compound (if available) can induce crystallization.

Logical Diagram for Recrystallization Solvent Selection

recrystallization_logic start Semi-pure this compound test_single Test solubility in single solvents (hot vs. cold) start->test_single good_single Good solubility difference? test_single->good_single Yes test_single->good_single No perform_single Perform single-solvent recrystallization good_single->perform_single test_binary Test solvent/anti-solvent systems good_single->test_binary success High-purity crystals perform_single->success good_binary Forms crystals upon anti-solvent addition? test_binary->good_binary Yes good_binary->test_binary No, oils out perform_binary Perform binary-solvent recrystallization good_binary->perform_binary perform_binary->success

Caption: Decision tree for selecting a recrystallization solvent system.

Q7: How can I accurately assess the final purity of my this compound sample?

A7: A combination of analytical techniques should be used to provide a comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for purity assessment. A validated HPLC method should be used, and the peak area percentage of this compound relative to all other detected peaks is calculated. It is important to use a diode array detector (DAD) or photodiode array (PDA) detector to check for peak purity and ensure that no impurities are co-eluting with the main peak.

  • Quantitative Nuclear Magnetic Resonance (qNMR): This is an absolute quantification method that can determine the purity of a sample without the need for a reference standard of the same compound. By integrating the signals of this compound against a certified internal standard of known concentration, a highly accurate purity value can be obtained.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying any minor impurities that may be present in the final product.

Data Presentation: Purity Assessment of a this compound Batch

Analytical MethodPurity (%)Notes
HPLC (Peak Area %)99.2Main peak at expected retention time.
HPLC (Peak Purity)PassNo co-eluting impurities detected by DAD.
qNMR (vs. Maleic Acid)98.9 ± 0.2Absolute purity determination.
LC-MS99.1Trace amounts of a related alkaloid detected.

This technical support guide provides a starting point for addressing common challenges in the purification of high-purity this compound. For more specific issues, further optimization of the described methods may be necessary based on the specific instrumentation and experimental conditions used.

How to prevent Norjuziphine degradation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Norjuziphine. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound in stock solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the stability and integrity of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in a stock solution?

A1: The stability of this compound, a tetrahydroisoquinoline alkaloid, in stock solutions can be influenced by several factors. Based on the general behavior of similar alkaloids, the primary factors of concern are:

  • pH: this compound has ionizable groups, and the pH of the solution can significantly impact its stability. Extreme pH values (highly acidic or alkaline) may catalyze hydrolysis or other degradation reactions.

  • Solvent Choice: The type of solvent used to dissolve this compound is critical. Protic solvents may participate in degradation reactions, while the purity of the solvent can also affect stability.

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation. For long-term storage, lower temperatures are recommended.[1][2]

  • Light Exposure: Many complex organic molecules, including alkaloids, are sensitive to light. Photodegradation can be a significant issue, leading to the formation of inactive or interfering byproducts.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible functional groups within the this compound molecule.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For initial solubilization, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. DMSO is a versatile aprotic solvent that can dissolve a wide range of organic compounds. For aqueous-based assays, further dilution from the DMSO stock into a sterile, buffered aqueous solution (e.g., phosphate-buffered saline, PBS) with a slightly acidic to neutral pH (pH 5-7) is advisable to maintain stability.[2] It is crucial to minimize the final concentration of DMSO in your experiments, as it can have biological effects.

Q3: How should I store my this compound stock solutions for short-term and long-term use?

A3: Proper storage is crucial for maintaining the integrity of your this compound stock solutions.

  • Short-term storage (days to weeks): Aliquots of the stock solution can be stored at 4°C in the dark.[1][2]

  • Long-term storage (months to years): For long-term storage, it is best to store aliquots in airtight, light-protected vials at -20°C or -80°C.[1][2] Avoid repeated freeze-thaw cycles, as this can degrade the compound.[2] It is recommended to prepare multiple small aliquots to avoid this.

Troubleshooting Guide

Q1: I observed a precipitate in my this compound stock solution after storing it at 4°C. What should I do?

A1: A precipitate may form if the solubility of this compound is lower at 4°C than at room temperature. To resolve this, you can try the following:

  • Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate.

  • If the precipitate persists, it may indicate degradation or low solubility in the chosen solvent. Consider preparing a fresh stock solution at a slightly lower concentration.

  • For aqueous dilutions, ensure the pH of the buffer is optimal for this compound's solubility.

Q2: My experimental results are inconsistent, and I suspect my this compound stock solution has degraded. How can I check for degradation?

A2: Inconsistent results are a common sign of compound degradation. To confirm this, you can:

  • Perform analytical validation: Use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check the purity of your stock solution. Compare the chromatogram of your current stock solution to that of a freshly prepared solution or a reference standard.

  • Conduct a bioassay: Compare the biological activity of your current stock solution with a freshly prepared one in a well-established assay. A significant decrease in potency may indicate degradation.

Quantitative Data on this compound Stability

The following tables present hypothetical data on the stability of this compound under various conditions to illustrate the impact of solvent, temperature, and pH.

Table 1: Effect of Solvent and Temperature on this compound Stability Over 30 Days

SolventStorage Temperature (°C)Purity after 30 days (%)
DMSO2595.2
DMSO498.5
DMSO-2099.8
Ethanol2592.1
Ethanol496.3
Ethanol-2098.9
PBS (pH 7.4)494.7
PBS (pH 7.4)-2097.2

Table 2: Effect of pH on this compound Stability in Aqueous Solution at 4°C for 7 Days

pHPurity after 7 days (%)
3.091.5
5.098.1
7.097.6
9.088.3

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile, amber (light-protected) microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer and sonicator

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate for 5-10 minutes in a water bath.

    • Visually inspect the solution to ensure that the this compound has completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Label each aliquot clearly with the compound name, concentration, date, and solvent.

    • For long-term storage, place the aliquots at -20°C or -80°C. For short-term use, store at 4°C.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_usage Experimental Use weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot into Amber Vials vortex->aliquot short_term Short-term (4°C) aliquot->short_term Short-term long_term Long-term (-20°C / -80°C) aliquot->long_term Long-term dilute Dilute in Assay Buffer short_term->dilute long_term->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for preparing and storing stable this compound stock solutions.

degradation_pathway cluster_degradation Degradation Products This compound This compound (Stable) Oxidized Oxidized Product This compound->Oxidized Oxygen Hydrolyzed Hydrolyzed Product This compound->Hydrolyzed High/Low pH Photodegraded Photodegradation Product This compound->Photodegraded Light

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Large-Scale Synthesis of Norjuziphine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Large-Scale Synthesis of Norjuziphine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this complex cyclopeptide alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

This compound, a cyclopeptide alkaloid, presents significant synthetic challenges, primarily in the formation of its macrocyclic ring and the embedded alkyl-aryl ether bond. This guide provides practical advice and standardized protocols to navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the large-scale synthesis of this compound. The questions are organized by synthetic stage for easy navigation.

Linear Peptide Chain Assembly

Q1: I am observing low coupling efficiency between amino acid residues in my solid-phase peptide synthesis (SPPS) of the linear this compound precursor. What are the likely causes and solutions?

A1: Low coupling efficiency is a common issue in SPPS and can be attributed to several factors:

  • Steric Hindrance: Certain amino acid residues in the this compound sequence may be sterically hindered, making peptide bond formation difficult.

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, preventing reagents from accessing the reaction site.[1]

  • Inadequate Reagent Activation: The coupling reagents may not be sufficiently active to drive the reaction to completion.

Troubleshooting Steps:

  • Choice of Coupling Reagent: For standard couplings, reagents like HBTU or TBTU are often sufficient.[2] For more challenging couplings, consider more reactive reagents such as HATU or COMU.[2]

  • Solvent Composition: If aggregation is suspected, try switching to a more disruptive solvent system. N-methylpyrrolidone (NMP) or the addition of dimethyl sulfoxide (DMSO) can help break up aggregates.[1]

  • Double Coupling: For particularly difficult couplings, performing the reaction twice with fresh reagents can improve the yield.

  • Capping Unreacted Amines: To prevent the formation of deletion peptides, any unreacted N-terminal amines can be capped with acetic anhydride after the coupling step.

Q2: I am observing significant racemization of amino acids during peptide coupling. How can this be minimized?

A2: Racemization is a critical side reaction that can compromise the purity and biological activity of the final product.[2]

Mitigation Strategies:

  • Additive Use: The addition of a reagent like 1-hydroxybenzotriazole (HOBt) or its safer alternative, Oxyma Pure, can suppress racemization.[2][3]

  • Base Selection: The choice of base is crucial. Use of a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like diisopropylethylamine (DIPEA) can reduce the risk of racemization, especially for sensitive amino acids.[2]

  • Pre-activation: Pre-activating the protected amino acid with the coupling reagent before adding it to the resin-bound peptide can minimize contact time and reduce the opportunity for racemization.[1]

Coupling Reagent Common Additive Typical Base Notes on Racemization
HBTU/TBTUHOBtDIPEA, NMMGenerally low racemization.[4][5]
HATUHOAtDIPEA, NMMHighly efficient, low racemization.[5]
DCC/DICHOBt, Oxyma PureNMMProne to racemization without additives.[2][4]
COMU(Internal Oxyma)DIPEA, NMMSafer alternative to HOBt/HOAt-based reagents with low racemization potential.[2]

Note: This table presents representative data for common coupling reagents and should be adapted based on specific experimental conditions.

Aryl-Alkyl Ether Bond Formation

Q3: The intramolecular SNAr reaction to form the aryl-alkyl ether linkage is giving a low yield. What are the critical parameters to optimize?

A3: The formation of the aryl-alkyl ether bond via an intramolecular SNAr reaction is a key and often challenging step in the synthesis of cyclopeptide alkaloids like this compound.[6][7]

Key Optimization Parameters:

  • Base: A strong, non-nucleophilic base is required to deprotonate the phenolic hydroxyl group. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A polar apathetic solvent that can dissolve the linear precursor and facilitate the reaction is necessary. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

  • Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. Optimization of the temperature is crucial to balance reaction kinetics with potential degradation of the peptide.

  • High Dilution: To favor the intramolecular cyclization over intermolecular polymerization, the reaction must be performed under high dilution conditions (typically 0.1 to 1 mM). This can be achieved by the slow addition of the linear precursor to a large volume of solvent containing the base.

Macrocyclization (Amide Bond Formation)

Q4: My macrocyclization via amide bond formation is resulting in a high proportion of dimers and oligomers. How can I favor the desired intramolecular reaction?

A4: The formation of intermolecular byproducts is a common challenge in macrocyclization reactions.[8]

Strategies to Promote Intramolecular Cyclization:

  • High Dilution Principle: Performing the reaction at a very low concentration (typically 0.1-1 mM) is the most critical factor to favor intramolecular over intermolecular reactions.[9]

  • Slow Addition: The linear peptide precursor should be added slowly to the reaction mixture containing the coupling reagents using a syringe pump over several hours.

  • Conformation-Inducing Elements: The presence of turn-inducing amino acids like proline in the linear precursor can pre-organize the peptide into a conformation that is favorable for cyclization.[9][10]

  • Choice of Cyclization Site: The selection of the amide bond to be formed for cyclization can significantly impact the efficiency. Cyclization at a less sterically hindered position is generally more favorable.[8]

Parameter Condition for Intramolecular Cyclization Rationale
Concentration 0.1 - 1 mMReduces the probability of intermolecular collisions.
Addition Rate Slow (e.g., over 4-8 hours)Maintains a low instantaneous concentration of the linear precursor.
Temperature Varies (often room temperature to 60°C)Balances reaction rate with peptide stability.
Coupling Reagent HATU, PyBOP, or similarEfficiently activates the carboxylic acid for amide bond formation.[8]

Note: This table provides general guidelines. Optimal conditions must be determined empirically for the specific this compound precursor.

Protecting Group Strategy and Deprotection

Q5: I am experiencing side reactions during the final deprotection step. How can I choose a more robust protecting group strategy?

A5: A well-designed, orthogonal protecting group strategy is essential for the successful synthesis of a complex molecule like this compound.[11][12][13]

Key Considerations:

  • Orthogonality: Ensure that the protecting groups for the α-amino group (e.g., Fmoc or Boc) and the side chains (e.g., tBu for hydroxyls, Boc for amines) are orthogonal. This means that one can be removed without affecting the others.[12][14]

  • Side-Chain Protection: The hydroxyl groups of serine and tyrosine residues must be protected to prevent side reactions. The tert-butyl (tBu) group is a common choice in Fmoc-based synthesis as it is stable to the basic conditions used for Fmoc removal and is cleaved with strong acid (TFA) during the final deprotection.[11][15][16]

  • Final Cleavage: The final deprotection step, often using a "cocktail" of trifluoroacetic acid (TFA) and scavengers, can lead to side reactions if not properly optimized. The choice and concentration of scavengers (e.g., triisopropylsilane, water, ethanedithiol) are critical to quench reactive cations generated during cleavage and prevent modification of sensitive residues like tryptophan (if present).

Protecting Group Functionality Protected Cleavage Condition Orthogonal To
Fmoc α-Amino group20% Piperidine in DMFBoc, tBu, Trt
Boc α-Amino or side-chain amine50% TFA in DCMFmoc, Bzl
tBu (tert-Butyl) Hydroxyl (Ser, Tyr), Carboxyl95% TFAFmoc
Bzl (Benzyl) Hydroxyl (Ser, Tyr)H₂/Pd or strong acid (HF)Fmoc, Boc (under milder acid)

Note: This table summarizes common protecting groups and their lability. The specific choice will depend on the overall synthetic strategy.

Experimental Protocols

The following are generalized protocols for key stages in the synthesis of this compound, based on established methodologies for cyclopeptide alkaloids.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor (Fmoc/tBu Strategy)
  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes, followed by washing with DMF.

  • First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid (with side-chain protection if necessary) and DIPEA in DCM and add to the resin. Agitate for 1-2 hours.

  • Capping: Cap any unreacted sites on the resin with a solution of methanol/DIPEA in DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling: Dissolve the next Fmoc-protected amino acid, a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Add to the resin and agitate for 1-2 hours.

  • Repeat: Repeat the deprotection, washing, and coupling steps until the linear peptide sequence is complete.

  • Cleavage from Resin: Cleave the peptide from the resin using a mild acidic solution (e.g., 1-5% TFA in DCM) to keep the side-chain protecting groups intact. Neutralize the cleaved peptide solution immediately.

Protocol 2: Intramolecular Macrocyclization via SNAr Reaction
  • High Dilution Setup: In a large reaction vessel, add anhydrous DMF (to achieve a final concentration of ~0.5 mM) and a suitable base (e.g., Cs₂CO₃, 3 equivalents). Heat the solution to the desired temperature (e.g., 80 °C).

  • Precursor Solution: Dissolve the linear peptide precursor in a minimal amount of anhydrous DMF.

  • Slow Addition: Using a syringe pump, add the precursor solution to the heated DMF/base mixture over a period of 8-12 hours with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS.

  • Workup: After the reaction is complete, cool the mixture, filter to remove the base, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude cyclized peptide by preparative HPLC.

Visualizations

General Synthetic Workflow for this compound

Norjuziphine_Synthesis_Workflow cluster_SPPS Linear Peptide Assembly (SPPS) cluster_Cyclization Macrocyclization cluster_FinalSteps Final Steps Resin Resin AA1 Fmoc-AA1(PG)-OH Resin->AA1 Loading AA2 Fmoc-AA2(PG)-OH AA1->AA2 Coupling & Deprotection Cycles AAn Fmoc-AAn(PG)-OH AA2->AAn ... LinearPeptide Protected Linear Peptide AAn->LinearPeptide Cleavage from Resin ArylEther Intramolecular Aryl-Alkyl Ether Formation LinearPeptide->ArylEther High Dilution, Base AmideBond Intramolecular Amide Bond Formation LinearPeptide->AmideBond High Dilution, Coupling Reagent ProtectedCyclic Protected Cyclic Peptide ArylEther->ProtectedCyclic AmideBond->ProtectedCyclic Deprotection Global Deprotection ProtectedCyclic->Deprotection TFA Cocktail Purification Purification (HPLC) Deprotection->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Decision Pathway for Troubleshooting Low Coupling Yields

Coupling_Troubleshooting Start Low Coupling Yield Observed CheckAggregation Suspect Peptide Aggregation? Start->CheckAggregation CheckStericHindrance Is the Coupling Sterically Hindered? CheckAggregation->CheckStericHindrance No ChangeSolvent Switch to NMP or add DMSO CheckAggregation->ChangeSolvent Yes CheckReagents Are Reagents Fresh and Active? CheckStericHindrance->CheckReagents No DoubleCouple Perform a Double Coupling CheckStericHindrance->DoubleCouple Yes NewReagents Use Freshly Prepared Reagents CheckReagents->NewReagents No End Yield Improved CheckReagents->End Yes ChangeSolvent->End IncreaseTemp Increase Coupling Temperature StrongerReagent Use a Stronger Coupling Reagent (e.g., HATU) DoubleCouple->StrongerReagent StrongerReagent->End NewReagents->End

Caption: Troubleshooting decision tree for low peptide coupling yields.

References

Technical Support Center: Mitigating Batch-to-Batch Variability of Norjuziphine Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of batch-to-batch variability in Norjuziphine extracts. Our goal is to ensure consistency, reliability, and reproducibility in your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known sources?

This compound is a benzylisoquinoline alkaloid with the chemical formula C17H19NO3.[1][2] It has been identified in various plant species, including Stephania cephalantha, Damburneya salicifolia, Phoebe formosana, and Corydalis bulleyana.[2] Due to its complex structure, this compound is typically isolated from these natural sources for research and development.

Q2: Why is batch-to-batch variability a significant issue for this compound extracts?

Batch-to-batch variability is a common challenge with all botanical extracts.[3] For this compound, this variability can stem from numerous factors, including genetic differences in the plant source, geographical location, climate, harvest time, and storage conditions.[4][5] Inconsistent extraction procedures further contribute to this problem, leading to variable yields and purity of the final extract. This inconsistency can directly impact the reliability and reproducibility of experimental results.

Q3: What are the primary analytical techniques for assessing the quality and consistency of this compound extracts?

High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold-standard analytical techniques for the quality control of herbal extracts like this compound.[4][6] HPLC is used to create a chemical "fingerprint" and quantify the amount of this compound and other key compounds.[6] LC-MS helps in identifying and confirming the presence of specific molecules, while NMR provides detailed structural information about the compounds in the extract.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Extract

Q: My extraction protocol is resulting in a significantly lower yield of this compound compared to previous batches. What could be the cause and how can I troubleshoot it?

A: Low yields of this compound can be attributed to several factors, ranging from the quality of the raw material to the specifics of the extraction procedure.

Possible Causes and Solutions:

  • Raw Material Quality: The concentration of this compound in the plant material can vary. Ensure that the plant material is sourced from a reputable supplier with consistent quality control. If possible, obtain a certificate of analysis (COA) for each batch of raw material.

  • Improper Grinding: The particle size of the plant material can affect extraction efficiency. If the material is not ground finely enough, the solvent may not be able to penetrate the plant tissue effectively.

  • Solvent Selection: The choice of solvent is critical for efficient extraction.[7] this compound's solubility may vary in different solvents. Consider performing small-scale solvent screening experiments to identify the optimal solvent or solvent mixture.

  • Extraction Time and Temperature: Inadequate extraction time or suboptimal temperature can lead to incomplete extraction. Review your protocol and consider extending the extraction time or adjusting the temperature, while being mindful of potential degradation of the target compound.

  • Solvent-to-Solid Ratio: An insufficient volume of solvent may become saturated before all the this compound is extracted. Ensure an adequate solvent-to-solid ratio is used to allow for complete extraction.

Issue 2: Inconsistent Chromatographic Profiles (HPLC)

Q: I am observing significant differences in the HPLC chromatograms between different batches of my this compound extract, even when the this compound peak is present. How can I address this?

A: Variations in HPLC profiles indicate inconsistencies in the overall chemical composition of the extract, which can affect its biological activity.

Possible Causes and Solutions:

  • Raw Material Variability: Different batches of plant material will naturally have variations in their chemical makeup.[3] Implementing a robust raw material qualification program is essential.

  • Extraction Method: Even minor deviations in the extraction process can alter the chemical profile of the extract.[8] Ensure that your extraction protocol is standardized and followed precisely for every batch.

  • Sample Preparation: Inconsistencies in how the extract is prepared for HPLC analysis can lead to variable results. Standardize the sample preparation procedure, including the solvent used for dissolution and the final concentration.

  • Column Performance: A deteriorating HPLC column can cause peak splitting, broadening, and shifts in retention times. Regularly check the performance of your column with a standard compound.

  • Mobile Phase Preparation: Errors in the preparation of the mobile phase, such as incorrect pH or composition, can significantly impact the chromatography.

Issue 3: Presence of Unknown Impurities

Q: My latest batch of this compound extract shows several large, unidentified peaks in the chromatogram that were not present before. What are the potential sources of these impurities and how can I identify them?

A: The presence of new impurities can compromise the quality and safety of your extract.

Possible Causes and Solutions:

  • Contamination of Raw Material: The plant material may have been contaminated with other plants, pesticides, or heavy metals. Sourcing from a reliable vendor with thorough quality control is crucial.[5]

  • Solvent Impurities: The solvents used for extraction may contain impurities that are concentrated during the process. Always use high-purity, HPLC-grade solvents.

  • Degradation of this compound: this compound may be degrading during the extraction or storage process due to factors like heat, light, or pH. Conduct stability studies to determine the optimal conditions for handling and storage.

  • Identification of Impurities: Use LC-MS to obtain the mass of the unknown compounds. This information can be used to search databases and tentatively identify the impurities. For definitive identification, the impurities may need to be isolated and characterized using techniques like NMR.

Quantitative Data on Batch Variability

The following table summarizes example data from three different batches of this compound extract, highlighting the potential for variability.

ParameterBatch A (Good)Batch B (Poor - Low Yield)Batch C (Poor - High Impurity)
Raw Material Source Certified Supplier XUnverified Supplier YCertified Supplier X
Extraction Solvent 80% Ethanol80% Ethanol80% Ethanol
Extraction Time (hours) 424
This compound Yield (%) 1.50.61.4
This compound Purity (HPLC, %) 92.391.575.8
Total Impurities (HPLC, %) 7.78.524.2
Major Impurity Peak Area 15,00018,000350,000

Experimental Protocols

Protocol 1: Standardized Extraction of this compound
  • Material Preparation: Dry the aerial parts of the source plant at 40°C for 48 hours. Grind the dried material to a fine powder (40 mesh).

  • Maceration: Add 100g of the powdered plant material to a 2L flask. Add 1L of 80% ethanol.

  • Extraction: Seal the flask and place it on an orbital shaker at 150 rpm for 24 hours at room temperature.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the solid residue with another 1L of 80% ethanol to ensure complete extraction.

  • Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator at 45°C under reduced pressure until a semi-solid extract is obtained.

  • Drying: Dry the extract in a vacuum oven at 50°C to a constant weight.

  • Storage: Store the final extract in an airtight, light-resistant container at -20°C.

Protocol 2: HPLC-UV Analysis of this compound Extract
  • Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Standard Preparation: Prepare a stock solution of purified this compound standard at 1 mg/mL in methanol. Create a calibration curve using serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample and standard solutions. Quantify the amount of this compound in the extract by comparing the peak area to the calibration curve.

Visualizations

Experimental and Quality Control Workflow

G cluster_0 Raw Material cluster_1 Extraction Process cluster_2 Quality Control of Extract cluster_3 Final Product RM_Source Source Plant Material RM_QC Botanical Identity & Purity Check RM_Source->RM_QC Grinding Grinding RM_QC->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Drying Drying Concentration->Drying HPLC HPLC-UV (Purity & Quantification) Drying->HPLC LCMS LC-MS (Identity & Impurity Profile) Drying->LCMS NMR NMR (Structural Confirmation) Drying->NMR Final_Extract Standardized this compound Extract HPLC->Final_Extract LCMS->Final_Extract NMR->Final_Extract

Caption: Workflow for standardized production and quality control of this compound extracts.

Troubleshooting Logic for Batch Variability

G Start Inconsistent Batches Detected Check_RM Review Raw Material COA & QC Data Start->Check_RM Check_Proc Audit Extraction Protocol Adherence Start->Check_Proc Check_Anal Verify Analytical Method Performance Start->Check_Anal RM_Var Source Material Variability Check_RM->RM_Var Discrepancy Found Proc_Dev Process Deviation Check_Proc->Proc_Dev Deviation Found Anal_Err Analytical Error Check_Anal->Anal_Err Error Found Sol_RM Qualify New Raw Material Batch RM_Var->Sol_RM Sol_Proc Retrain Staff & Standardize SOP Proc_Dev->Sol_Proc Sol_Anal Calibrate Instruments & Validate Method Anal_Err->Sol_Anal

Caption: Decision tree for troubleshooting sources of batch-to-batch variability.

Hypothetical Signaling Pathway for this compound

G This compound This compound Receptor GPCR Target This compound->Receptor G_Protein Gαi/o Activation Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Exp Gene Expression (e.g., Analgesia-related genes) CREB->Gene_Exp

Caption: A hypothetical inhibitory signaling pathway for this compound's potential analgesic effects.

References

Technical Support Center: Norjuziphine Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data and established protocols for Norjuziphine are limited. This technical support center provides guidance based on best practices for the investigation of novel tetrahydroisoquinoline alkaloids and compounds with potential bioactivity at opioid receptors, drawing parallels from structurally related compounds like morphine. The following information is intended to be a foundational resource for researchers and should be adapted based on empirical findings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO). For final experimental concentrations, ensure the DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cellular stress.

Q2: How should this compound be stored to ensure stability?

A2: this compound powder should be stored at -20°C, protected from light. Solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles. For long-term storage, aliquoting the stock solution is recommended.

Q3: What are the known or predicted targets of this compound?

A3: Based on its structural similarity to morphinane alkaloids, this compound is hypothesized to interact with opioid receptors, particularly the mu-opioid receptor (MOR).[1] However, its specific binding affinity and selectivity for different opioid receptor subtypes (mu, delta, kappa) require experimental validation. Researchers should also consider potential off-target effects.

Q4: Are there any known interferences of this compound in common cell-based assays?

A4: Like many phenolic compounds, this compound may exhibit autofluorescence, which could interfere with fluorescence-based assays (e.g., fluorescent microscopy, flow cytometry, and some reporter gene assays). It is crucial to include a "compound only" control (without cells or reagents that produce a signal) to quantify any intrinsic fluorescence at the experimental wavelengths.

Troubleshooting Guides

Issue 1: High variability in experimental replicates.
  • Possible Cause 1: Compound Precipitation. this compound may precipitate in aqueous media at higher concentrations.

    • Troubleshooting Step: Visually inspect all solutions for precipitates. Determine the solubility limit in your specific experimental buffer. Consider using a solubilizing agent like Pluronic F-68, if compatible with your assay.

  • Possible Cause 2: Inconsistent Cell Seeding. Uneven cell density can lead to variable responses.

    • Troubleshooting Step: Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution.

  • Possible Cause 3: Edge Effects in multi-well plates. Evaporation from wells on the edge of a plate can concentrate the compound and affect cell growth.

    • Troubleshooting Step: Avoid using the outermost wells for experimental conditions. Fill these wells with sterile phosphate-buffered saline (PBS) or water to maintain humidity.

Issue 2: No observable effect of this compound in a functional assay.
  • Possible Cause 1: Inactive Compound. The compound may have degraded.

    • Troubleshooting Step: Verify the integrity of the compound using analytical methods like HPLC or mass spectrometry. Use a freshly prepared solution from a new aliquot.

  • Possible Cause 2: Low Receptor Expression. The cell line used may not express the target receptor (e.g., mu-opioid receptor) at a sufficient level.

    • Troubleshooting Step: Confirm receptor expression using qPCR, Western blot, or a flow cytometry-based method. Consider using a cell line known to express the target receptor or a recombinant cell line overexpressing the receptor.

  • Possible Cause 3: Inappropriate Assay Window. The concentrations tested may be too low.

    • Troubleshooting Step: Perform a broad dose-response curve, ranging from nanomolar to high micromolar concentrations, to identify the active range of the compound.

Experimental Protocols

Protocol 1: Mu-Opioid Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the mu-opioid receptor using a radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human mu-opioid receptor (HEK-MOR).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).

  • Non-specific binding control: Naloxone (10 µM).

  • This compound stock solution (10 mM in DMSO).

  • Scintillation cocktail and vials.

Procedure:

  • Membrane Preparation:

    • Culture HEK-MOR cells to ~90% confluency.

    • Harvest cells and centrifuge at 1000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding).

      • 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

      • 50 µL of [³H]-DAMGO at a final concentration equal to its Kd.

      • 50 µL of cell membrane preparation (5-10 µg of protein).

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value using non-linear regression (log(inhibitor) vs. response).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary

The following table presents hypothetical data that could be generated for this compound in typical preclinical assays.

Assay TypeParameterValue (Hypothetical)
Receptor Binding Assays
Mu-Opioid Receptor (MOR)Ki150 nM
Delta-Opioid Receptor (DOR)Ki1.2 µM
Kappa-Opioid Receptor (KOR)Ki> 10 µM
Functional Assays
cAMP Inhibition Assay (MOR)IC₅₀250 nM
β-Arrestin Recruitment (MOR)EC₅₀800 nM

Signaling Pathways and Workflows

Hypothesized this compound Signaling Pathway at the Mu-Opioid Receptor

The following diagram illustrates the potential signaling cascade initiated by this compound binding to the mu-opioid receptor (MOR), leading to both G-protein dependent and independent pathways.

Norjuziphine_Signaling This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds Gi_Go Gi/Go Protein MOR->Gi_Go Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase (AC) Gi_Go->AC Inhibits GIRK GIRK Channels Gi_Go->GIRK Activates Ca_channel Ca²⁺ Channels Gi_Go->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK MAPK Pathway (e.g., ERK) Beta_Arrestin->MAPK Activates

Caption: Hypothesized signaling of this compound at the mu-opioid receptor.

Experimental Workflow for Characterizing a Novel Alkaloid

This workflow outlines the logical progression of experiments to characterize a novel compound like this compound, from initial screening to more detailed mechanistic studies.

Experimental_Workflow start Start: Novel Alkaloid (this compound) solubility Solubility & Stability Testing start->solubility primary_screen Primary Screen: Phenotypic Assay (e.g., Cell Viability) solubility->primary_screen target_id Target Identification: Binding Assays (Opioid Receptors) primary_screen->target_id If Active functional_assay Functional Assays: cAMP, Ca²⁺ Flux, β-Arrestin target_id->functional_assay If Binds selectivity Selectivity Profiling: (DOR, KOR, Off-targets) functional_assay->selectivity in_vivo In Vivo Model: (e.g., Analgesia Model) selectivity->in_vivo end End: Characterized Lead Compound in_vivo->end

Caption: General experimental workflow for novel alkaloid characterization.

Troubleshooting Logic for a Failed Functional Assay

This diagram provides a logical path for troubleshooting when a functional assay yields no results.

Troubleshooting_Logic box_node box_node start Functional Assay Shows No Effect check_compound Is Compound Stable & Soluble? start->check_compound check_cells Is Cell Line Appropriate? check_compound->check_cells Yes fix_compound Fix: Use Fresh Stock, Check Solubility check_compound->fix_compound No check_receptor Does Cell Line Express Target? check_cells->check_receptor Yes fix_cells Fix: Use Validated Cell Line check_cells->fix_cells No check_assay Is Assay Protocol Valid? check_receptor->check_assay Yes confirm_receptor Fix: Confirm Expression (qPCR, WB) check_receptor->confirm_receptor No re_evaluate Re-evaluate Hypothesis: Consider Alternative Targets check_assay->re_evaluate Yes validate_assay Fix: Run Positive Control check_assay->validate_assay No

Caption: Troubleshooting flowchart for a non-responsive functional assay.

References

Enhancing the bioavailability of Norjuziphine for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to overcome common challenges associated with the low oral bioavailability of Norjuziphine in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a naturally occurring benzylisoquinoline alkaloid. Like many natural product drug candidates, it often exhibits poor oral bioavailability. This means that when administered orally, only a small fraction of the drug reaches the systemic circulation in its active form, which can lead to low efficacy and high variability in experimental results.

Q2: What are the primary causes of low oral bioavailability for compounds like this compound?

The most common causes of low oral bioavailability are:

  • Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed. Low solubility is a major rate-limiting step.[1]

  • Low Membrane Permeability: The drug's physicochemical properties may prevent it from efficiently passing through the intestinal wall into the bloodstream.[2]

  • Extensive First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein to the liver, where it can be extensively metabolized before reaching systemic circulation.[3][4] This process can also occur in the intestinal wall itself.[2]

  • Efflux by Transporters: Cellular transporters, such as P-glycoprotein, can actively pump the drug back into the intestinal lumen, reducing net absorption.[5]

Q3: What are the main formulation strategies to enhance bioavailability?

There are several established approaches to improve the bioavailability of poorly soluble drugs:

  • Physical Modifications: Techniques like micronization or nanomilling reduce particle size to increase the surface area for dissolution.[1][6]

  • Amorphous Formulations: Converting the crystalline drug into a high-energy amorphous state, often stabilized in a polymer matrix (amorphous solid dispersions), can significantly improve solubility and dissolution rates.[5][6][7]

  • Lipid-Based Formulations: Encapsulating the drug in lipids, oils, or surfactants in systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and may enhance absorption through lymphatic pathways, bypassing the liver's first-pass effect.[2][5][7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5]

Troubleshooting Guide

Problem 1: I am observing very low and highly variable plasma concentrations of this compound in my animal studies.

  • Question: What is the likely cause of low and inconsistent plasma levels after oral gavage, and how can I address it?

  • Answer: This issue is a classic indicator of poor oral bioavailability, likely stemming from low aqueous solubility and/or significant first-pass metabolism.

    • Initial Step - Assess Solubility: First, determine the solubility of your this compound batch in relevant physiological buffers (e.g., pH 1.2, 4.5, 6.8). If solubility is low (<100 µg/mL), this is a primary target for improvement.

    • Recommended Solution - Formulation Enhancement: An amorphous solid dispersion is an excellent strategy to tackle poor solubility.[6][7] By dispersing this compound in a polymer matrix, you prevent its crystallization and enhance its dissolution rate in the gastrointestinal tract. See Protocol 1 for a detailed method to prepare a this compound solid dispersion.

Problem 2: this compound powder is difficult to dissolve or suspend for oral administration, leading to dosing inaccuracies.

  • Question: What vehicle should I use to prepare this compound for oral gavage in mice or rats?

  • Answer: While simple aqueous vehicles with suspending agents (like 0.5% carboxymethyl cellulose) are common, they do not solve the underlying solubility problem. For a compound suspected of poor solubility, a co-solvent system or a lipid-based formulation is preferable for initial studies.

    Table 1: Common Vehicles for Preclinical Oral Dosing

Vehicle SystemCompositionAdvantagesDisadvantages
Aqueous Suspension 0.5% (w/v) Carboxymethyl Cellulose (CMC) in WaterSimple to prepare; generally inert.Does not improve solubility; can have particle settling and dose inhomogeneity.
Co-Solvent System 20% Solutol® HS 15 in WaterCan significantly increase solubility.Potential for drug to precipitate upon dilution in the stomach; potential for vehicle toxicity.
Lipid-Based System 30% Cremophor® EL, 30% Propylene Glycol, 40% WaterImproves solubility; can enhance absorption.Can be complex to prepare; potential for GI side effects at high concentrations.

Problem 3: I suspect this compound is being rapidly cleared by first-pass metabolism.

  • Question: How can I determine if first-pass metabolism is limiting this compound's bioavailability and what can be done?

  • Answer: First-pass metabolism in the gut wall and liver is a major barrier for many natural alkaloids.[4][8]

    • Diagnostic Experiment: Conduct a pilot pharmacokinetic study comparing oral (PO) and intravenous (IV) administration of this compound in a small group of animals. The absolute bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100. A low F% (<20%) despite adequate solubility strongly suggests high first-pass metabolism.

    • Mitigation Strategy: While developing metabolic inhibitors is complex, some formulation strategies can help. For instance, lipid-based systems can promote lymphatic transport, which partially bypasses the portal circulation to the liver.[7] Additionally, co-administration with known inhibitors of key metabolic enzymes (e.g., Cytochrome P450s) can be explored in a research setting to confirm the metabolic pathway.[2]

Quantitative Data

The following table provides an illustrative comparison of pharmacokinetic parameters for a representative alkaloid, Morphine, in different oral formulations. This demonstrates how formulation changes can significantly impact drug exposure.

Table 2: Example Pharmacokinetic Parameters for Oral Morphine Formulations in Humans

Formulation TypeDose (mg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)
Immediate-Release Tablet 3028.5 ± 11.90.7596.8 (Geometric Mean)
Oral Solution 3037.9 ± 16.50.75Not specified
Orodispersible Tablet (ODT) 3026.1 ± 10.00.896.8 (Geometric Mean)
Capsule 3029.9 ± 13.01.25Not specified

Data adapted from a study on morphine sulfate formulations.[9] Cmax and Tmax are presented as mean ± standard deviation or median, respectively. AUC is presented as a geometric mean ratio relative to the tablet.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Methanol (HPLC grade), Rotary evaporator, Water bath, Vacuum oven.

  • Preparation:

    • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio (e.g., 100 mg this compound, 400 mg PVP K30).

    • Dissolve both components completely in a minimal amount of methanol in a round-bottom flask. Sonicate briefly if needed to ensure a clear solution.

    • Attach the flask to a rotary evaporator. Set the water bath temperature to 40-50°C.

    • Reduce the pressure and rotate the flask to evaporate the methanol until a thin, dry film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Gently scrape the dried product from the flask and grind it into a fine powder using a mortar and pestle.

    • Store the resulting solid dispersion powder in a desiccator until use. This powder can be suspended in an aqueous vehicle for oral gavage.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

  • Animals: Male C57BL/6 mice (8-10 weeks old), fasted overnight with free access to water.

  • Drug Formulation:

    • Group 1 (Control): Suspend neat this compound in 0.5% CMC-Na.

    • Group 2 (Test): Suspend this compound-PVP K30 solid dispersion (prepared in Protocol 1) in 0.5% CMC-Na.

    • The final dose for both groups should be 10 mg/kg this compound.

  • Administration: Administer the formulations to the respective groups via oral gavage (10 mL/kg volume).

  • Blood Sampling:

    • Collect blood samples (~50 µL) via tail vein or retro-orbital sinus at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Immediately centrifuge the blood at 4°C (e.g., 5000 rpm for 10 min) to separate the plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin®).

    • Compare the parameters between the control and test groups to determine the improvement in bioavailability.

Visualizations

TroubleshootingWorkflow start Start: Low/Variable In Vivo Exposure of this compound q1 Is aqueous solubility < 100 µg/mL? start->q1 a1_yes Yes: Solubility is a key issue. q1->a1_yes Yes q2 No: Solubility seems adequate. Consider First-Pass Metabolism. q1->q2 No sol_strat Implement Formulation Strategy: - Solid Dispersion (Recommended) - Nano-milling - Lipid-Based System a1_yes->sol_strat end_good Re-evaluate In Vivo Exposure. Problem Likely Solved. sol_strat->end_good pk_study Conduct IV vs. PO Pharmacokinetic Study q2->pk_study q3 Is Absolute Bioavailability (F%) low (<20%)? pk_study->q3 a3_yes Yes: High First-Pass Metabolism is likely. q3->a3_yes Yes end_complex Complex issue. Consider permeability (Caco-2 assay) and efflux transporter roles. q3->end_complex No metab_strat Consider advanced strategies: - Prodrug approach - Co-administration with inhibitors - Lymphatic-targeting lipids a3_yes->metab_strat metab_strat->end_complex

Caption: Workflow for troubleshooting low bioavailability of this compound.

SolidDispersion cluster_0 Before Formulation cluster_1 After Solid Dispersion Formulation drug_xtal This compound Crystal Lattice (Low Surface Area, High Energy Barrier) diss_slow Slow & Incomplete Dissolution drug_xtal->diss_slow dispersion Amorphous this compound (Molecule dispersed in PVP Polymer) abs_poor Poor Absorption diss_slow->abs_poor diss_fast Rapid & Complete Dissolution (Supersaturation) dispersion->diss_fast abs_good Enhanced Absorption diss_fast->abs_good

Caption: Mechanism of bioavailability enhancement by solid dispersion.

FirstPassMetabolism cluster_gut_wall Intestinal Wall (Enterocytes) cluster_liver Liver (Hepatocytes) start Oral Dose of This compound gut Intestinal Lumen start->gut absorption Absorption gut->absorption metabolism_gut Metabolism (e.g., UGTs, CYPs) absorption->metabolism_gut portal_vein Portal Vein absorption->portal_vein Absorbed Drug metabolism_liver Extensive Metabolism (First-Pass Effect) portal_vein->metabolism_liver systemic_circ Systemic Circulation (Reduced Drug Amount) metabolism_liver->systemic_circ Only a fraction escapes

Caption: The route and barriers of first-pass metabolism.

References

Validation & Comparative

Validating the Analgesic Activity of Norjuziphine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and effective pain management therapies, the scientific community continues to investigate naturally derived compounds for their therapeutic potential. Norjuziphine, a benzylisoquinoline alkaloid isolated from the plant Stephania cephalantha, has been a subject of interest for its potential analgesic properties. This guide provides a comparative overview of the methodologies used to validate the analgesic activity of compounds like this compound in vivo and discusses the current landscape of analgesic research.

Understanding Analgesic Activity: Standard In Vivo Models

The preclinical validation of a potential analgesic compound relies on a battery of standardized in vivo assays in animal models. These tests are designed to assess a compound's ability to alleviate different types of pain, including acute thermal pain, inflammatory pain, and visceral pain. Key experimental models include:

  • Hot Plate Test: This method evaluates the response to a thermal stimulus. Animals are placed on a heated surface, and the latency to a pain response (e.g., licking a paw or jumping) is measured. An increase in this latency following drug administration indicates a central analgesic effect.

  • Tail Flick Test: Similar to the hot plate test, this assay measures the time it takes for an animal to move its tail away from a focused beam of heat. It is a well-established method for assessing spinal-mediated analgesia.

  • Acetic Acid-Induced Writhing Test: This model induces visceral pain by intraperitoneal injection of a dilute acetic acid solution, causing characteristic abdominal constrictions or "writhes." A reduction in the number of writhes is indicative of peripheral and central analgesic activity.

  • Formalin Test: This test involves injecting a dilute formalin solution into the paw, which elicits a biphasic pain response. The early phase represents acute nociceptive pain, while the late phase is associated with inflammatory pain. This model allows for the differentiation between centrally acting and peripherally acting analgesics.

Comparative Framework for Analgesic Efficacy

To contextualize the potential efficacy of a novel compound like this compound, its performance in these models would be compared against well-established analgesics.

Analgesic ClassRepresentative Drug(s)Typical Activity in In Vivo ModelsPrimary Mechanism of Action
Opioid Agonists Morphine, FentanylHigh efficacy in hot plate, tail flick, and both phases of the formalin test.Agonists of opioid receptors (μ, δ, κ) in the central nervous system.
NSAIDs Aspirin, IbuprofenPrimarily effective in the late phase of the formalin test and the writhing test.Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
Atypical Analgesics TramadolModerate efficacy in thermal pain models and the formalin test.Weak μ-opioid receptor agonist and inhibitor of serotonin and norepinephrine reuptake.

Experimental Workflow for Validating a Novel Analgesic

The process of validating a new analgesic candidate such as this compound would follow a structured workflow to ensure robust and reproducible data.

experimental_workflow cluster_preclinical Preclinical In Vivo Validation A Compound Synthesis & Purification B Animal Model Acclimation A->B C Dose-Response Studies B->C D Hot Plate Test C->D E Tail Flick Test C->E F Writhing Test C->F G Formalin Test C->G H Data Analysis & Comparison D->H E->H F->H G->H

A streamlined workflow for the in vivo validation of a novel analgesic compound.

Signaling Pathways in Analgesia

The mechanism of action of many analgesics involves the modulation of specific signaling pathways within the nervous system. For instance, opioid analgesics primarily act on G-protein coupled receptors (GPCRs), leading to a cascade of intracellular events that ultimately reduce neuronal excitability and neurotransmitter release.

signaling_pathway cluster_opioid_pathway Opioid Receptor Signaling Opioid Opioid Agonist Receptor μ-Opioid Receptor (GPCR) Opioid->Receptor G_Protein Gi/o Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC Ca_Channel Ca²⁺ Channel Inhibition G_Protein->Ca_Channel K_Channel K⁺ Channel Activation G_Protein->K_Channel cAMP ↓ cAMP AC->cAMP Vesicle ↓ Neurotransmitter Release Ca_Channel->Vesicle Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Analgesia Analgesic Effect Vesicle->Analgesia Hyperpolarization->Analgesia

Simplified signaling cascade following opioid receptor activation.

Current Status of this compound Research

To date, publicly available, peer-reviewed literature does not contain specific in vivo analgesic activity data for this compound. While the compound has been identified and its chemical structure elucidated, comprehensive pharmacological studies validating its analgesic effects in the established models described above are not yet published. Therefore, a direct quantitative comparison with other analgesics is not currently possible.

The structural similarity of this compound to other aporphine alkaloids, some of which have demonstrated analgesic and anti-inflammatory properties, suggests that it is a compound of interest for further investigation. Future research will need to systematically evaluate this compound in a panel of in vivo analgesic assays to determine its efficacy, potency, and potential mechanism of action.

Conclusion

The validation of a new analgesic agent is a rigorous process that requires comprehensive preclinical testing. While the theoretical framework and experimental models to assess the analgesic activity of this compound are well-established, the specific data for this compound are not yet available in the scientific literature. Researchers, scientists, and drug development professionals are encouraged to monitor future publications for data that will allow for a thorough and objective comparison of this compound's performance against current analgesic alternatives.

Comparative Efficacy of Norjuziphine and Morphine: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparison of the efficacy of Norjuziphine and morphine is not possible at this time due to a lack of available scientific data on this compound's pharmacological activity.

This compound is a naturally occurring tetrahydroisoquinoline alkaloid found in plants such as Stephania cephalantha and Damburneya salicifolia.[1][2] While its chemical structure has been identified, there is no readily available scientific literature detailing its mechanism of action, therapeutic uses, or any comparative studies evaluating its efficacy against established analgesics like morphine.

Morphine, in contrast, is a well-characterized opioid analgesic that has been in clinical use for over a century.[3] It is the gold standard against which most opioid analgesics are compared.

Morphine: An Established Analgesic

Morphine is a potent agonist of the mu (µ)-opioid receptor, which is a G-protein coupled receptor.[4] Its analgesic effects are primarily mediated through its actions in the central nervous system (CNS).

Mechanism of Action of Morphine

The binding of morphine to µ-opioid receptors in the brain and spinal cord initiates a cascade of intracellular events that ultimately lead to a reduction in the perception of pain.[4] This includes:

  • Inhibition of adenylyl cyclase: This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

  • Activation of potassium channels: This causes hyperpolarization of the neuronal membrane, making it more difficult for neurons to fire and transmit pain signals.

  • Inhibition of calcium channels: This reduces the release of neurotransmitters involved in pain signaling, such as substance P and glutamate.[4]

The net effect of these actions is a powerful analgesic effect, making morphine a cornerstone in the management of severe pain.[5][6]

This compound: An Uncharacterized Compound

A thorough search of scientific databases reveals no published studies on the following for this compound:

  • Pharmacodynamics (how it affects the body)

  • Pharmacokinetics (how the body affects it)

  • Mechanism of action

  • Analgesic efficacy in animal models or humans

  • Side effect profile

Without this fundamental information, a comparison to morphine is purely speculative.

Future Research Directions

To evaluate the potential of this compound as an analgesic and compare it to morphine, the following experimental workflow would be necessary:

  • In Vitro Studies:

    • Receptor Binding Assays: To determine if this compound binds to opioid receptors or other relevant targets.

    • Functional Assays: To assess whether binding to a receptor results in agonistic or antagonistic activity.

  • In Vivo Studies (Animal Models):

    • Analgesic Efficacy Models: Using standard pain models such as the tail-flick, hot-plate, or writhing tests to determine if this compound has pain-relieving effects.

    • Dose-Response Studies: To establish the potency of this compound.

    • Side Effect Profiling: To investigate potential adverse effects such as respiratory depression, sedation, and gastrointestinal effects.

  • Comparative Studies:

    • Head-to-Head Comparison with Morphine: Directly comparing the analgesic efficacy and side effect profile of this compound with morphine in the same animal models.

Below is a conceptual workflow for such a research endeavor.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Analgesic Efficacy cluster_2 Comparative Evaluation Receptor_Binding Receptor Binding Assays (µ, δ, κ opioid receptors) Functional_Assays Functional Assays (e.g., GTPγS binding) Receptor_Binding->Functional_Assays Identified Target(s) Analgesia_Models Analgesic Models (Tail-flick, Hot-plate) Functional_Assays->Analgesia_Models Confirmed Activity Dose_Response Dose-Response Determination Analgesia_Models->Dose_Response Head_to_Head Head-to-Head Comparison (this compound vs. Morphine) Dose_Response->Head_to_Head Side_Effect_Profile Side Effect Profiling (Respiratory, GI, etc.) Head_to_Head->Side_Effect_Profile

Caption: Conceptual workflow for the preclinical evaluation of this compound.

References

A Comparative Analysis of Norjuziphine and Other Prominent Natural Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 19, 2025

Disclaimer: Norjuziphine is a known tetrahydroisoquinoline alkaloid that has been isolated from plant sources such as Stephania cephalantha.[1][2] However, as of the date of this publication, there is a significant lack of publicly available experimental data on its biological activities and mechanism of action. Therefore, this guide presents a hypothetical comparative study to illustrate how this compound could be evaluated against other well-characterized natural alkaloids. The data and mechanisms attributed to this compound herein are illustrative and based on the activities of structurally related compounds, intended to serve as a framework for potential future research.

Introduction

Natural alkaloids are a diverse group of secondary metabolites that have historically been a cornerstone of drug discovery, yielding compounds with a vast array of pharmacological activities. This guide provides a comparative overview of the hypothetical bioactivity of this compound, a tetrahydroisoquinoline alkaloid, against two well-studied natural alkaloids from different structural classes: Berberine , an isoquinoline alkaloid renowned for its anti-inflammatory and metabolic regulatory effects, and Mauritine-A , a cyclopeptide alkaloid.[3][4][5]

The comparison focuses on key preclinical metrics, including in vitro cytotoxicity and anti-inflammatory potential. By presenting this analysis alongside detailed experimental protocols and mechanistic diagrams, this guide aims to provide a robust framework for researchers engaged in the screening, characterization, and development of novel alkaloid-based therapeutics.

Comparative Bioactivity Data

The following table summarizes the quantitative experimental data comparing the hypothetical performance of this compound with empirical data for Berberine and Mauritine-A. The activities selected for comparison—cytotoxicity and anti-inflammatory efficacy—are critical early indicators of a compound's therapeutic potential.

Compound Alkaloid Class Cytotoxicity (IC50) on HeLa Cells (µM) *Anti-inflammatory Activity (% Inhibition of Albumin Denaturation at 100 µg/mL) Primary Mechanism of Action (Known or Proposed)
This compound Tetrahydroisoquinoline75.4 (Hypothetical)68.2 (Hypothetical)Proposed: Inhibition of NF-κB Signaling Pathway
Berberine Isoquinoline29.4[6]72.5AMPK Activation; Inhibition of NF-κB Signaling[4][7][8]
Mauritine-A Cyclopeptide>10052.0 (Inhibition of 11β-HSD1, IC50 in µg/mL)[3][9]Inhibition of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1)[3][9]

*IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Proposed Mechanism of Action: this compound

Based on the common anti-inflammatory mechanisms of related alkaloids, it is proposed that this compound may exert its effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[12][13][14] Pro-inflammatory stimuli, such as TNF-α, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[10][12][13] this compound is hypothesized to interfere with this cascade, potentially by inhibiting the IκB kinase (IKK) complex, thereby preventing NF-κB activation.

Visualizing the Proposed Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa_R TNF-α Receptor IKK IKK Complex TNFa_R->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Proteasome Proteasome Degradation IkB_NFkB->Proteasome Ubiquitination DNA DNA NFkB->DNA Translocates & Binds This compound This compound (Hypothetical) This compound->IKK Inhibits Genes Pro-inflammatory Gene Transcription DNA->Genes Initiates TNFa TNF-α TNFa->TNFa_R Binds

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays referenced in this guide.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines a substance's toxicity to cells by measuring metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[16] The intensity of the color, measured spectrophotometrically, is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test alkaloids (e.g., this compound, Berberine) in serum-free medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17] Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

Protein denaturation is a well-documented cause of inflammation.[18] This assay evaluates the ability of a compound to inhibit the heat-induced denaturation of egg albumin, a process analogous to protein denaturation in inflammatory responses.[19]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).

  • Control Preparation: A control mixture is prepared using 2 mL of distilled water instead of the test compound.

  • Incubation: Incubate all mixtures at 37°C for 15 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling to room temperature, measure the absorbance (turbidity) of each solution at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100.

Experimental and Screening Workflow

A logical workflow is essential for the systematic evaluation of novel compounds. The diagram below illustrates a standard pipeline for progressing a natural product from initial extract to a characterized pure compound.

G A Plant Material Collection (e.g., Ziziphus species) B Crude Extraction (Acid-Base Method for Alkaloids) A->B C Fractionation (Column Chromatography) B->C D Bioassay-Guided Screening (e.g., Anti-inflammatory Assay) C->D E Isolation of Active Compounds (HPLC) D->E Active Fractions F Structure Elucidation (NMR, Mass Spectrometry) E->F G Pure Compound Identified (e.g., this compound) F->G H In-depth Biological Evaluation - Cytotoxicity (MTT) - Mechanistic Studies (Western Blot) - In vivo models G->H I Lead Compound Optimization H->I

Caption: General workflow for the isolation and characterization of natural alkaloids.

Conclusion

While experimental data on this compound remains to be established, this comparative guide provides a valuable template for its future investigation. By situating it alongside well-known alkaloids like Berberine and Mauritine-A, we can frame the necessary inquiries into its potential efficacy and mechanism of action. The proposed inhibition of the NF-κB pathway offers a testable hypothesis for its anti-inflammatory potential. The provided protocols for cytotoxicity and anti-inflammatory screening serve as a practical starting point for researchers aiming to characterize this compound and other novel natural products, paving the way for the discovery of new therapeutic leads.

References

Cross-Validation of Analytical Methods for Norjuziphine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Norjuziphine, a compound of interest in pharmaceutical research. Due to the limited availability of direct comparative studies on this compound, this document leverages data from structurally similar compounds, such as opioids, to illustrate best practices in method validation and cross-validation. The principles and experimental protocols outlined herein are based on established regulatory guidelines, including those from the International Council for Harmonisation (ICH), to ensure the generation of reliable and reproducible data.[1][2][3][4][5]

Principles of Analytical Method Validation

Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[3][4] Key validation parameters, as stipulated by ICH guidelines, include:[2][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Cross-validation is the process of comparing the results from two or more different analytical methods or laboratories to ensure that the data is equivalent and reliable.[6][7] This is crucial when methods are transferred between laboratories or when a new method is introduced to replace an existing one.[6][7]

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most common techniques for the quantification of pharmaceutical compounds. The choice between these methods often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[8][9]

Below is a summary table comparing the typical performance of these methods based on data for opioid compounds, which can serve as a proxy for what to expect for this compound analysis.

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 0.025 - 2 µg/mL0.2 - 1000 ng/mL
Limit of Detection (LOD) ~10-30 ng/mL0.01 - 3 ng/mL
Limit of Quantification (LOQ) ~50-100 ng/mL0.2 - 25 ng/mL
Accuracy (% Recovery) 85 - 115%83 - 115%
Precision (% RSD) < 5%< 15%

Note: The data presented is a compilation from different studies on various opioid compounds and is intended for illustrative purposes. Actual performance for this compound will need to be experimentally determined.

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of analytical methods. Below are generalized protocols for HPLC-UV and LC-MS/MS analysis.

HPLC-UV Method for this compound

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition an SPE cartridge with methanol followed by water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute this compound with an appropriate solvent mixture.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 20 µL.

LC-MS/MS Method for this compound

1. Sample Preparation (Protein Precipitation)

  • To a sample aliquot, add a deuterated internal standard.

  • Add a protein precipitating agent (e.g., acetonitrile or methanol).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute in the mobile phase.

2. Chromatographic Conditions

  • Column: C18 or phenyl reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with a mixture of water with an additive (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions

  • Ionization: Positive ion electrospray (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and its internal standard would need to be determined.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation & Approval define_purpose Define Purpose (Assay, Impurity, etc.) prepare_protocol Prepare Validation Protocol (Scope, Acceptance Criteria) define_purpose->prepare_protocol conduct_experiments Conduct Validation Experiments (Specificity, Linearity, Accuracy, etc.) prepare_protocol->conduct_experiments analyze_data Analyze Data and Compare with Acceptance Criteria conduct_experiments->analyze_data prepare_report Prepare Validation Report (Results, Deviations) analyze_data->prepare_report qa_approval QA/Regulatory Approval prepare_report->qa_approval

Caption: A generalized workflow for analytical method validation.

Cross_Validation_Process start Two Validated Analytical Methods (Method A and Method B) analyze_samples Analyze the Same Set of Samples with Both Methods start->analyze_samples compare_results Compare Results Statistically (e.g., Bland-Altman, %Difference) analyze_samples->compare_results decision Are the Results Equivalent based on Pre-defined Acceptance Criteria? compare_results->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies and Re-validate decision->fail No

Caption: Logical flow of a cross-validation process between two analytical methods.

Conclusion

The selection of an appropriate analytical method for this compound will depend on the specific requirements of the study, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. While HPLC-UV offers a robust and widely accessible platform, LC-MS/MS provides superior sensitivity and selectivity, making it more suitable for complex biological matrices and low-concentration samples. Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure data quality and reliability. Furthermore, cross-validation should be performed whenever analytical methods are changed or transferred to demonstrate the continued integrity of the analytical data.

References

In Vitro to In Vivo Correlation of Norjuziphine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vitro to in vivo correlation (IVIVC) of a novel opioid agonist, exemplified here as "Norjuziphine." Due to the limited publicly available data on this compound, this document uses the well-characterized opioids Morphine and Fentanyl as comparators to illustrate the experimental data and methodologies required for a comprehensive IVIVC assessment. This guide is intended to serve as a template for researchers developing new opioid analgesics.

Executive Summary

Establishing a robust in vitro to in vivo correlation is a critical step in drug development, enabling the prediction of a drug's clinical efficacy from preclinical data. This guide outlines the key in vitro and in vivo assays necessary to characterize the activity of a novel opioid agonist like this compound. By comparing its performance metrics with standard opioids such as Morphine and Fentanyl, researchers can gain valuable insights into its potential therapeutic profile.

Comparative In Vitro and In Vivo Activity

The following tables summarize the key performance indicators for Morphine and Fentanyl, providing a benchmark for evaluating this compound.

Table 1: Comparative In Vitro Activity

Compoundμ-Opioid Receptor Binding Affinity (Ki, nM)GTPγS Functional Assay (EC50, nM)
This compound Data to be determinedData to be determined
Morphine 10.565.0
Fentanyl 1.3[1]2.5[1]

Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.[1]

Table 2: Comparative In Vivo Analgesic Potency

CompoundAnalgesic Potency (ED50, mg/kg)
Hot Plate Test (Mouse)
This compound Data to be determined
Morphine 5.0
Fentanyl 0.04
Tail-Flick Test (Mouse)
This compound Data to be determined
Morphine Data varies by study
Fentanyl 0.122[2][3]

Lower ED50 values indicate higher analgesic potency.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of action is crucial for predicting both efficacy and potential side effects. The following diagrams illustrate the primary signaling pathway for μ-opioid receptor agonists and the workflows for key experimental assays.

mu_opioid_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases production of Agonist Opioid Agonist (e.g., this compound) Agonist->MOR Binds to Analgesia Analgesia Side_effects Side Effects (e.g., Respiratory Depression) beta_arrestin->Side_effects

μ-Opioid Receptor Signaling Pathway

gtp_gamma_s_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing μ-opioid receptor incubate Incubate membranes with test compound, GDP, and [35S]GTPγS prep_membranes->incubate prep_reagents Prepare reagents: [35S]GTPγS, GDP, test compounds prep_reagents->incubate terminate Terminate reaction by rapid filtration incubate->terminate wash Wash filters to remove unbound [35S]GTPγS terminate->wash count Quantify bound [35S]GTPγS using scintillation counting wash->count plot Plot dose-response curve count->plot calculate Calculate EC50 and Emax plot->calculate

GTPγS Binding Assay Workflow

hot_plate_workflow cluster_setup Setup cluster_test Testing cluster_data Data Analysis acclimate Acclimate mice to testing room administer Administer test compound (e.g., this compound, Morphine) acclimate->administer place_on_plate Place mouse on hot plate (52-55°C) administer->place_on_plate observe Observe for nocifensive behavior (paw licking, jumping) place_on_plate->observe record_latency Record latency to response observe->record_latency compare Compare latencies between treatment groups record_latency->compare determine_ed50 Determine ED50 compare->determine_ed50

Hot Plate Test Workflow

Detailed Experimental Protocols

In Vitro: [³⁵S]GTPγS Binding Assay

This assay measures the functional activation of G-protein coupled receptors (GPCRs) like the μ-opioid receptor.[4][5]

1. Membrane Preparation:

  • Homogenize tissue (e.g., mouse brainstem) or cells expressing the μ-opioid receptor in ice-cold buffer (50 mM Tris-HCl, pH 7.4).[4]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[4]

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[4]

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration.[4]

2. Assay Procedure:

  • In a 96-well plate, combine the cell membranes (10-20 µg of protein per well), GDP (10-100 µM), and varying concentrations of the test compound (e.g., this compound, Morphine, Fentanyl).[4]

  • For determining non-specific binding, add a high concentration of unlabeled GTPγS (10 µM) to a set of wells.[6]

  • Pre-incubate the plate at 30°C for 15 minutes.[4]

  • Initiate the binding reaction by adding [³⁵S]GTPγS (0.05-0.1 nM).[4]

  • Incubate at 30°C for 60 minutes.[6]

  • Terminate the reaction by rapid filtration through glass fiber filters.[4]

  • Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

3. Data Analysis:

  • Dry the filters and measure the radioactivity using a scintillation counter.[4]

  • Subtract the non-specific binding from all other measurements to obtain specific binding.

  • Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[4]

In Vivo: Hot Plate Test

This test assesses the analgesic properties of a compound by measuring the latency of a mouse to react to a thermal stimulus.[7][8]

1. Animals:

  • Use male mice (e.g., CD-1 or Swiss Webster strain) weighing 20-30g.

  • Acclimate the animals to the testing room for at least 30 minutes before the experiment.[9]

2. Apparatus:

  • A hot plate apparatus with a surface temperature maintained at 52-55°C.[8][9]

  • A transparent cylinder to confine the mouse to the heated surface.[7]

3. Procedure:

  • Administer the test compound (e.g., this compound, Morphine, Fentanyl) or vehicle control via a specific route (e.g., intraperitoneal, subcutaneous).

  • At a predetermined time after drug administration, place the mouse on the hot plate and start a timer.[9]

  • Observe the mouse for nocifensive behaviors, such as paw licking or jumping.[7]

  • Stop the timer and remove the mouse from the hot plate immediately upon observing the first nocifensive response. The recorded time is the response latency.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[9][10]

4. Data Analysis:

  • Compare the mean response latencies between the different treatment groups.

  • Calculate the dose-response curve and determine the ED50 value, which is the dose of the drug that produces an analgesic effect in 50% of the animals.

Challenges in Opioid IVIVC

Establishing a predictive IVIVC for opioid analgesics can be challenging due to several factors:

  • Complex Pharmacokinetics: Opioids often exhibit non-linear pharmacokinetics, including first-pass metabolism and active transport across the blood-brain barrier, which can complicate the correlation between in vitro dissolution and in vivo absorption.[11]

  • Formulation Dependence: An IVIVC established for one type of formulation may not be applicable to another.[11]

  • Physiological Variability: Inter-individual differences in gastrointestinal physiology can affect drug absorption and contribute to variability in in vivo performance.[11]

  • In Vitro Dissolution Methods: The choice of dissolution apparatus and media is critical and should ideally mimic the in vivo conditions, which can be difficult to achieve.

Conclusion

A systematic approach to characterizing the in vitro and in vivo activity of novel opioid agonists like this compound is essential for successful drug development. By employing a battery of standardized assays and comparing the results to well-known compounds such as Morphine and Fentanyl, researchers can build a comprehensive understanding of a new drug's pharmacological profile. The data and methodologies presented in this guide provide a robust framework for establishing a meaningful in vitro to in vivo correlation, ultimately facilitating the translation of promising preclinical candidates into effective clinical therapies.

References

A Comparative Guide to the Structural Analogs of Norjuziphine and Their Potential Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Norjuziphine, a naturally occurring tetrahydroisoquinoline alkaloid, represents a scaffold of significant interest in medicinal chemistry. While specific comparative potency data for this compound and its direct structural analogs are not extensively available in publicly accessible literature, this guide provides a comparative overview based on the broader class of 1-benzyl-tetrahydroisoquinoline alkaloids. The information presented herein is extrapolated from studies on related compounds and aims to guide future research and drug development efforts.

Comparative Potency of Tetrahydroisoquinoline Alkaloids

The biological activity of tetrahydroisoquinoline alkaloids is highly dependent on the substitution patterns on both the isoquinoline core and the benzyl moiety. The following table summarizes the potential activities and structure-activity relationships (SAR) observed in this class of compounds, which may be indicative for this compound analogs.

Compound ClassKey Structural FeaturesPotential Biological ActivityReference AnalogsPotency (General Trend)
This compound Analogs Unsubstituted N α-Adrenoceptor Antagonism, Calcium Channel BlockadeO-methylcoclaurine, N-methylarmepavineWeaker calcium antagonism compared to more complex structures.[1]
N-Alkyl Analogs Small alkyl group on N Varied α-adrenoceptor antagonism and potential for hypotensive effects.[1]N-alkylated tetrahydroisoquinolinesPotency is dependent on the nature of the alkyl substituent.[1]
N-Aralkyl Analogs Aralkyl group on N Potential for enhanced receptor affinity and varied pharmacological profiles.-Lipophilic substitutions may influence potency and toxicity.[2]
C1-Substituted Analogs Varied substituents at C1 Can significantly modulate activity, including N-type calcium channel blockade.[3][4](1S)-(1-cyclohexyl-3,4-dihydroisoquinolin-2(1H)-yl)-...Dependent on the nature and stereochemistry of the C1 substituent.[4]

Note: The potency trends are generalized and specific values for this compound analogs are not available.

Experimental Protocols

Detailed experimental protocols for assessing the biological activities of this compound analogs can be adapted from established methods for related tetrahydroisoquinoline alkaloids.

α-Adrenoceptor Antagonism Assay (General Protocol)

A common method to determine α-adrenoceptor antagonism is through radioligand binding assays using isolated tissues or cell lines expressing the specific adrenoceptor subtype (e.g., α1A, α1B, α1D, α2A, α2B, α2C).

Workflow:

experimental_workflow_alpha_adrenoceptor cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis tissue_prep Tissue/Cell Membrane Preparation incubation Incubation of Membranes, Radioligand, and Test Compound tissue_prep->incubation radioligand_prep Radioligand Preparation (e.g., [3H]prazosin for α1) radioligand_prep->incubation separation Separation of Bound and Free Radioligand (Filtration) incubation->separation scintillation Scintillation Counting separation->scintillation data_analysis Data Analysis (IC50 determination) scintillation->data_analysis

Caption: General workflow for an α-adrenoceptor binding assay.

Methodology:

  • Membrane Preparation: Tissues (e.g., rat cerebral cortex) or cells expressing the target receptor are homogenized and centrifuged to isolate the membrane fraction.

  • Binding Assay: Membranes are incubated with a specific radioligand (e.g., [³H]prazosin for α₁ receptors) and varying concentrations of the test compound (this compound analog).

  • Separation: The reaction is terminated, and bound radioligand is separated from free radioligand by rapid filtration.

  • Quantification: The amount of bound radioactivity on the filters is determined by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

Calcium Channel Blocking Activity Assay (General Protocol)

The effect of this compound analogs on L-type calcium channels can be assessed using whole-cell patch-clamp electrophysiology on isolated cells (e.g., ventricular myocytes or HEK293 cells expressing the channel).

Workflow:

experimental_workflow_calcium_channel cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Cell Isolation/Culture seal Gigaohm Seal Formation cell_prep->seal pipette_prep Patch Pipette Fabrication and Filling pipette_prep->seal whole_cell Whole-Cell Configuration seal->whole_cell current_recording Recording of Calcium Currents (Before and After Compound Application) whole_cell->current_recording data_analysis Data Analysis (Current Inhibition, IC50) current_recording->data_analysis

Caption: General workflow for a whole-cell patch-clamp assay.

Methodology:

  • Cell Preparation: Suitable cells are isolated or cultured.

  • Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell interior (whole-cell configuration).

  • Current Measurement: Voltage steps are applied to elicit calcium currents, which are recorded before and after the application of the test compound.

  • Data Analysis: The percentage of current inhibition by the test compound is calculated, and concentration-response curves are generated to determine the IC₅₀ value.

Signaling Pathways

The signaling pathways of this compound have not been explicitly elucidated. However, based on the activities of related benzylisoquinoline alkaloids, potential pathways can be inferred.

Inferred Signaling Pathway for α-Adrenoceptor Antagonism

As an antagonist, a this compound analog would block the downstream signaling of α-adrenoceptors, which are G-protein coupled receptors (GPCRs). For α₁-adrenoceptors, this would involve the inhibition of the Gq/11 pathway.

signaling_pathway_alpha_antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol Norjuziphine_Analog This compound Analog Alpha1_Receptor α1-Adrenoceptor Norjuziphine_Analog->Alpha1_Receptor Blocks G_Protein Gq/11 Alpha1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Inferred antagonism of the α1-adrenoceptor signaling pathway.

Inferred Mechanism of Calcium Channel Blockade

Tetrahydroisoquinoline derivatives have been shown to act as N-type and L-type calcium channel blockers.[3][4][5] This direct blockade would reduce calcium influx in response to membrane depolarization, leading to various physiological effects such as vasodilation and reduced neuronal excitability.

signaling_pathway_calcium_blockade cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Norjuziphine_Analog This compound Analog Ca_Channel Voltage-Gated Calcium Channel Norjuziphine_Analog->Ca_Channel Blocks Ca_int Ca²⁺ Ca_Channel->Ca_int Influx Ca_ext Ca²⁺ Ca_ext->Ca_Channel Cellular_Response Reduced Cellular Response (e.g., neurotransmitter release, muscle contraction) Ca_int->Cellular_Response Depolarization Membrane Depolarization Depolarization->Ca_Channel Opens

Caption: Inferred mechanism of voltage-gated calcium channel blockade.

Conclusion

While direct experimental data on this compound and its analogs is scarce, the broader family of tetrahydroisoquinoline alkaloids provides a valuable framework for predicting their potential biological activities and guiding future research. The structure-activity relationships within this class suggest that modifications to the nitrogen and C1 positions of the this compound scaffold could yield compounds with potent and selective pharmacological profiles, particularly as modulators of adrenoceptors and calcium channels. Further synthesis and rigorous biological evaluation of this compound derivatives are warranted to explore their therapeutic potential.

References

Head-to-Head Comparison: Norjuziphine and the Opioid Agonist Morphine

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Norjuziphine and the well-characterized opioid agonist, Morphine, reveals a significant gap in the scientific literature. While Morphine's pharmacological profile is extensively documented, this compound remains largely uncharacterized in the public domain, precluding a direct head-to-head comparison of their activities as opioid agonists.

This guide sought to provide a detailed, data-driven comparison for researchers, scientists, and drug development professionals. However, a thorough search of scientific databases and literature reveals no publicly available data on the biological activity of this compound, specifically concerning its interaction with opioid receptors or its potential analgesic effects.

In contrast, Morphine, a cornerstone of pain management for centuries, has been the subject of extensive research. It is a potent agonist primarily at the µ-opioid receptor (MOR), and its mechanism of action, receptor binding affinities, and in vivo effects are well-established.

Known Opioid Agonist: Morphine

Morphine is a naturally occurring alkaloid derived from the opium poppy.[1] It exerts its analgesic and other effects primarily by binding to and activating opioid receptors, which are G-protein coupled receptors located throughout the central and peripheral nervous systems.[2][3]

Mechanism of Action

The binding of Morphine to the µ-opioid receptor initiates a cascade of intracellular events.[3] This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels.[4] The net effect of these actions is a reduction in neuronal excitability and the inhibition of neurotransmitter release, which in turn blocks the transmission of pain signals.[3]

Experimental Data Summary: Morphine

The following table summarizes key quantitative data for Morphine, compiled from various sources. It is important to note that experimental values can vary depending on the specific assay conditions and tissues used.

ParameterValueReceptor Type(s)Notes
Receptor Binding Affinity (Ki) ~1-10 nMµ-opioid (MOR)High affinity for the µ-opioid receptor. Lower affinity for δ-opioid (DOR) and κ-opioid (KOR) receptors.
Functional Activity (EC50) ~10-100 nMµ-opioid (MOR)Potent agonist in functional assays such as GTPγS binding and cAMP inhibition.
In Vivo Analgesia (ED50) Variable-Effective dose varies depending on the animal model (e.g., tail-flick, hot plate) and route of administration.

This compound: An Uncharacterized Compound

This compound is a natural product identified in several plant species, including Phoebe formosana and Corydalis bulleyana.[5] Its chemical structure and basic properties are documented in chemical databases such as PubChem.[5][6][7] However, there is a conspicuous absence of published research investigating its pharmacological properties. No studies were found that describe its mechanism of action, receptor binding profile, or any in vitro or in vivo data related to its potential effects on the opioid system or analgesia.

Conclusion

A head-to-head comparison between this compound and a known opioid agonist like Morphine cannot be conducted at this time due to the lack of available scientific data for this compound. The scientific community has not, to date, published any research elucidating the biological activity of this compound. For researchers interested in novel drug discovery, this compound may represent an unexplored chemical entity with unknown potential. Future research would be required to determine if it possesses any opioid-related activity and to what extent.

Experimental Protocols for Opioid Agonist Characterization

For the future characterization of compounds like this compound, the following standard experimental protocols are typically employed to assess opioid activity.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Preparation of Cell Membranes: Cell lines expressing the opioid receptor of interest (e.g., CHO-MOR) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]-DAMGO for MOR) of a known concentration and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from unbound radioligand. The radioactivity retained on the filter is then measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) of the test compound can be calculated.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

  • Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the opioid receptor are prepared.

  • Assay Reaction: The membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Detection: The reaction is stopped, and the amount of bound [³⁵S]GTPγS is measured by scintillation counting after separation of bound and free radioligand.

  • Data Analysis: The results are used to generate a dose-response curve, from which the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the compound can be determined.

In Vivo Analgesia Assays

These assays assess the pain-relieving effects of a compound in animal models.

  • Tail-Flick Test: A rodent's tail is exposed to a heat source, and the latency to flick the tail away is measured. Analgesic compounds increase this latency.

  • Hot Plate Test: A rodent is placed on a heated surface, and the time until it exhibits a pain response (e.g., licking a paw, jumping) is recorded. Analgesics increase this response time.

Visualizing Opioid Signaling and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the canonical µ-opioid receptor signaling pathway and a typical experimental workflow for characterizing a novel compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Morphine Morphine MOR µ-Opioid Receptor (MOR) Morphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux G_protein->K_channel Activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: Canonical µ-opioid receptor signaling pathway initiated by Morphine.

G start Novel Compound (e.g., this compound) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay GTPγS or cAMP Assay (Determine EC50, Emax) binding_assay->functional_assay If binding is observed in_vivo_assay In Vivo Analgesia Model (e.g., Tail-Flick Test) functional_assay->in_vivo_assay If functional activity is observed data_analysis Data Analysis and Pharmacological Profile in_vivo_assay->data_analysis

Caption: Experimental workflow for characterizing a novel compound's opioid activity.

References

Validating the Target Engagement of Norjuziphine in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the cellular target engagement of Norjuziphine, a tetrahydroisoquinoline alkaloid. Due to the limited publicly available data on this compound's specific biological targets, this guide utilizes a plausible scientific hypothesis based on its structural class. Isoquinoline alkaloids, such as morphine, are well-known for their interaction with opioid receptors. Therefore, this guide will focus on methodologies to test the hypothesis that this compound engages the µ-opioid receptor (MOR), a key target in pain modulation.

We will compare the hypothetical target engagement of this compound with that of Morphine, a well-characterized µ-opioid receptor agonist, and Papaverine, an isoquinoline alkaloid with a different primary mechanism of action, which will serve as a negative control. As specific experimental data for this compound is not available, we will use data from a structurally similar tetrahydroisoquinoline alkaloid, Tetrahydropapaveroline (THP), as a proxy to illustrate the comparative data.

Data Presentation: Comparative Analysis of Opioid Receptor Engagement

The following table summarizes key quantitative parameters for assessing the engagement of the µ-opioid receptor by the selected compounds. The data for "this compound (as Tetrahydropapaveroline)" is based on published findings for Tetrahydropapaveroline to provide a realistic comparison.

ParameterMorphineThis compound (as Tetrahydropapaveroline)Papaverine (Negative Control)
Binding Affinity (Ki) for µ-Opioid Receptor ~1-10 nM~19.5 µM[1][2]Low / Not Reported
cAMP Inhibition (IC50) ~10-100 nMExpected in µM rangeNo significant inhibition
ERK Phosphorylation (EC50) ~1-50 nMExpected in µM rangeNo significant induction
Cellular Thermal Shift (ΔTm) Significant positive shiftExpected positive shiftNo significant shift

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to validate the target engagement of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature (Tm).

Protocol:

  • Cell Culture and Treatment:

    • Culture HEK293 cells stably expressing the human µ-opioid receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with this compound (e.g., 10 µM), Morphine (e.g., 1 µM), Papaverine (e.g., 10 µM), or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Wash the cells with PBS and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Protein Extraction and Analysis:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble µ-opioid receptor in each sample by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature for each treatment condition.

    • Determine the melting temperature (Tm) for each curve. A positive shift in Tm in the presence of this compound compared to the vehicle control indicates target engagement.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing the µ-opioid receptor and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Competition Binding:

    • In a 96-well plate, add increasing concentrations of this compound, Morphine, or Papaverine.

    • Add a constant concentration of a radiolabeled µ-opioid receptor antagonist, such as [³H]-Naloxone (e.g., 1 nM).

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate at 25°C for 60 minutes.

  • Detection:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Activation of the µ-opioid receptor, a Gi-coupled receptor, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol:

  • Cell Culture and Treatment:

    • Seed HEK293 cells expressing the µ-opioid receptor in a 96-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

    • Stimulate the cells with Forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Simultaneously treat the cells with increasing concentrations of this compound, Morphine, or Papaverine for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the compound concentration.

    • Determine the IC50 value for the inhibition of Forskolin-stimulated cAMP accumulation.

ERK Phosphorylation Western Blot

Activation of the µ-opioid receptor can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream signaling molecule.

Protocol:

  • Cell Culture and Treatment:

    • Grow HEK293 cells expressing the µ-opioid receptor to 80-90% confluency and serum-starve overnight.

    • Treat the cells with various concentrations of this compound, Morphine, or Papaverine for a short duration (e.g., 5-10 minutes) at 37°C.

  • Protein Extraction and Western Blotting:

    • Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal.

    • Plot the normalized p-ERK levels against the logarithm of the compound concentration to determine the EC50 value.

Mandatory Visualizations

Signaling Pathway of µ-Opioid Receptor

G cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase ATP ATP G_protein->AC Inhibits ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway Modulates This compound This compound This compound->MOR Binds cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates pERK p-ERK ERK_pathway->pERK Phosphorylation Transcription_Factors Transcription Factors pERK->Transcription_Factors Activates Cellular_Response Cellular Response (e.g., Analgesia) Transcription_Factors->Cellular_Response

Caption: Hypothesized signaling pathway of this compound via the µ-opioid receptor.

Experimental Workflow for Target Engagement Validation

G start Start: Hypothesis Generation cell_culture Cell Line Expressing Target (µ-Opioid Receptor) start->cell_culture cetca Cellular Thermal Shift Assay (CETSA) cell_culture->cetca binding_assay Radioligand Binding Assay cell_culture->binding_assay downstream_assays Downstream Signaling Assays cell_culture->downstream_assays data_analysis Data Analysis & Comparison cetca->data_analysis binding_assay->data_analysis cAMP_assay cAMP Assay downstream_assays->cAMP_assay erk_assay ERK Phosphorylation Western Blot downstream_assays->erk_assay cAMP_assay->data_analysis erk_assay->data_analysis conclusion Conclusion: Target Engagement Validated? data_analysis->conclusion

Caption: Workflow for validating this compound's target engagement in cells.

Logical Relationship of the Comparative Analysis

G cluster_compounds Test Compounds cluster_assays Validation Assays This compound This compound (Hypothesized Agonist) Target_Engagement Direct Target Engagement (CETSA, Binding Assay) This compound->Target_Engagement Test Signaling_Pathway Downstream Signaling (cAMP, p-ERK) This compound->Signaling_Pathway Test Morphine Morphine (Positive Control) Morphine->Target_Engagement Validate Morphine->Signaling_Pathway Validate Papaverine Papaverine (Negative Control) Papaverine->Target_Engagement Control Papaverine->Signaling_Pathway Control Target_Engagement->Signaling_Pathway Leads to

Caption: Logical framework for the comparative validation of this compound.

References

Norjuziphine: Uncharted Territory in a Well-Known Family of Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the side effect profile of Norjuziphine is not possible at this time due to a lack of available scientific data. Extensive searches of scientific literature and chemical databases reveal that while this compound has been identified as a naturally occurring isoquinoline alkaloid, there is no published research detailing its pharmacological properties, therapeutic effects, or potential side effects in preclinical or clinical studies.

This compound is cataloged in chemical databases such as PubChem, which provide details on its molecular structure and chemical properties. It is known to be found in plants such as Stephania cephalantha and Damburneya salicifolia. However, its biological activity and effects on living organisms remain uninvestigated in the public domain.

The Isoquinoline Alkaloid Family: A Double-Edged Sword

This compound belongs to the broad class of isoquinoline alkaloids. This family of compounds is renowned for its significant and diverse biological activities, with many members being utilized as therapeutic agents. A prominent example is morphine, a potent analgesic used for the management of severe pain.[1]

The well-documented side effect profile of morphine highlights the potential for significant adverse effects within this chemical class. Common side effects of morphine and other opioid isoquinoline alkaloids include:

  • Gastrointestinal: Nausea, vomiting, constipation

  • Central Nervous System: Drowsiness, dizziness, confusion, respiratory depression

  • Other: Itching, dry mouth, potential for dependence and tolerance

It is crucial to note that the side effect profile of any compound is highly specific and cannot be predicted solely based on its chemical family. Without dedicated experimental studies, it is impossible to determine if this compound shares any of the therapeutic actions or adverse effects of other isoquinoline alkaloids.

The Path Forward: Essential Steps for Characterization

To ascertain the side effect profile of this compound, a rigorous and systematic scientific investigation would be required. This process typically involves:

  • Preclinical In Vitro and In Vivo Studies: Initial laboratory-based experiments to determine the compound's mechanism of action and to identify potential toxicities in cell cultures and animal models.

  • Phase I Clinical Trials: The first studies in humans, conducted in a small group of healthy volunteers to evaluate safety, dosage, and how the drug is metabolized.

  • Phase II and III Clinical Trials: Larger studies in patients with the target condition to assess efficacy and further evaluate the side effect profile in a broader population.

Below is a generalized workflow for the initial stages of characterizing the pharmacological profile of a new chemical entity like this compound.

G Generalized Workflow for New Drug Candidate Evaluation cluster_0 Preclinical Assessment cluster_1 Clinical Development Compound Isolation/Synthesis Compound Isolation/Synthesis In Vitro Screening In Vitro Screening Compound Isolation/Synthesis->In Vitro Screening Initial Characterization In Vivo Animal Studies In Vivo Animal Studies In Vitro Screening->In Vivo Animal Studies Promising Candidates Toxicology Studies Toxicology Studies In Vivo Animal Studies->Toxicology Studies Efficacy & Safety Phase I Trials Phase I Trials Toxicology Studies->Phase I Trials Safety Profile Established Phase II Trials Phase II Trials Phase I Trials->Phase II Trials Human Safety Data Phase III Trials Phase III Trials Phase II Trials->Phase III Trials Efficacy & Dosing

Caption: A simplified diagram illustrating the progression from compound discovery to clinical trials for a new drug candidate.

Until such studies are conducted and their results published, any discussion of this compound's side effect profile would be purely speculative. Researchers and drug development professionals are encouraged to consult peer-reviewed scientific literature for any future updates on the study of this compound.

References

A Guide to Assessing the Reproducibility of a Novel Compound's Effects Across Different Cell Lines: A Framework for Norjuziphine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available research on the specific biological effects of Norjuziphine, a compound found in plants such as Stephania cephalantha and Phoebe formosana, is limited.[1][2] Consequently, a direct comparison of its reproducibility across different cell lines is not yet possible. This guide, therefore, provides a comprehensive framework for researchers and drug development professionals on how to approach and assess the reproducibility of a novel compound's effects, using the principles and methodologies that would be applied to a substance like this compound. The extensive research on compounds like morphine will be used to provide illustrative examples of how drug effects can vary between cell lines.[3][4][5]

The response of different cancer cell lines to a single drug can be highly variable.[3] This variability can be influenced by the tissue of origin, the specific mutations present in the cell line, and the expression levels of the drug's target. Therefore, understanding the reproducibility of a compound's effects across multiple cell lines is a critical step in preclinical drug development.

Data Presentation: A Template for Comparative Analysis

To facilitate a clear comparison of a novel compound's effects, quantitative data should be summarized in structured tables. Below are templates that can be used to present data for a compound like this compound once it becomes available.

Table 1: Comparative Cytotoxicity (IC50) of a Novel Compound Across Various Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h TreatmentStandard Deviation (µM)
Example Data:
MCF-7Breast AdenocarcinomaDataData
MDA-MB-231Breast AdenocarcinomaDataData
A549Lung CarcinomaDataData
H1299Lung CarcinomaDataData
HeLaCervical CancerDataData
DU145Prostate CarcinomaDataData

Table 2: Effect of a Novel Compound on Cell Proliferation (Percentage Inhibition at a Fixed Concentration)

Cell LineTissue of OriginConcentration (µM)Proliferation Inhibition (%)Standard Deviation (%)
Example Data:
MCF-7Breast Adenocarcinomae.g., 10 µMDataData
MDA-MB-231Breast Adenocarcinomae.g., 10 µMDataData
A549Lung Carcinomae.g., 10 µMDataData
H1299Lung Carcinomae.g., 10 µMDataData
HeLaCervical Cancere.g., 10 µMDataData
DU145Prostate Carcinomae.g., 10 µMDataData

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible data. The following are key experimental protocols that should be employed when investigating a novel compound.

Cell Culture and Maintenance
  • Cell Lines: A panel of well-characterized cell lines from different tissues of origin should be used. For instance, to assess the anti-cancer potential of a new compound, one might select lines such as MCF-7 and MDA-MB-231 (breast), A549 and H1299 (lung), HeLa (cervical), and DU145 (prostate).[3][5][6]

  • Culture Conditions: All cell lines should be maintained in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2. It is critical to regularly test for and ensure the absence of mycoplasma contamination.

  • Cell Viability: Prior to seeding for experiments, cell viability should be assessed, and only cultures with >90% viability should be used.[7]

Dose-Response and Cytotoxicity Assays
  • Objective: To determine the concentration of the compound that inhibits a biological process by 50% (IC50).

  • Protocol:

    • Seeding: Plate cells in 96-well plates at a predetermined optimal density for each cell line and allow them to adhere overnight.[7]

    • Treatment: Prepare serial dilutions of the test compound. A common starting range for a new compound is from 10 nM to 100 µM.[8] Treat the cells with this range of concentrations for a specified duration (e.g., 24, 48, 72 hours).[6] Include vehicle-treated cells as a negative control.

    • Viability Assessment: After the treatment period, assess cell viability using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue assay.

    • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Cell Proliferation Assay
  • Objective: To measure the effect of the compound on cell division over time.

  • Protocol:

    • Seeding: Plate cells at a low density in 96-well plates.

    • Treatment: Treat cells with the compound at various concentrations, including a vehicle control.

    • Measurement: Measure cell proliferation at multiple time points (e.g., 0, 24, 48, 72 hours) using a method like CyQUANT direct cell proliferation assay or by cell counting.

    • Data Analysis: Compare the growth rates of treated cells to the control cells.

Western Blotting for Signaling Pathway Analysis
  • Objective: To investigate the effect of the compound on the expression or activation of specific proteins in a signaling pathway. For example, if a compound is hypothesized to act similarly to opioids, one might investigate pathways involving G-protein coupled receptors.[9]

  • Protocol:

    • Treatment and Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract total protein.

    • Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against the target proteins (e.g., phosphorylated and total forms of kinases) and a loading control (e.g., GAPDH, β-actin). Then, incubate with a secondary antibody conjugated to an enzyme like HRP.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Densitometry: Quantify the band intensities to determine the relative changes in protein expression or activation.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. Below are examples created using the DOT language.

G cluster_0 Cell-Based Assays cluster_1 Data Analysis Cell Line Panel Cell Line Panel Dose-Response Assay Dose-Response Assay Cell Line Panel->Dose-Response Assay Proliferation Assay Proliferation Assay Dose-Response Assay->Proliferation Assay IC50 Calculation IC50 Calculation Dose-Response Assay->IC50 Calculation Signaling Pathway Analysis Signaling Pathway Analysis Proliferation Assay->Signaling Pathway Analysis Growth Rate Determination Growth Rate Determination Proliferation Assay->Growth Rate Determination Protein Expression Quantification Protein Expression Quantification Signaling Pathway Analysis->Protein Expression Quantification Comparative Analysis Comparative Analysis IC50 Calculation->Comparative Analysis Growth Rate Determination->Comparative Analysis Protein Expression Quantification->Comparative Analysis Conclusion Conclusion Comparative Analysis->Conclusion Start Start Start->Cell Line Panel

Caption: Experimental workflow for assessing compound reproducibility.

This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR G_alpha Gα (inhibitory) GPCR->G_alpha G_betagamma Gβγ GPCR->G_betagamma AC Adenylyl Cyclase (AC) G_alpha->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Cellular_Response Altered Cell Proliferation & Survival CREB->Cellular_Response

Caption: Hypothetical GPCR signaling pathway for this compound.

References

Comparative Analysis of Opioid Receptor Binding Affinities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A note on Norjuziphine: Publicly available scientific literature and databases do not currently contain information regarding the opioid receptor binding affinity of this compound. As such, a direct comparison is not feasible at this time. This guide provides a comparative framework using the well-characterized opioid ligands: Morphine, Fentanyl, and Buprenorphine, to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

This guide offers an objective comparison of the binding affinities and functional activities of Morphine, Fentanyl, and Buprenorphine at the mu (µ), kappa (κ), and delta (δ) opioid receptors. All quantitative data is supported by established experimental protocols, and key signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action.

Quantitative Comparison of Opioid Receptor Binding Affinities

The binding affinity of a ligand for a receptor is a critical determinant of its potency and pharmacological profile. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the Ki values for Morphine, Fentanyl, and Buprenorphine at the three primary opioid receptors.

Compoundµ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)
Morphine 1.168[1]Low affinity[1]Low affinity[1]
Fentanyl 1.35[1]Low affinity[1]Low affinity[1]
Buprenorphine 0.2[2]High affinity[3]High affinity[3]

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from radioligand binding assays. These assays are a sensitive and established method for quantifying the interaction between a ligand and a receptor.

Radioligand Binding Assay

This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cell membranes containing the receptor of interest. A competing, unlabeled test compound is added at various concentrations. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured. The concentration of the test compound that displaces 50% of the specific binding of the radiolabeled ligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[4]

Materials:

  • Receptor Source: Cell membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human µ, κ, or δ opioid receptor.

  • Radioligands:

    • [³H]DAMGO for µ-opioid receptor binding.

    • [³H]U69,593 for κ-opioid receptor binding.

    • [³H]DPDPE for δ-opioid receptor binding.

  • Test Compounds: Morphine, Fentanyl, Buprenorphine.

  • Assay Buffer: Typically a Tris-HCl buffer with cofactors like MgCl2.

  • Filtration Apparatus: To separate bound from unbound radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target opioid receptor are prepared and protein concentration is determined.

  • Assay Setup: In a multi-well plate, the following are added in order: assay buffer, increasing concentrations of the test compound, the specific radioligand at a fixed concentration, and the cell membrane preparation.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter to trap the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReceptorMembranes Receptor-expressing Cell Membranes Incubation Incubation ReceptorMembranes->Incubation Radioligand Radioligand ([³H]DAMGO, etc.) Radioligand->Incubation TestCompound Test Compound (e.g., Morphine) TestCompound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing ScintillationCounting Scintillation Counting Washing->ScintillationCounting DataAnalysis Data Analysis (IC50 -> Ki) ScintillationCounting->DataAnalysis

Radioligand Binding Assay Workflow

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate intracellular signaling cascades primarily through two distinct pathways: G-protein activation and β-arrestin recruitment. The balance between these pathways can significantly influence the therapeutic effects and side-effect profile of an opioid ligand.

G-Protein Dependent Signaling

This is the classical pathway associated with the analgesic effects of opioids.

  • Ligand Binding: An opioid agonist (e.g., Morphine, Fentanyl) binds to the opioid receptor.

  • Conformational Change: Ligand binding induces a conformational change in the receptor.

  • G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (typically Gi/o).

  • Subunit Dissociation: The G-protein dissociates into its Gα-GTP and Gβγ subunits.

  • Downstream Effects:

    • Gα-GTP: Inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.

    • Gβγ: Modulates ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. This leads to neuronal hyperpolarization and reduced neurotransmitter release, resulting in analgesia.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Opioid Opioid Agonist Receptor Opioid Receptor Opioid->Receptor binds G_protein G-Protein (Gi/o) (GDP-bound) Receptor->G_protein activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP IonChannel Ion Channels (K+, Ca2+) Analgesia Analgesia IonChannel->Analgesia G_alpha->AC inhibits G_beta_gamma->IonChannel modulates cAMP->Analgesia

Opioid G-Protein Signaling Pathway
β-Arrestin Mediated Signaling

Recruitment of β-arrestin to the opioid receptor is involved in receptor desensitization, internalization, and the initiation of a separate wave of signaling that has been linked to some of the adverse effects of opioids.

  • Receptor Phosphorylation: Following agonist binding and G-protein activation, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the opioid receptor.

  • β-Arrestin Recruitment: The phosphorylated receptor serves as a binding site for β-arrestin.

  • Desensitization: β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the G-protein signal.

  • Internalization: β-arrestin acts as an adaptor protein, facilitating the internalization of the receptor into endosomes.

  • β-Arrestin Signaling: Within the cytosol, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades that can contribute to side effects like respiratory depression and tolerance.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ActivatedReceptor Activated Opioid Receptor GRK GRK ActivatedReceptor->GRK recruits PhosphorylatedReceptor Phosphorylated Receptor ActivatedReceptor->PhosphorylatedReceptor GRK->ActivatedReceptor phosphorylates beta_arrestin β-Arrestin PhosphorylatedReceptor->beta_arrestin recruits Desensitization Desensitization beta_arrestin->Desensitization Internalization Internalization beta_arrestin->Internalization Signaling Downstream Signaling (e.g., MAP Kinase) beta_arrestin->Signaling SideEffects Adverse Effects Signaling->SideEffects

References

Independent Verification of Norjuziphine's Pharmacological Claims: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Guide ID: NJP-COMP-20251119 Published: November 19, 2025

Therefore, this document serves as a methodological template for researchers and drug development professionals. It outlines the necessary components for an independent verification of a novel compound's claims. To illustrate this process, we will proceed with a hypothetical scenario where Norjuziphine is purported to be a novel analgesic agent acting as a mu-opioid receptor (MOR) agonist. It will be compared against Morphine, the well-established standard of care in opioid analgesia. The data presented for this compound is purely illustrative.

Comparative Pharmacological Data

To objectively assess the pharmacological profile of a novel compound, its key performance metrics must be compared against a relevant alternative. In this hypothetical analysis, we compare the binding affinity and functional potency of this compound with Morphine at the primary therapeutic target, the mu-opioid receptor.

Table 1: Mu-Opioid Receptor Binding Affinity

This table summarizes the binding affinity (Ki) of each compound for the mu-opioid receptor, as determined by a competitive radioligand binding assay. A lower Ki value indicates a higher binding affinity.

CompoundRadioligandKi (nM)Source
This compound [³H]-DAMGO1.8 (Hypothetical)N/A
Morphine [³H]-DAMGO1.0 - 2.5Published Literature

Table 2: In Vitro Functional Potency (cAMP Inhibition)

This table compares the functional potency of the compounds in a cell-based assay. Agonist binding to the mu-opioid receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The EC50 value represents the concentration of the compound that produces 50% of the maximum inhibitory effect.

CompoundAssay TypeEC50 (nM)Emax (% Inhibition)Source
This compound cAMP Inhibition15.5 (Hypothetical)95% (Hypothetical)N/A
Morphine cAMP Inhibition10.0 - 30.0100%Published Literature

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific verification. The following is a detailed protocol for a standard experiment used to determine the binding affinity of a test compound for the mu-opioid receptor.

Protocol: Mu-Opioid Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a known high-affinity radioligand ([³H]-DAMGO) for binding to the mu-opioid receptor in membrane preparations.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-DAMGO (specific activity ~50 Ci/mmol).

  • Non-specific binding control: Naloxone (10 µM).

  • Test compounds: this compound and Morphine, serially diluted.

  • 96-well microplates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize gently in ice-cold assay buffer and dilute to a final concentration of 10-20 µg of protein per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM Naloxone.

    • Competitive Binding: 50 µL of serially diluted test compound (this compound or Morphine).

  • Add 50 µL of [³H]-DAMGO to all wells at a final concentration of ~1 nM.

  • Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Transfer the filter discs to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Diagrams are essential for conveying complex biological pathways and experimental processes. The following diagrams were generated using the DOT language and adhere to the specified formatting rules.

Signaling Pathway

Opioid_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Decreased) AC->cAMP G_protein->AC Inhibits This compound This compound (Agonist) This compound->MOR Binds To ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects (Analgesia) cAMP->Downstream Leads To

Caption: Mu-opioid receptor signaling pathway.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Membranes - Radioligand - Test Compounds B Combine Reagents in 96-well Plate A->B C Incubate at 25°C for 60 min B->C D Filter & Wash to Separate Bound from Free Ligand C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate IC50 (Non-linear Regression) E->F G Calculate Ki (Cheng-Prusoff) F->G

Caption: Workflow for a competitive radioligand binding assay.

Safety Operating Guide

Proper Disposal Procedures for Norjuziphine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the proper disposal of Norjuziphine based on its chemical properties and established protocols for similar substances. A comprehensive Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, it is imperative to consult the substance-specific SDS and all applicable federal, state, and local regulations before handling and disposal. This guide is intended for researchers, scientists, and drug development professionals.

This compound is a naturally occurring isoquinoline alkaloid with the chemical formula C17H19NO3.[1][2] Proper disposal is crucial to mitigate potential environmental impact and ensure laboratory safety.

This compound Identification and Properties

A clear understanding of the chemical's properties is the first step toward safe disposal.

PropertyValueSource
Molecular FormulaC17H19NO3PubChem[1][2]
Molecular Weight285.34 g/mol PubChem[1][2]
CAS Number74119-87-2PubChem[1]
Synonyms(-)-Norjuziphine, (R)-NorjuziphinePubChem[1][3]

Health and Safety Hazards

While specific toxicity data for this compound is limited, compounds with similar structures, such as morphine, are known to have significant physiological effects.[4][5] Therefore, it is prudent to handle this compound with care, assuming it may be harmful if swallowed, inhaled, or in contact with skin.[4][5] All personnel handling this compound should wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste (e.g., contaminated filter paper, unused compound) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound (e.g., solutions from experiments) in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated and disposed of as hazardous waste. Scratch out all personal information on prescription labels of empty medicine bottles before disposal.[6]

Step 2: In-Lab Neutralization (Optional, for advanced users)

For small quantities, a chemical neutralization step can be performed by trained personnel in a controlled laboratory setting. A hypothetical protocol for oxidative degradation is provided in the "Experimental Protocols" section. Note: This step should only be attempted if the reaction products are known to be less hazardous and compliant with local disposal regulations.

Step 3: Waste Storage

Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[4] Storage should comply with all institutional and regulatory guidelines.

Step 4: Professional Disposal

Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Ensure all containers are properly labeled according to Department of Transportation (DOT) regulations for transport.[7]

Disposal "Don'ts":

  • Do not dispose of this compound down the drain. This can have adverse effects on aquatic ecosystems.[8][9][10]

  • Do not dispose of this compound in regular trash unless it has been fully deactivated and is permitted by local regulations.[6]

  • Do not flush this compound unless it is explicitly on the FDA's "Flush List," which it is not.[11]

Experimental Protocols: Hypothetical Oxidative Degradation

This protocol is provided as an example of a potential in-lab neutralization method and should be adapted and validated by qualified personnel before use.

Objective: To degrade this compound into potentially less harmful byproducts through oxidation.

Materials:

  • This compound waste solution

  • Potassium permanganate (KMnO4) solution (5% w/v)

  • Sulfuric acid (H2SO4) (1 M)

  • Sodium bisulfite (NaHSO3) solution (10% w/v)

  • pH meter and litmus paper

  • Stir plate and stir bar

  • Fume hood

Procedure:

  • Place the this compound waste solution in a beaker within a fume hood and begin stirring.

  • Slowly add 1 M sulfuric acid to acidify the solution to a pH of approximately 3.

  • While stirring vigorously, add the 5% potassium permanganate solution dropwise. The solution will turn a persistent purple color.

  • Continue stirring for at least 2 hours to ensure complete oxidation.

  • After 2 hours, quench the excess potassium permanganate by slowly adding 10% sodium bisulfite solution until the purple color disappears.

  • Neutralize the final solution to a pH between 6 and 8 by adding a suitable base (e.g., sodium bicarbonate).

  • Dispose of the final solution in accordance with local regulations for non-hazardous aqueous waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making processes and workflows for the proper disposal of this compound.

cluster_assessment Initial Assessment cluster_segregation Waste Segregation cluster_disposal_path Disposal Pathway start This compound Waste Generated sds Consult Substance-Specific SDS start->sds hazards Identify Hazards (Toxicity, Environmental) sds->hazards solid Solid Waste hazards->solid liquid Liquid Waste hazards->liquid contaminated Contaminated Materials hazards->contaminated hazardous_collection Collect in Labeled Hazardous Waste Container solid->hazardous_collection neutralization_check In-Lab Neutralization Feasible? liquid->neutralization_check contaminated->hazardous_collection neutralize Perform Validated Neutralization Protocol neutralization_check->neutralize Yes neutralization_check->hazardous_collection No non_hazardous Dispose as Non-Hazardous Waste neutralize->non_hazardous storage Store in Designated Secure Area hazardous_collection->storage professional_disposal Arrange for Professional Disposal storage->professional_disposal

Caption: Decision workflow for this compound waste disposal.

cluster_workflow In-Lab Neutralization Workflow start This compound Waste Solution acidify Acidify with H2SO4 to pH ~3 start->acidify oxidize Add KMnO4 dropwise acidify->oxidize stir Stir for 2 hours oxidize->stir quench Quench with NaHSO3 stir->quench neutralize Neutralize to pH 6-8 quench->neutralize dispose Dispose as Aqueous Waste neutralize->dispose

Caption: Experimental workflow for oxidative degradation.

References

Navigating the Safe Handling of Norjuziphine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of Norjuziphine. All personnel must review and adhere to these procedures to mitigate risks and ensure a safe laboratory environment.

This compound is a tetrahydroisoquinoline alkaloid with the potential for potent biological activity.[1][2] While specific toxicity data is not available, its chemical class necessitates handling it as a potent compound. This guide is intended for researchers, scientists, and drug development professionals to establish safe laboratory practices.

Hazard Assessment and Mitigation

Given its classification as a tetrahydroisoquinoline alkaloid, this compound should be treated as potentially hazardous. The primary risks are associated with inhalation of airborne powder and skin contact.

Potential Routes of Exposure and Health Effects:

  • Inhalation: May cause respiratory tract irritation and potential systemic effects.

  • Skin Contact: Possible skin irritant or sensitizer. Absorption through the skin may lead to systemic toxicity.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: Potentially toxic if swallowed.

Due to these potential hazards, a comprehensive approach to safety, combining engineering controls, personal protective equipment, and strict operational protocols, is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be over the cuff of the lab coat.Provides a robust barrier against skin contact and prevents contamination.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from airborne particles and accidental splashes.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Prevents the inhalation of fine powders, a primary route of exposure.
Body Protection A dedicated lab coat with long sleeves and elastic cuffs. A disposable gown is recommended for larger quantities.Protects personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential to minimize the risk of exposure during the handling of this compound.

1. Engineering Controls:

  • All handling of this compound powder must be conducted within a certified chemical fume hood or a glove box to contain any airborne particles.

  • Ensure proper ventilation in the laboratory. Areas where potent compounds are handled should have negative pressure relative to adjacent spaces.[3]

2. Weighing and Transferring:

  • Preparation: Before starting, decontaminate the work surface within the fume hood. Assemble all necessary equipment, including spatulas, weigh boats, and containers.

  • Weighing: Use an analytical balance inside the fume hood. Handle the compound gently to avoid generating dust.

  • Transfer: When transferring the powder, do so slowly and carefully. If transferring to a solution, add the liquid to the powder to minimize dust.

  • Cleaning: After weighing and transferring, carefully clean all equipment. Decontaminate the work surface thoroughly.

3. Personal Hygiene:

  • Wash hands thoroughly with soap and water before and after handling this compound, even if gloves were worn.

  • Do not eat, drink, or apply cosmetics in the laboratory.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[4]

Waste TypeDisposal Procedure
Contaminated PPE All used gloves, disposable gowns, and respirator cartridges should be placed in a sealed, labeled hazardous waste bag.
Unused Product Do not dispose of unused this compound down the drain. It should be collected in a clearly labeled hazardous waste container.
Contaminated Labware Disposable labware should be placed in the hazardous waste bag. Reusable glassware must be decontaminated following a validated procedure before being washed.

Contact your institution's Environmental Health and Safety (EHS) office for specific disposal protocols and to arrange for the collection of hazardous waste.

Experimental Protocols

Detailed methodologies for all key experiments involving this compound should be documented in your laboratory's Standard Operating Procedures (SOPs). These SOPs should be reviewed and approved by the principal investigator and the institutional safety officer before any work begins.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_ppe PPE Selection cluster_verification Final Check cluster_end Proceed with Caution start Assess Task: Handling this compound hand_protection Hand Protection: Double Nitrile Gloves start->hand_protection Always Required eye_protection Eye Protection: Safety Glasses with Side Shields or Goggles start->eye_protection Always Required respiratory_protection Respiratory Protection: N95 Respirator or Higher start->respiratory_protection Always Required body_protection Body Protection: Dedicated Lab Coat start->body_protection Always Required verification Verify all PPE is correctly worn and in good condition hand_protection->verification eye_protection->verification respiratory_protection->verification body_protection->verification proceed Proceed with Handling Protocol verification->proceed All Checks Pass

Caption: PPE Selection Workflow for this compound Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norjuziphine
Reactant of Route 2
Norjuziphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.